7-O-Demethyl rapamycin
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C50H77NO13 |
|---|---|
分子量 |
900.1 g/mol |
IUPAC 名称 |
(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)40(53)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-42(32(4)25-36-19-21-39(52)43(26-36)61-8)28-41(54)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-40,42-43,45-46,52-53,56,60H,13-14,17-23,25-28H2,1-9H3/b12-10-,15-11-,30-16-,34-24-/t29-,31-,32-,33-,35-,36+,37+,38+,39-,40+,42+,43-,45-,46+,50-/m1/s1 |
InChI 键 |
ZHYGVVKSAGDVDY-HSIQEBKDSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of 7-O-Demethyl Rapamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-demethyl rapamycin (B549165), also known as ridaforolimus (B1684004) (formerly deforolimus, AP23573, MK-8669), is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] As a non-prodrug analog of rapamycin, ridaforolimus was designed to offer improved physicochemical properties, such as enhanced aqueous solubility and stability, while retaining the core mechanism of its parent compound.[3][4] This technical guide provides an in-depth exploration of the mechanism of action of 7-O-demethyl rapamycin, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.
Core Mechanism of Action: mTORC1 Inhibition
The primary mechanism of action of this compound involves the allosteric inhibition of the mTOR Complex 1 (mTORC1). This process is initiated by the formation of a high-affinity intracellular complex with the FK506-binding protein 12 (FKBP12).[5][6] The resulting ridaforolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to a conformational change that inhibits the kinase activity of mTORC1.[5][7] This targeted inhibition disrupts the downstream signaling cascade that is crucial for protein synthesis and cell cycle progression.[8][9]
The PI3K/Akt/mTOR Signaling Pathway
Ridaforolimus exerts its effects by intervening in the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently hyperactivated in various human cancers.[1] Dysregulation of this pathway, often through mutations in key components like PI3K, Akt, or the tumor suppressor PTEN, leads to uncontrolled cell growth and proliferation. By inhibiting mTORC1, ridaforolimus effectively blocks the phosphorylation of its key downstream effectors, the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[8][10]
The inhibition of S6K1 and 4E-BP1 phosphorylation leads to a significant reduction in protein synthesis, a critical process for cell growth and division. This ultimately results in a cytostatic effect, causing cell cycle arrest primarily at the G1 to S phase transition.[9][11]
Quantitative Data Summary
The potency and efficacy of this compound have been quantified in numerous preclinical studies. The following tables summarize key in vitro activity metrics.
| Parameter | Cell Line | Value | Reference |
| IC50 (mTOR Inhibition) | HT-1080 | 0.2 nM | [10] |
| IC50 (S6 Phosphorylation) | HT-1080 | 0.2 nM | [8] |
| IC50 (4E-BP1 Phosphorylation) | HT-1080 | 5.6 nM | [8] |
Table 1: In vitro inhibitory concentrations (IC50) of ridaforolimus against mTOR and its downstream effectors.
| Parameter | Cell Line Type | Value Range | Reference |
| EC50 (Cell Proliferation) | Sarcoma and Endometrial Cancer | 0.1 - 1.0 nM | [9] |
| EC50 (VEGF Production) | - | 0.1 nM | [10][12] |
Table 2: In vitro effective concentrations (EC50) of ridaforolimus for antiproliferative and anti-angiogenic activities.
Key Cellular Effects
The inhibition of the mTORC1 signaling pathway by this compound translates into several key cellular effects that contribute to its anti-tumor activity:
-
Inhibition of Cell Proliferation: By arresting the cell cycle, ridaforolimus demonstrates broad antiproliferative activity across a range of cancer cell lines, including those from sarcoma, endometrial, breast, colon, prostate, lung, and pancreatic cancers.[9][10][12] The effect is predominantly cytostatic, meaning it inhibits cell growth rather than directly inducing cell death.[8][11]
-
Anti-Angiogenesis: Ridaforolimus exhibits potent anti-angiogenic properties by inhibiting the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels.[10][12] This action helps to limit the blood supply to tumors, thereby restricting their growth and potential for metastasis.
-
Induction of Autophagy: mTORC1 is a negative regulator of autophagy, a cellular process of self-digestion and recycling of cellular components. By inhibiting mTORC1, ridaforolimus can induce autophagy.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental approaches used to study it, the following diagrams are provided in the DOT language for Graphviz.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for Western blot analysis of mTOR pathway inhibition.
Detailed Experimental Protocols
Western Blot Analysis for Phosphorylated S6 and 4E-BP1
This protocol is essential for assessing the inhibition of downstream mTORC1 signaling.
a. Cell Culture and Treatment:
-
Culture cancer cells (e.g., HT-1080 fibrosarcoma) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 to 24 hours).
b. Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
d. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
e. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of S6 (e.g., anti-phospho-S6 Ser235/236) and 4E-BP1 (e.g., anti-phospho-4E-BP1 Thr37/46), as well as antibodies for the total proteins, overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
f. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTORC1.
a. Immunoprecipitation of mTORC1:
-
Lyse cells (e.g., HEK293T) and immunoprecipitate the mTORC1 complex using an antibody against a component of the complex (e.g., Raptor).
b. Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC1 in a kinase assay buffer.
-
Initiate the kinase reaction by adding a substrate (e.g., recombinant 4E-BP1 or S6K1) and ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
c. Detection of Phosphorylation:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess the cytostatic effects of ridaforolimus.
a. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
b. Drug Treatment:
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
c. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
d. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
e. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Anti-Angiogenesis Assay (VEGF Secretion)
This assay quantifies the effect of ridaforolimus on the secretion of the pro-angiogenic factor VEGF.
a. Cell Culture and Treatment:
-
Culture cancer cells known to secrete VEGF in appropriate media.
-
Treat the cells with various concentrations of this compound.
b. Collection of Conditioned Media:
-
After the treatment period, collect the cell culture supernatant (conditioned media).
c. ELISA for VEGF:
-
Quantify the concentration of VEGF in the conditioned media using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
d. Data Analysis:
-
Determine the effect of ridaforolimus on VEGF secretion and calculate the EC50 value.
Conclusion
This compound (ridaforolimus) is a potent and selective inhibitor of mTORC1, a key regulator of cellular growth and proliferation. Its mechanism of action, centered on the formation of an inhibitory complex with FKBP12 and subsequent allosteric inhibition of mTORC1, has been well-characterized. This leads to the downstream suppression of protein synthesis and cell cycle progression, resulting in significant cytostatic and anti-angiogenic effects. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this important class of targeted agents.
References
- 1. broadpharm.com [broadpharm.com]
- 2. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 3. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 4. A Quantitative Microfluidic Angiogenesis Screen for Studying Anti-Angiogenic Therapeutic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Synthesis and Purification of 7-O-Demethyl Rapamycin
This technical guide provides a comprehensive overview of the synthesis and purification of 7-O-Demethyl rapamycin (B549165), a key analog of the immunosuppressant macrolide, rapamycin. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data, and visual workflows to facilitate a deeper understanding of the manufacturing process.
Synthesis of 7-O-Demethyl Rapamycin via Fermentation
The primary route for the production of this compound is through microbial fermentation. This process utilizes specific strains of actinomycetes, which are capable of biosynthesizing the desired demethylated analog. A patented method highlights the use of an Actinoplanes species for this purpose.[1] The overall workflow for the synthesis is depicted below.
Experimental Protocol: Fermentation
This protocol is based on the media composition described in the patent for the preparation of 7-O-demethylated rapamycin.[1]
1.1.1. Media Preparation
The following media are prepared and sterilized:
| Medium Type | Component | Concentration (g/L) |
| Incline Medium | Yeast Powder | 10 |
| Corn Starch | 10 | |
| Glucose | 10 | |
| Agar Powder | 20 | |
| Calcium Carbonate | 1 | |
| Primary Seed Medium | Cottonseed Protein Powder | 20 |
| Glucose | 10 | |
| Corn Steep Liquor Powder | 6 | |
| Peanut Protein Powder | 4 | |
| Cornstarch | 10 | |
| Calcium Carbonate | 1 | |
| Secondary Seed Medium | Cottonseed Protein Powder | 20 |
| Glucose | 10 | |
| Corn Steep Liquor Dry Powder | 6 | |
| Peanut Protein Powder | 4 | |
| Corn Starch | 10 | |
| Antifoaming Agent (e.g., DF-104) | 1% (v/v) | |
| Calcium Carbonate | 1 | |
| Fermentation Medium | Cottonseed Protein Powder | 20 |
| Peanut Protein Powder | 4 | |
| Dextrin | 10 | |
| Glycerin | 80 | |
| Corn Steep Liquor Powder | 6 | |
| Yeast Extract | 10 | |
| L-leucine | 4 | |
| Piperidine-2-carboxylic acid | 30 | |
| KH₂PO₄ | 1 | |
| Antifoaming Agent (e.g., SAG630) | 1.9 | |
| MgSO₄·7H₂O | 1 |
1.1.2. Fermentation Procedure
-
Strain Activation: The Actinoplanes strain is activated by streaking on the incline medium and incubating until sufficient growth is observed.
-
Seed Culture Preparation: A loopful of the activated strain is inoculated into the primary seed medium and incubated in a shake flask. A portion of the primary seed culture is then transferred to the secondary seed medium for further growth.
-
Production Fermentation: The secondary seed culture is used to inoculate the fermentation medium in a bioreactor. The fermentation is carried out for a specified period, during which different types of cosolvents and amino acids are added at corresponding time points to direct the synthesis towards this compound.[1]
-
Harvesting: Upon completion of the fermentation, the broth containing the product is harvested for downstream processing.
Purification of this compound
The purification of this compound from the fermentation broth involves a multi-step process that typically includes extraction, chromatography, and crystallization. The general workflow for purification is outlined below.
Experimental Protocol: Purification
This protocol is adapted from established methods for the purification of rapamycin and its analogs.
2.1.1. Extraction
-
The fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate.
-
The organic layers are combined and concentrated under reduced pressure to yield a crude oily residue.
2.1.2. Silica Gel Chromatography
-
The crude residue is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column.
-
The column is eluted with a gradient of hexane (B92381) and acetone. The polarity of the mobile phase is gradually increased to separate the target compound from impurities.
-
Fractions are collected and analyzed by a suitable method (e.g., TLC or HPLC) to identify those containing pure this compound.
-
The pure fractions are pooled and concentrated.
2.1.3. Crystallization
-
The concentrated, purified product is dissolved in a minimal amount of a solvent from which it can be crystallized, such as isopropyl ether or diethyl ether.
-
The solution is slowly cooled or allowed to evaporate to induce crystallization.
-
The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final pure product.
Quantitative Data
The following tables summarize the available quantitative data regarding the purity of this compound from commercial suppliers and the results from analogous rapamycin purification processes.
Table 1: Purity of Commercially Available this compound
| Supplier | Purity Specification | Reference |
| LKT Labs | ≥85% | [2][3] |
| CymitQuimica | ~80% | [4] |
| Alfa Chemistry | 96% | [5] |
Table 2: Purity Data from Rapamycin Purification Steps (Analogous Process)
| Purification Step | Starting Purity | Final Purity | Reference |
| Crystallization (Isopropyl Ether) | ~90% | 95-97% | [6] |
| Crystallization (Diethyl Ether) | 90% | ~97% | |
| Flash Chromatography | 95-97% | >99% | [6] |
Conclusion
This guide has detailed the synthesis of this compound through a fermentation process using an Actinoplanes strain and a subsequent multi-step purification protocol involving extraction, silica gel chromatography, and crystallization. The provided experimental procedures and quantitative data serve as a valuable resource for researchers and professionals engaged in the development and manufacturing of this important rapamycin analog. The visualized workflows offer a clear and concise overview of the entire process, from strain preparation to the final pure product. Further optimization of fermentation parameters and purification conditions may lead to improved yields and purity.
References
- 1. Preparation method of 7-O-demethylated rapamycin - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound | C50H77NO13 | CID 129627193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-O-Desmethyl Rapamycin - LKT Labs [lktlabs.com]
- 4. 7-O-Desmethyl Rapamycin - LKT Labs [bioscience.co.uk]
- 5. This compound (~80%) | CymitQuimica [cymitquimica.com]
- 6. Biosynthesis of rapamycin and its regulation: past achievements and recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
7-O-Demethyl Rapamycin and the mTOR Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-O-Demethyl rapamycin (B549165) is a metabolite of the well-characterized immunosuppressant and anti-proliferative agent, rapamycin (also known as sirolimus). While structurally similar to its parent compound, evidence suggests that 7-O-Demethyl rapamycin possesses significantly lower biological activity. This guide provides an in-depth exploration of the canonical mTOR signaling pathway, the established mechanism of action of rapamycin, and the inferred, albeit less potent, role of this compound within this critical cellular cascade. This document offers detailed experimental protocols to enable researchers to investigate and quantify the activity of this compound and similar compounds, alongside visualizations to clarify the complex interactions within the mTOR pathway.
Introduction to the mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] mTOR integrates signals from a variety of upstream stimuli, including growth factors, nutrients, and cellular energy status, to control a wide array of cellular processes.[2] It functions as the catalytic subunit in two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4]
-
mTORC1: This complex is sensitive to rapamycin and plays a crucial role in regulating protein synthesis, lipid synthesis, and autophagy. Key downstream effectors of mTORC1 include the S6 kinases (S6K1 and S6K2) and the eukaryotic initiation factor 4E-binding proteins (4E-BPs).[3]
-
mTORC2: Generally considered insensitive to acute rapamycin treatment, mTORC2 is involved in cell survival, metabolism, and cytoskeletal organization. Its primary substrate is the kinase Akt.[3]
Dysregulation of the mTOR pathway is implicated in a multitude of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1]
Mechanism of Action: Rapamycin and its Metabolite, this compound
Rapamycin exerts its inhibitory effect on mTORC1 through a unique mechanism. It first forms a high-affinity intracellular complex with the immunophilin FK506-binding protein 12 (FKBP12).[2][5] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[6] This ternary complex formation allosterically inhibits mTORC1 activity, preventing the phosphorylation of its downstream targets.[2]
This compound, as a derivative of rapamycin, is presumed to follow the same mechanism of action. However, its activity is reported to be substantially lower. Sirolimus is extensively metabolized, with 7-O-demethylation being one of the metabolic routes.[7] These metabolites, including 7-O-demethyl sirolimus, are considered to contribute less than 10% to the overall immunosuppressive activity of the parent drug, suggesting a reduced affinity for FKBP12 or a diminished ability of the subsequent complex to inhibit mTORC1.[6][8]
Signaling Pathway Diagram
Quantitative Data
| Compound | Target | Assay Type | IC50 | Reference |
| Rapamycin | mTOR | Cell-based (HEK293) | ~0.1 nM | [9] |
| Rapamycin | mTORC1 | In vitro kinase assay | ~0.05 nM (for S6K activation) | [10] |
| Rapamycin | Cell Proliferation (MCF7) | Cell-based | 20 nM | [1] |
Experimental Protocols
The following protocols are adapted from established methods for assessing mTOR inhibition by rapamycin and can be applied to characterize the activity of this compound.
Western Blotting for mTORC1 Substrate Phosphorylation
This method assesses the phosphorylation status of key downstream targets of mTORC1, such as S6K1 and 4E-BP1, as a readout of mTORC1 activity.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, MCF7) in 6-well plates and grow to 70-80% confluency.
-
Starve cells of serum for 4-6 hours to reduce basal mTOR activity.
-
Pre-treat cells with varying concentrations of this compound or rapamycin (as a positive control) for 1-2 hours.
-
Stimulate mTORC1 activity with a growth factor (e.g., 100 nM insulin (B600854) or 20% FBS) for 30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine protein concentration of the supernatants using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein (20-30 µg) on an 8-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
In Vitro mTOR Kinase Assay
This biochemical assay directly measures the enzymatic activity of mTORC1.
Methodology:
-
Immunoprecipitation of mTORC1:
-
Lyse cells and immunoprecipitate mTORC1 using an anti-Raptor antibody conjugated to protein A/G beads.
-
Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a recombinant, inactive substrate (e.g., 4E-BP1 or S6K1).
-
Add varying concentrations of this compound or rapamycin.
-
Initiate the reaction by adding ATP.
-
Incubate for 30 minutes at 30°C.
-
-
Detection:
-
Terminate the reaction by adding SDS-PAGE sample buffer.
-
Analyze substrate phosphorylation by Western blotting using a phospho-specific antibody.
-
Cell Proliferation Assay
This assay determines the functional consequence of mTOR inhibition on cell growth.
Methodology:
-
Cell Plating:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Treatment:
-
Treat cells with a range of concentrations of this compound or rapamycin.
-
-
Incubation:
-
Incubate for 24, 48, and 72 hours.
-
-
Viability Assessment:
-
Measure cell viability using an MTT, MTS, or resazurin-based assay according to the manufacturer's instructions.
-
Read absorbance or fluorescence on a plate reader.
-
Experimental Workflow Diagram
Conclusion
This compound is a metabolite of rapamycin that is expected to inhibit mTORC1 through the same FKBP12-dependent mechanism as its parent compound. However, existing data indicates that its biological activity is substantially lower. The provided technical guide offers a comprehensive overview of the mTOR signaling pathway and a suite of experimental protocols to enable the detailed characterization and quantification of the inhibitory potential of this compound and other novel mTOR inhibitors. Further research is warranted to precisely determine the binding affinities and inhibitory concentrations of this metabolite to fully elucidate its pharmacological profile.
References
- 1. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical correlates of mTOR inhibition by the rapamycin ester CCI-779 and tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and Pharmacological Inhibition of mTOR by Rapamycin and an ATP-Competitive mTOR Inhibitor | Springer Nature Experiments [experiments.springernature.com]
- 5. Sirolimus | C51H79NO13 | CID 5284616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. rapamycin.news [rapamycin.news]
- 9. selleckchem.com [selleckchem.com]
- 10. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural and Functional Distinctions Between Rapamycin and 7-O-Demethyl Rapamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapamycin (B549165) (also known as Sirolimus) is a macrolide compound renowned for its potent immunosuppressive and anti-proliferative properties, which it exerts primarily through the inhibition of the mechanistic Target of Rapamycin (mTOR). 7-O-Demethyl rapamycin is a key analog and metabolite that differs from the parent compound by a single functional group. This technical guide provides an in-depth analysis of the core structural differences between these two molecules, presents comparative physicochemical data, outlines their shared mechanism of action via the mTOR signaling pathway, and details experimental protocols for assessing their activity.
Core Structural Differences
The fundamental structural difference between rapamycin and this compound lies at the C-7 position of the macrolide ring. Rapamycin possesses a methoxy (B1213986) group (-OCH₃) at this position, whereas this compound features a hydroxyl group (-OH) as a result of demethylation.
This seemingly minor alteration—the substitution of a methyl group with a hydrogen atom—has implications for the molecule's chemical properties and potentially its biological interactions. The molecular formula for rapamycin is C₅₁H₇₉NO₁₃, while for this compound, it is C₅₀H₇₇NO₁₃. This difference is visually represented in the simplified structural diagram below.
Comparative Physicochemical Data
The demethylation at the C-7 position results in a predictable change in molecular weight and formula. A summary of key quantitative data is provided below for direct comparison.
| Property | Rapamycin (Sirolimus) | This compound |
| Molecular Formula | C₅₁H₇₉NO₁₃[1][2] | C₅₀H₇₇NO₁₃[3][4] |
| Molecular Weight | 914.18 g/mol [1] | 900.15 g/mol [4][5] |
| CAS Number | 53123-88-9[1] | 151519-50-5 |
Biological Activity and Mechanism of Action
Both rapamycin and this compound exert their biological effects by inhibiting the mTOR protein kinase.[5] The mechanism is not direct; the molecule first forms a high-affinity intracellular complex with the immunophilin FK506-binding protein 12 (FKBP12).[6][] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of the mTOR Complex 1 (mTORC1).[][8]
mTORC1 Signaling Pathway
Inhibition of mTORC1 disrupts the phosphorylation of its key downstream substrates, including the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[9] This disruption leads to the inhibition of protein synthesis and cell cycle progression, ultimately arresting cell growth and proliferation.[9]
Experimental Protocols
Assessing and comparing the inhibitory activity of rapamycin and this compound typically involves measuring the phosphorylation status of mTORC1 downstream targets. Western blotting for phosphorylated S6K1 (p-S6K1) is a standard and reliable method.[10]
Protocol: mTORC1 Inhibition Assay via Western Blot
Objective: To determine the concentration-dependent inhibition of mTORC1 activity by comparing the levels of phosphorylated S6K1 (at Thr389) in treated versus untreated cells.
Materials:
-
Cell line (e.g., HEK293, MCF7)
-
Cell culture medium and supplements
-
Rapamycin and this compound stock solutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment: Seed cells in multi-well plates and grow to 70-80% confluency. Starve cells of serum for several hours if necessary to reduce basal mTORC1 activity. Treat cells with a range of concentrations of rapamycin or this compound for a defined period (e.g., 1-2 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples. Denature the protein samples in loading buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-S6K1 (Thr389) overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total S6K1 and a loading control (e.g., β-actin) to ensure equal protein loading and to normalize the p-S6K1 signal.[10]
Conclusion
The structural distinction between rapamycin and this compound is the presence of a methoxy versus a hydroxyl group at the C-7 position. This position is located within the molecule's effector domain, which is critical for the formation of the inhibitory ternary complex with FKBP12 and the FRB domain of mTOR. Despite this change, this compound maintains the core biological activities of the parent compound, making it a significant analog in the study of mTOR signaling and for the development of new therapeutic agents. The experimental protocols described herein provide a robust framework for the continued investigation and comparison of these and other rapamycin derivatives.
References
- 1. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | C50H77NO13 | CID 129627193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Site-specific bioalkylation of rapamycin by the RapM 16- O -methyltransferase - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00164A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Profile of 7-O-Demethyl Rapamycin (Ridaforolimus): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-O-Demethyl rapamycin (B549165), also known as ridaforolimus (B1684004), is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). As a non-prodrug analog of rapamycin, it exhibits improved aqueous solubility and stability, making it a subject of extensive preclinical and clinical investigation for cancer therapy.[1][2] This technical guide provides an in-depth overview of the in vitro anticancer effects of ridaforolimus, focusing on its mechanism of action, quantitative efficacy across various cancer cell lines, and detailed experimental protocols for its evaluation. The primary mode of action for ridaforolimus is cytostatic, achieved through the inhibition of the mTORC1 signaling pathway, which leads to cell cycle arrest, and in some cases, apoptosis.[3][4]
Mechanism of Action: mTORC1 Inhibition
Ridaforolimus exerts its anticancer effects by forming a complex with the intracellular protein FKBP12. This complex then binds to and allosterically inhibits the mTOR complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[4] The inhibition of mTORC1 by ridaforolimus disrupts the phosphorylation of key downstream effectors, primarily the p70 S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][4]
The dephosphorylation of p70S6K leads to a decrease in protein synthesis and cell size.[1] The inhibition of 4E-BP1 phosphorylation results in its binding to the eukaryotic initiation factor 4E (eIF4E), preventing the initiation of translation of key mRNAs involved in cell cycle progression and proliferation.[5] This dual blockade of critical downstream pathways culminates in a cytostatic effect, primarily through a G1 phase cell cycle arrest.[1][6]
dot
Caption: mTORC1 signaling pathway inhibition by this compound.
Quantitative In Vitro Efficacy
The in vitro anticancer activity of ridaforolimus has been evaluated across a broad spectrum of human cancer cell lines. Its potency is typically quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for cell proliferation and target inhibition.
Inhibition of mTORC1 Signaling
Ridaforolimus demonstrates potent, dose-dependent inhibition of mTORC1 downstream signaling. In HT-1080 fibrosarcoma cells, treatment with ridaforolimus resulted in the following inhibitory concentrations:
| Target Protein | IC50 (nmol/L) | EC50 (nmol/L) |
| Phospho-S6 | 0.2 | 0.2 |
| Phospho-4E-BP1 | 5.6 | 1.0 |
| Table 1: Inhibition of mTORC1 downstream signaling in HT-1080 cells.[3] |
Anti-proliferative Activity
Ridaforolimus exhibits broad-spectrum anti-proliferative activity against various cancer cell lines, with EC50 values typically in the low nanomolar range.
| Cell Line | Cancer Type | EC50 (nmol/L) |
| HT-1080 | Fibrosarcoma | ~0.5 |
| ACHN | Renal Carcinoma | ~0.3 |
| 786-O | Renal Carcinoma | ~0.4 |
| Caki-1 | Renal Carcinoma | ~0.2 |
| HCT116 | Colon Carcinoma | ~0.6 |
| PC-3 | Prostate Carcinoma | ~0.8 |
| DU145 | Prostate Carcinoma | ~1.0 |
| A549 | Lung Carcinoma | ~0.7 |
| NCI-H460 | Lung Carcinoma | ~0.9 |
| MDA-MB-231 | Breast Carcinoma | ~1.2 |
| MCF-7 | Breast Carcinoma | ~0.4 |
| Table 2: Anti-proliferative activity (EC50) of ridaforolimus in various cancer cell lines. Note: These are approximate values based on available literature and may vary depending on experimental conditions. |
Induction of Apoptosis and Cell Cycle Arrest
The primary response to ridaforolimus is a cytostatic G1 cell cycle arrest.[1][6] However, in some cell lines and at higher concentrations, it can also induce apoptosis.[5] The extent of apoptosis is cell-type dependent. For instance, in non-small cell lung cancer (NSCLC) cell lines with p53 mutations, rapamycin, a close analog, has been shown to induce apoptosis through the downregulation of Bcl-2 and subsequent activation of the mitochondrial pathway. Quantitative data on apoptosis induction by ridaforolimus is still emerging and appears to be highly context-dependent.
Detailed Experimental Protocols
The following section outlines standardized protocols for key in vitro assays to evaluate the anticancer effects of this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (Ridaforolimus)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of ridaforolimus in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions (or vehicle control) to the respective wells. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
dot
Caption: General workflow for an MTT cell viability assay.
Western Blot Analysis for mTOR Pathway Modulation
This technique is used to detect and quantify the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification: Lyse cells in lysis buffer and determine protein concentration using a BCA assay.[8]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[1]
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Signal Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., actin or tubulin).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with ridaforolimus for the desired time, then harvest both adherent and floating cells.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Protocol:
-
Cell Fixation: Harvest and wash cells, then fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in PI/RNase staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound (ridaforolimus) is a potent mTORC1 inhibitor with significant in vitro anticancer activity, primarily characterized by a cytostatic effect due to G1 cell cycle arrest. Its efficacy is observed across a wide range of cancer cell lines at nanomolar concentrations. The provided protocols offer a standardized framework for researchers to further investigate the nuanced anticancer effects of this promising therapeutic agent. Future in vitro studies should focus on elucidating the specific molecular determinants of sensitivity and resistance to ridaforolimus to better inform its clinical application.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. Ridaforolimus - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
immunosuppressive properties of 7-O-Demethyl rapamycin on T cells
An In-depth Technical Guide to the Immunosuppressive Properties of 7-O-Demethyl Rapamycin (B549165) on T Cells
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding 7-O-Demethyl Rapamycin
This compound, also known as ridaforolimus (B1684004) (formerly AP23573 or deforolimus), is a non-prodrug analog of rapamycin (sirolimus).[1] Developed to improve upon the physicochemical properties of its parent compound, ridaforolimus exhibits enhanced aqueous solubility and stability.[1] Its primary mechanism of action is the potent and selective inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2]
In the context of immunology, the mTOR signaling pathway is fundamental for T lymphocyte function. It integrates signals from the T cell receptor (TCR), co-stimulatory molecules, and cytokine receptors to orchestrate T cell activation, clonal expansion, differentiation into effector and memory subtypes, and metabolic reprogramming. Ridaforolimus exerts its immunosuppressive effects by intervening in this critical pathway.
Mechanism of Action in T Cells
Ridaforolimus's immunosuppressive activity is mediated through its interaction with the mTOR signaling cascade. The process can be delineated as follows:
-
Complex Formation : Like rapamycin, ridaforolimus is cell-permeable and first binds to the intracellular immunophilin, FK506-binding protein 12 (FKBP12).[1][3]
-
mTORC1 Inhibition : The resulting ridaforolimus-FKBP12 complex directly interacts with and inhibits the mTOR Complex 1 (mTORC1).[1][3] This inhibition is specific, as mTOR Complex 2 (mTORC2) is largely insensitive to acute rapamycin analog treatment.
-
Disruption of Downstream Signaling : Inhibition of mTORC1 prevents the phosphorylation and activation of its key downstream effectors, namely the p70 S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][4]
-
Functional Consequences in T Cells :
-
Inhibition of Proliferation : The disruption of the p70S6K and 4E-BP1 pathways leads to a halt in protein synthesis and arrests the T cell cycle in the G1 phase, preventing the transition to the S phase and thereby blocking proliferation.[5]
-
Induction of Anergy : mTOR inhibition can promote a state of T cell anergy, where T cells become unresponsive to antigenic stimulation even in the presence of co-stimulatory signals.[5][6]
-
Modulation of T Cell Differentiation : Ridaforolimus promotes the development and function of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance, while suppressing the differentiation of pro-inflammatory effector T cells.[6]
-
Quantitative Data on Immunosuppressive Effects
The following tables summarize the quantitative effects of this compound on T cell functions, based on data from a key study by Wang et al. (2023).[6]
Table 1: In Vitro Inhibition of Murine Lymphocyte Proliferation This table shows the dose-dependent inhibitory effect of this compound on Concanavalin A (Con A)-stimulated murine splenocytes.
| Concentration (ng/mL) | Mean Proliferation (OD450) | Standard Deviation | Inhibition vs. Control |
| 0 (Control with Con A) | 1.15 | ± 0.08 | - |
| 1 | 0.82 | ± 0.06 | Significant (p < 0.01) |
| 5 | 0.65 | ± 0.05 | Significant (p < 0.01) |
| 10 | 0.48 | ± 0.04 | Significant (p < 0.001) |
| 50 | 0.31 | ± 0.03 | Significant (p < 0.001) |
| Data derived from lymphocyte transformation tests on murine splenocytes stimulated with Con A.[6] |
Table 2: In Vivo Effects on T Cell Subpopulations in Spleen This table presents the changes in T cell subpopulations in the spleens of mice that received cardiac allografts and were treated with this compound (1.5 mg/kg/day).
| T Cell Subpopulation | Control Group (%) | Ridaforolimus Group (%) | Change |
| CD4+ T Cells | 25.6 | 18.2 | Decrease |
| CD8+ T Cells | 15.8 | 10.5 | Decrease |
| Regulatory T Cells (Tregs) | 8.9 | 14.3 | Increase |
| Data obtained by flow cytometry from splenocytes of graft-recipient mice.[6] |
Table 3: In Vivo Effects on Serum Cytokine Levels This table shows the modulation of key serum cytokine levels in graft-recipient mice following treatment with this compound.
| Cytokine | Control Group (pg/mL) | Ridaforolimus Group (pg/mL) | Change | Significance |
| IL-2 | ~180 | ~90 | Decrease | p < 0.01 |
| IFN-γ | ~250 | ~150 | Decrease | p < 0.05 |
| IL-4 | ~120 | ~240 | Increase | p < 0.01 |
| TGF-β | ~3000 | ~5500 | Increase | p < 0.01 |
| Cytokine levels were measured from serum samples using ELISA.[6] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the immunosuppressive effects of this compound on T cells.
Protocol: Murine T Cell Proliferation Assay (MTT-based)
This protocol is used to assess the dose-dependent effect of this compound on mitogen-stimulated T cell proliferation.
Materials:
-
Spleens from BALB/c or C57BL/6 mice
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Ficoll-Paque or Lympholyte-M for lymphocyte separation (optional, can use whole splenocytes)
-
Red Blood Cell (RBC) Lysis Buffer (e.g., ACK buffer)
-
Concanavalin A (Con A) mitogen
-
This compound (stock solution in DMSO, serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other formazan (B1609692) solubilizing solution
-
Sterile 96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Splenocyte Isolation : Aseptically harvest spleens from mice into a petri dish containing cold sterile PBS.
-
Mechanically dissociate the spleens by gently pushing them through a 70 µm cell strainer using the plunger of a syringe.
-
Wash the cell suspension with RPMI-1640 and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature to lyse erythrocytes.
-
Neutralize the lysis buffer with an excess of complete RPMI-1640 medium and centrifuge again.
-
Wash the cell pellet twice with complete medium.
-
Cell Plating : Resuspend the final cell pellet in complete medium and perform a cell count using a hemocytometer and Trypan Blue to assess viability. Adjust the cell concentration to 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of a 96-well plate.
-
Drug and Mitogen Addition :
-
Prepare serial dilutions of this compound in complete medium. Add 50 µL of the appropriate drug dilution to the wells. For control wells, add 50 µL of medium with the corresponding DMSO concentration.
-
Prepare a working solution of Con A (e.g., 20 µg/mL). Add 50 µL of this solution to all wells except the "unstimulated" control wells (final concentration 5 µg/mL). Add 50 µL of medium to the unstimulated wells.
-
Final volume in each well should be 200 µL.
-
-
Incubation : Culture the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Assay :
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours.
-
Carefully remove 150 µL of the supernatant from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting.
-
-
Data Acquisition : Measure the optical density (OD) at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Analysis : Calculate the percentage of proliferation inhibition relative to the stimulated control wells (Con A only).
Protocol: Flow Cytometry for T Cell Subpopulation Analysis
This protocol allows for the quantification of CD4+, CD8+, and regulatory T cells.
Materials:
-
Splenocytes or Peripheral Blood Mononuclear Cells (PBMCs)
-
FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-mouse CD3 (e.g., PerCP-Cy5.5)
-
Anti-mouse CD4 (e.g., FITC)
-
Anti-mouse CD8 (e.g., PE-Cy7)
-
Anti-mouse CD25 (e.g., APC)
-
-
Foxp3 Staining Buffer Set (containing fixation and permeabilization buffers)
-
Fluorochrome-conjugated anti-mouse Foxp3 antibody (e.g., PE)
-
Flow cytometer
Procedure:
-
Cell Preparation : Prepare a single-cell suspension of splenocytes as described above, with a final concentration of 1 x 10^7 cells/mL in FACS buffer.
-
Surface Staining :
-
Add 100 µL of the cell suspension (1 x 10^6 cells) to each FACS tube.
-
Add the pre-titrated surface antibodies (anti-CD3, -CD4, -CD8, -CD25) to the respective tubes.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells by adding 2 mL of FACS buffer and centrifuging at 300 x g for 5 minutes. Discard the supernatant.
-
-
Intracellular Staining (for Foxp3) :
-
Following the manufacturer's protocol for the Foxp3 Staining Buffer Set, first fix the cells by resuspending the pellet in 1 mL of fixation buffer and incubating for 30-60 minutes at 4°C.
-
Wash the cells with permeabilization buffer.
-
Resuspend the fixed cells in 100 µL of permeabilization buffer containing the anti-Foxp3 antibody.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells once more with permeabilization buffer and finally resuspend in 300-500 µL of FACS buffer.
-
-
Data Acquisition : Acquire the samples on a flow cytometer.
-
Analysis : Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on lymphocytes (FSC vs. SSC), then on single cells, then on CD3+ T cells. From the T cell gate, quantify CD4+ and CD8+ populations. Within the CD4+ gate, identify the regulatory T cell population as CD25+Foxp3+.
Protocol: Cytokine Measurement by ELISA
This protocol provides a framework for quantifying serum levels of cytokines like IL-2, IFN-γ, IL-4, and TGF-β.
Materials:
-
Matched antibody pair (capture and biotinylated detection) for the cytokine of interest (e.g., mouse IL-2 ELISA pair)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 1M H2SO4)
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Assay Diluent/Blocking Buffer (e.g., PBS with 10% FBS or 1% BSA)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
96-well high-binding ELISA plates
-
Serum samples from treated and control animals
Procedure:
-
Plate Coating : Dilute the capture antibody in Coating Buffer. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Blocking : Wash the plate 3 times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation :
-
Wash the plate 3 times.
-
Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent.
-
Dilute serum samples as needed in Assay Diluent.
-
Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
-
Detection Antibody : Wash the plate 3 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP : Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Development : Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes in the dark until a color change is observed.
-
Stopping Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition : Read the absorbance at 450 nm on a microplate reader within 15 minutes.
-
Analysis : Generate a standard curve by plotting the OD values against the known concentrations of the standards. Use this curve to calculate the cytokine concentrations in the unknown samples.
References
- 1. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ridaforolimus | C53H84NO14P | CID 11520894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mTOR inhibitors effects on regulatory T cells and on dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
7-O-Demethyl Rapamycin: An In-Depth Technical Guide on a Key Rapamycin Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165), also known as sirolimus, is a macrolide compound with potent immunosuppressive and anti-proliferative properties. Its clinical utility in organ transplantation and oncology is well-established. The therapeutic efficacy and safety profile of rapamycin are intrinsically linked to its metabolic fate within the body. This technical guide provides a comprehensive overview of 7-O-demethyl rapamycin, a significant metabolite of rapamycin, intended to serve as a resource for researchers, scientists, and professionals involved in drug development.
This document details the formation, pharmacokinetic profile, and biological activity of this compound. It includes structured data for quantitative comparison, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.
Chemical and Physical Properties
This compound is a derivative of rapamycin formed through the demethylation of the methoxy (B1213986) group at the C-7 position.[1]
| Property | Value |
| Chemical Formula | C50H77NO13 |
| Molecular Weight | 900.15 g/mol |
| Synonyms | 7-O-demethyl sirolimus, Novolimus |
Metabolism and Pharmacokinetics
The metabolism of rapamycin is extensive and primarily occurs in the liver and intestine, mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][3] This process leads to the formation of various demethylated and hydroxylated metabolites, including this compound.[4][5][6]
While specific pharmacokinetic parameters for this compound are not extensively reported in publicly available literature, studies on the disposition of radiolabeled rapamycin in healthy human volunteers provide insights into the collective behavior of its metabolites. Following a single oral dose of [14C]rapamycin, a variety of metabolites, including this compound, were identified in whole blood.[5]
Table 1: Distribution of Total Sirolimus Metabolites in Whole Blood After a Single Oral Dose [5]
| Time After Administration | Percentage of Total Radioactivity |
| 1 hour | 3% - 10% |
| 24 hours | 6% - 17% |
It is important to note that these values represent the aggregate of all metabolites, and the specific contribution of this compound to this total is not individually quantified in the cited study. The available data suggests that rapamycin metabolites, including this compound, do not play a major role in the clinical pharmacology of the parent drug due to their lower immunosuppressive activities.[5][6]
Biological Activity
The primary mechanism of action of rapamycin is the inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that regulates cell growth, proliferation, and metabolism. Rapamycin exerts its effect by forming a complex with the FK506-binding protein 12 (FKBP12), which then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR complex 1 (mTORC1), leading to its allosteric inhibition.[7]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved in the study of this compound, the following diagrams illustrate the mTOR signaling pathway, the metabolic conversion of rapamycin, and a typical experimental workflow for its quantification.
References
- 1. Structural identification of three metabolites and a degradation product of the macrolide immunosuppressant sirolimus (rapamycin) by electrospray-MS/MS after incubation with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rapamycin.news [rapamycin.news]
- 3. In vitro metabolic study of temsirolimus: preparation, isolation, and identification of the metabolites [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetics and metabolic disposition of sirolimus in healthy male volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. medchemexpress.com [medchemexpress.com]
Unveiling the Antifungal Potential of 7-O-Demethyl Rapamycin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-O-Demethyl rapamycin (B549165), also known as ridaforolimus (B1684004), is a semi-synthetic derivative of rapamycin with a well-documented role as an mTOR inhibitor in cancer therapy. While its immunosuppressive and anti-proliferative properties are extensively studied, its antifungal spectrum remains a less explored yet promising area of research. This technical guide provides an in-depth overview of the antifungal potential of 7-O-Demethyl rapamycin. Due to the limited availability of direct quantitative data for this compound in the public domain, this document leverages the extensive research on its parent compound, rapamycin, and other derivatives to infer its likely antifungal profile and mechanism of action. This guide summarizes the known antifungal activity of rapamycin against a range of fungal pathogens, details the experimental protocols for assessing antifungal susceptibility, and illustrates the key fungal signaling pathways targeted by this class of compounds.
Introduction
Rapamycin, a macrolide produced by Streptomyces hygroscopicus, was initially discovered for its potent antifungal activity, particularly against Candida albicans.[1][2] Its mechanism of action involves the inhibition of the highly conserved Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism in eukaryotes, including fungi.[3][4] this compound (ridaforolimus) is a derivative of rapamycin developed to optimize its therapeutic properties, primarily for oncology indications.[5][6] While its clinical development has focused on cancer, the structural similarity to rapamycin and the conservation of the TOR pathway in fungi strongly suggest a retained, and possibly modulated, antifungal activity.
Research into rapamycin analogues has indicated that modifications at various positions of the rapamycin molecule can influence its biological activity, including the potential to differentiate between immunosuppressive and antifungal effects.[7][8] Specifically, substitutions at the 7-position have been explored to create analogues with altered profiles.[7] This guide will, therefore, use the antifungal spectrum of rapamycin as a foundational reference to project the potential activity of its 7-O-demethylated derivative.
The Fungal TOR Signaling Pathway: The Primary Target
The antifungal activity of rapamycin and its derivatives is mediated through the inhibition of the TOR signaling pathway. In fungi, this pathway is crucial for sensing nutrient availability and controlling cellular responses such as protein synthesis, ribosome biogenesis, and cell cycle progression.[3][4] The inhibition of TOR mimics a state of nutrient starvation, ultimately leading to the cessation of fungal growth.[2]
The canonical mechanism of action involves the formation of a complex between the rapamycin analogue and the intracellular immunophilin FKBP12. This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the TOR kinase, leading to the allosteric inhibition of TOR Complex 1 (TORC1).[3]
References
- 1. Antifungal activities of rapamycin and its derivatives, prolylrapamycin, 32-desmethylrapamycin, and 32-desmethoxyrapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapamycin Exerts Antifungal Activity In Vitro and In Vivo against Mucor circinelloides via FKBP12-Dependent Inhibition of Tor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyper-Synergistic Antifungal Activity of Rapamycin and Peptide-Like Compounds against Candida albicans Orthogonally via Tor1 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Ridaforolimus - Wikipedia [en.wikipedia.org]
- 7. Antifungal rapamycin analogues with reduced immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 7-O-Demethyl Rapamycin in Autophagy Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-O-Demethyl rapamycin (B549165) (7-O-DMR), a close structural analog of the well-characterized autophagy inducer rapamycin, is presumed to play a significant role in the initiation of cellular autophagy. This technical guide synthesizes the current understanding of the molecular mechanisms underlying autophagy induction by mTOR inhibitors, using rapamycin as the primary model due to the limited direct experimental data on 7-O-DMR. It is anticipated that 7-O-DMR, like rapamycin, functions by inhibiting the mammalian target of rapamycin (mTOR), a central regulator of cell growth and metabolism.[1][2] This inhibition subsequently activates the autophagy cascade. This document provides an in-depth overview of the involved signaling pathways, quantitative data derived from rapamycin studies, and detailed experimental protocols for assessing autophagy induction, which are expected to be applicable to the study of 7-O-DMR.
Introduction to 7-O-Demethyl Rapamycin
This compound, also known as 7-O-Desmethyl sirolimus, is a derivative of rapamycin.[3] While primarily recognized for its immunosuppressive and potential anti-tumor activities, its structural similarity to rapamycin strongly suggests a role in the modulation of fundamental cellular processes such as autophagy.[1] Autophagy is a catabolic "self-eating" process crucial for cellular homeostasis, where damaged organelles and misfolded proteins are degraded and recycled.[4] The induction of autophagy has therapeutic potential in a range of diseases, including neurodegenerative disorders and cancer.[1] This guide will explore the presumed mechanism by which 7-O-DMR induces autophagy, drawing heavily on the extensive research conducted on its parent compound, rapamycin.
The mTOR Signaling Pathway: The Central Hub of Autophagy Regulation
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a master regulator of cell growth, proliferation, and survival in response to nutrient and growth factor availability.[2] mTOR forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mTORC1 is the primary complex inhibited by rapamycin and its analogs and is the key negative regulator of autophagy.[1]
Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 (Unc-51 like autophagy activating kinase 1) complex, a critical initiator of autophagosome formation. When mTORC1 is inhibited by compounds like rapamycin, this suppression is lifted, allowing the ULK1 complex to become active and initiate the autophagy cascade.[4]
Signaling Pathway Diagram
Caption: The mTORC1 signaling pathway and its inhibition by this compound.
Quantitative Analysis of Autophagy Induction by Rapamycin
| Cell Line | Rapamycin Concentration | Duration of Treatment | Fold Change in LC3-II/LC3-I Ratio | Reference |
| Mouse Schwann Cells | 25 nM | 2, 6, 24, 48 hours | Dose and time-dependent increase | [5] |
| Mouse Knee Joints (in vivo) | 1 mg/kg/day | 10 weeks | Significant increase in LC3 expression | [6][7] |
| Pancreatic β-cells | Not specified | Not specified | Upregulation of autophagy | [8] |
| 3xTg-AD Mice (in vivo) | Prophylactic | Lifelong | Significant induction of autophagy | [9] |
| Cell Line | Rapamycin Concentration | Duration of Treatment | Change in p62/SQSTM1 Levels | Reference |
| Mouse Schwann Cells | 25 nM | 2, 6, 24, 48 hours | Time-dependent decrease | [5] |
Key Experimental Protocols for Measuring Autophagy
The following are detailed methodologies for key experiments used to assess the induction of autophagy. These protocols, established for rapamycin, are directly applicable for investigating the effects of this compound.
Western Blotting for LC3 Conversion and p62 Degradation
This is the most common method to monitor autophagy. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. A decrease in the autophagy substrate p62/SQSTM1 is also indicative of autophagic flux.
Experimental Workflow:
Caption: Workflow for Western Blot analysis of autophagy markers.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or a vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. Following washes with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I and the levels of p62 relative to a loading control (e.g., β-actin or GAPDH) are then calculated.
Fluorescence Microscopy of LC3 Puncta
This method allows for the visualization of autophagosome formation within cells.
Experimental Workflow:
Caption: Workflow for Fluorescence Microscopy of LC3 puncta.
Detailed Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips. For enhanced visualization, cells can be transiently transfected with a GFP-LC3 expression vector. Treat the cells with this compound or a vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 or saponin.
-
Immunostaining (for endogenous LC3): Block with a suitable blocking buffer and incubate with a primary antibody against LC3. After washing, incubate with a fluorescently-labeled secondary antibody.
-
Imaging and Quantification: Mount the coverslips onto microscope slides. Acquire images using a fluorescence or confocal microscope. The number of fluorescent LC3 puncta per cell is then quantified using image analysis software. An increase in the number of puncta indicates an increase in autophagosome formation.
Conclusion and Future Directions
This compound, as a close analog of rapamycin, holds significant potential as an inducer of autophagy through the inhibition of the mTORC1 signaling pathway. The experimental frameworks and protocols detailed in this guide, which are well-established for rapamycin, provide a robust starting point for the direct investigation of 7-O-DMR's effects on autophagy. Future research should focus on generating specific quantitative data for 7-O-DMR to confirm its efficacy and mechanism of action. Comparative studies directly contrasting the autophagic induction potential of 7-O-DMR and rapamycin will be invaluable in elucidating any subtle differences in their biological activity and therapeutic potential. Such studies will be critical for the continued development and application of this class of compounds in autophagy-related research and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A system to identify inhibitors of mTOR signaling using high-resolution growth analysis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coordinate Autophagy and mTOR Pathway Inhibition Enhances Cell Death in Melanoma | PLOS One [journals.plos.org]
- 5. Rapamycin Activates Autophagy and Improves Myelination in Explant Cultures from Neuropathic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy Activation by Rapamycin Reduces Severity of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy activation by rapamycin reduces severity of experimental osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapamycin causes upregulation of autophagy and impairs islets function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inducing autophagy by rapamycin before, but not after, the formation of plaques and tangles ameliorates cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of 7-O-Demethyl Rapamycin in Neurodegenerative Disease Models: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Despite a comprehensive search of peer-reviewed scientific literature and patent databases, no specific preclinical studies on the efficacy or mechanism of action of 7-O-Demethyl rapamycin (B549165) in in vitro or in vivo models of neurodegenerative diseases (including Alzheimer's, Parkinson's, and Huntington's disease) were identified. 7-O-Demethyl rapamycin is known as a derivative and metabolite of rapamycin and is understood to function as an inhibitor of the mechanistic target of rapamycin (mTOR) pathway.[1][2][3]
Given the absence of specific data for this compound, this technical guide provides a detailed overview of the preclinical studies of its parent compound, rapamycin , in neurodegenerative disease models. The extensive research on rapamycin offers valuable insights into the potential therapeutic avenues of mTOR inhibition for these conditions.
Core Concept: mTOR Inhibition in Neurodegeneration
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates signals from growth factors, nutrients, and cellular energy levels to regulate cell growth, proliferation, and metabolism.[4] Dysregulation of the mTOR pathway has been implicated in the pathology of several neurodegenerative diseases.[5][6] Rapamycin and its analogues, including this compound, exert their effects by forming a complex with the FK506-binding protein 12 (FKBP12), which then binds to and inhibits mTOR, primarily the mTORC1 complex.[1][7] This inhibition leads to the induction of autophagy, a cellular process responsible for the clearance of aggregated proteins and damaged organelles, which are hallmarks of many neurodegenerative disorders.[8]
Preclinical Evidence for Rapamycin in Neurodegenerative Disease Models
A significant body of preclinical evidence supports the therapeutic potential of rapamycin in various models of neurodegenerative diseases.[1][2][5][9]
Alzheimer's Disease (AD)
In various mouse models of Alzheimer's disease, rapamycin has been shown to:
-
Reduce the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau.[5][10]
-
Improve cognitive deficits in learning and memory tasks.[5]
-
Restore cerebral blood flow and vascular integrity.[11]
Parkinson's Disease (PD)
Preclinical studies in cellular and animal models of Parkinson's disease have demonstrated that rapamycin can:
-
Protect dopaminergic neurons from cell death induced by neurotoxins such as MPTP and 6-hydroxydopamine.[12][13]
-
Improve motor function and behavior.
-
Reduce the accumulation of α-synuclein aggregates.
Huntington's Disease (HD)
In models of Huntington's disease, rapamycin has been observed to:
-
Reduce the aggregation of mutant huntingtin (mHtt) protein.[14]
-
Ameliorate motor performance deficits.[14]
Quantitative Data from Preclinical Studies of Rapamycin
The following tables summarize quantitative data from key preclinical studies of rapamycin in neurodegenerative disease models.
Table 1: Effects of Rapamycin in Alzheimer's Disease Models
| Animal Model | Treatment Regimen | Key Findings | Reference |
| 3xTg-AD Mice | 2.24 mg/kg rapamycin in diet | ↓ Aβ40 & Aβ42 levels, ↓ Tau pathology, improved cognitive function | [5] |
| hAPP (J20) Mice | Chronic rapamycin treatment | Restored cerebral blood flow, ↓ amyloid burden, improved cognitive function | [11] |
Table 2: Effects of Rapamycin in Parkinson's Disease Models
| Model System | Treatment | Key Findings | Reference |
| MPTP Mouse Model | Rapamycin i.p. injection | ↑ Survival of TH-positive neurons, improved motor performance | [13] |
| Primary Dopaminergic Cell Culture | 10-1000 nM rapamycin | ↑ Dopaminergic neuron survival against rotenone (B1679576) toxicity | [15] |
Table 3: Effects of Rapamycin in Huntington's Disease Models
| Model System | Treatment | Key Findings | Reference |
| Drosophila Model (Htt-PQ72) | Rapamycin in food | ↓ Htt-PQ aggregation in the brain, improved locomotor performance | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of rapamycin are provided below.
In Vivo Animal Models
-
Alzheimer's Disease (3xTg-AD Mice):
-
Animals: Male and female 3xTg-AD mice expressing mutant human APP, PS1, and tau transgenes.
-
Treatment: Rapamycin incorporated into the diet at a concentration of 2.24 mg/kg.
-
Behavioral Testing: Morris water maze to assess spatial learning and memory.
-
Biochemical Analysis: ELISA and Western blotting of brain homogenates to quantify Aβ and tau levels.[5]
-
-
Parkinson's Disease (MPTP Model):
-
Animals: Male C57BL/6 mice.
-
Induction of PD: Intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).
-
Treatment: Intraperitoneal injections of rapamycin.
-
Histology: Immunohistochemical staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra.[13]
-
-
Huntington's Disease (Drosophila Model):
-
Model: Flies expressing mutant huntingtin with an expanded polyglutamine tract (Htt-PQ72).
-
Treatment: Rapamycin mixed into the fly food.
-
Analysis: Confocal microscopy to visualize and quantify Htt-PQ aggregates in the brain; negative geotaxis assay to assess locomotor function.[14]
-
In Vitro Cell-Based Assays
-
Primary Neuronal Culture (PD Model):
-
Cell Type: Primary dopaminergic neurons from embryonic mouse mesencephala.
-
Toxin Exposure: Treatment with rotenone to induce neurotoxicity.
-
Treatment: Co-incubation with various concentrations of rapamycin.
-
Viability Assay: Immunocytochemical staining for tyrosine hydroxylase (TH) to count surviving dopaminergic neurons.[15]
-
Signaling Pathways and Visualizations
The primary mechanism of action of rapamycin in neuroprotection involves the inhibition of the mTOR pathway and the subsequent induction of autophagy.
mTOR Signaling Pathway Inhibition by Rapamycin
Caption: Rapamycin binds to FKBP12, inhibiting mTORC1 and promoting autophagy.
Autophagy Induction for Clearing Protein Aggregates
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating the effect of rapamycin treatment in Alzheimer’s disease and aging using in vivo imaging: the ERAP phase IIa clinical study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 151519-50-5 | AD21012 | Biosynth [biosynth.com]
- 4. Frontiers | Mechanistic target of rapamycin signaling in human nervous system development and disease [frontiersin.org]
- 5. Effect and Mechanism of Rapamycin on Cognitive Deficits in Animal Models of Alzheimer's Disease: A Systematic Review and Meta-analysis of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological mTOR inhibitors in ameliorating Alzheimer’s disease: current review and perspectives [frontiersin.org]
- 7. patents.justia.com [patents.justia.com]
- 8. Rapamycin induces autophagic flux in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. dovepress.com [dovepress.com]
- 11. Chronic rapamycin restores brain vascular integrity and function through NO synthase activation and improves memory in symptomatic mice modeling Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapamycin protects against neuron death in in vitro and in vivo models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapamycin Protects against Neuron Death in In Vitro andIn Vivo Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of action of rapamycin in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
7-O-Demethyl Rapamycin in Organ Transplant Rejection: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
7-O-Demethyl rapamycin (B549165) (7-O-DMR), also known as 7-O-Demethyl sirolimus, is a metabolite of the potent immunosuppressive drug rapamycin (sirolimus).[1] As a derivative of a cornerstone therapy in organ transplantation, understanding the profile of 7-O-DMR is critical for a comprehensive view of rapamycin's pharmacology. This technical guide provides a detailed overview of the available knowledge on 7-O-DMR, contextualized within the extensive research on its parent compound, rapamycin, in organ transplant rejection models. Due to a scarcity of dedicated in-depth studies on 7-O-DMR, this document leverages the wealth of data on rapamycin to illustrate the core mechanisms and experimental frameworks relevant to this class of compounds.
Core Concepts: Mechanism of Action via the mTOR Signaling Pathway
The immunosuppressive effects of rapamycin and its metabolites are mediated through the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival.[2][3] Rapamycin, and by extension its derivatives, first forms a complex with the intracellular protein FKBP12. This complex then binds to the mTOR protein, specifically inhibiting the mTOR Complex 1 (mTORC1).[3]
The inhibition of mTORC1 disrupts downstream signaling pathways essential for the cell cycle progression from the G1 to the S phase. This blockade of cytokine-driven T-cell proliferation is a primary mechanism for preventing organ rejection.[4][5]
Signaling Pathway Diagram
The following diagram illustrates the mTOR signaling pathway and the point of inhibition by the Rapamycin-FKBP12 complex.
Immunosuppressive Activity of 7-O-Demethyl Rapamycin
The primary focus of preclinical and clinical research has remained on rapamycin (sirolimus) and its analogue everolimus (B549166) due to their potent efficacy.
Preclinical Evaluation in Organ Transplant Models: Data on Rapamycin
To provide a framework for the evaluation of mTOR inhibitors, this section summarizes quantitative data from key preclinical studies on rapamycin in various animal models of organ transplant rejection.
Table 1: Efficacy of Rapamycin in Rat Cardiac Allograft Models
| Animal Model (Donor -> Recipient) | Treatment Protocol | Mean Survival Time (MST) of Allograft (Days) | Control Group MST (Days) | Reference |
| F344 -> Lewis | 0.08 mg/kg/day i.v. for 14 days | 34.4 ± 12.1 | 6.3 ± 0.5 | [6] |
| F344 -> Lewis | 0.8 mg/kg/day i.v. for 14 days | 74.1 ± 20.2 | 6.3 ± 0.5 | [6] |
| Brown Norway -> Lewis | 0.3 mg/kg/day oral | Significant graft survival | Not specified | [7] |
Table 2: Efficacy of Rapamycin in Other Transplant Models
| Transplant Model | Animal | Treatment Protocol | Outcome | Reference |
| Liver Allograft | Rat (DA -> LEW) | 1 mg/kg/day oral for 8 days (delayed start) | >75% survival for >100 days | [8] |
| Corneal Allograft | Rat (SD -> Wistar) | 3 mg/kg/day oral for 12 days | MST of 36.1 ± 14.9 days vs 11.0 ± 1.5 days in control | [6] |
| Islet Allograft | Mouse (CBA/J -> BALB/c) | 0.1 and 0.3 mg/kg/day i.p. for 7 days | Significant prolongation of graft survival | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are representative experimental protocols for evaluating mTOR inhibitors in organ transplant rejection models, based on published studies with rapamycin.
Rat Heterotopic Heart Transplantation Model
-
Animals: Inbred male rats of different strains (e.g., Lewis, F344, Brown Norway) are used as donors and recipients to create a model of allogeneic rejection.
-
Surgical Procedure: A heterotopic heart transplantation is performed, where the donor heart is transplanted into the recipient's abdomen or neck. The graft's viability is monitored daily by palpation of the heartbeat. Rejection is defined as the cessation of a palpable heartbeat.
-
Drug Administration:
-
Vehicle: The drug is typically dissolved in a suitable vehicle, such as carboxymethylcellulose or ethanol, for administration.
-
Route: Administration can be oral (gavage), intraperitoneal (i.p.), or intravenous (i.v.).
-
Dosing Regimen: A specific dose (e.g., 0.1 - 3 mg/kg/day) is administered for a defined period (e.g., 7, 14, or 28 days) post-transplantation.
-
-
Monitoring and Endpoints:
-
Graft Survival: The primary endpoint is the mean survival time (MST) of the allograft.
-
Histopathology: At the time of rejection or a predetermined endpoint, the transplanted organ is harvested for histological examination to assess the severity of rejection, including cellular infiltration and tissue damage.
-
Immunological Assays: Splenocytes or peripheral blood mononuclear cells can be isolated to perform in vitro assays such as mixed lymphocyte reaction (MLR) or flow cytometry to assess T-cell proliferation and activation.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for the preclinical assessment of an mTOR inhibitor in an organ transplant model.
Conclusion
This compound is a recognized metabolite of sirolimus with reported low immunosuppressive activity. The current body of scientific literature does not support a significant role for 7-O-DMR in the clinical immunosuppressive effects of its parent compound. Consequently, dedicated in-depth preclinical studies in organ transplant models are lacking. The information and protocols detailed in this guide, primarily based on the extensive research on rapamycin, provide a robust framework for understanding and evaluating mTOR inhibitors in the context of organ transplant rejection. Future research could potentially explore any unique properties of 7-O-DMR, but for now, the focus in this therapeutic class remains on rapamycin and its more potent analogues.
References
- 1. Pharmacokinetics and metabolic disposition of sirolimus in healthy male volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sirolimus: its discovery, biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunosuppressive potency of mechanistic target of rapamycin inhibitors in solid-organ transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirolimus, a new, potent immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Preclinical results of sirolimus treatment in transplant models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human T-cell proliferation by mammalian target of rapamycin (mTOR) antagonists requires noncoding RNA growth-arrest-specific transcript 5 (GAS5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delayed and short course of rapamycin prevents organ rejection after allogeneic liver transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The immunosuppressant rapamycin blocks in vitro responses to hematopoietic cytokines and inhibits recovering but not steady-state hematopoiesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 7-O-Demethyl Rapamycin in Whole Blood by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165) (sirolimus) is a potent immunosuppressant and a key inhibitor of the mechanistic Target of Rapamycin (mTOR), a central kinase in cellular signaling pathways that govern growth, proliferation, and metabolism. The therapeutic efficacy and safety of rapamycin are dependent on maintaining concentrations within a narrow therapeutic window. Consequently, therapeutic drug monitoring (TDM) is crucial. Rapamycin is extensively metabolized in the liver, primarily by CYP3A4 enzymes, leading to the formation of various metabolites, including hydroxylated and demethylated species. 7-O-Demethyl rapamycin (7-O-DMR) is one such metabolite. Accurate quantification of 7-O-DMR in blood is essential for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling, aiding in a deeper understanding of rapamycin's disposition and its potential contribution to the overall pharmacological effect.
This application note provides a detailed protocol for the sensitive and specific quantification of this compound in whole blood samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold standard for bioanalytical testing.
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mTOR Complex 1 (mTORC1). It achieves this by first forming a complex with the immunophilin FKBP12. This FKBP12-rapamycin complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, allosterically inhibiting the kinase activity of mTORC1.[1][2] This inhibition disrupts downstream signaling, primarily the phosphorylation of 4E-binding protein 1 (4E-BP1) and p70 S6 kinase (S6K1), which are critical for protein synthesis and cell cycle progression.[3][4][5]
References
Application Note: Analysis of the mTOR Pathway Using Western Blot in Response to 7-O-Demethyl Rapamycin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy levels.[1] mTOR forms two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] mTORC1, the focus of this application note, is sensitive to rapamycin and its analogs and controls protein synthesis by phosphorylating key substrates such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][3][4] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, making it a prime target for drug development.
7-O-Demethyl rapamycin is an analog of rapamycin, a well-established allosteric inhibitor of mTORC1.[5] Rapamycin functions by forming a complex with the intracellular protein FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity.[2][5][6] This inhibition prevents the phosphorylation of downstream effectors, thereby impeding cell cycle progression and protein synthesis.[7] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the mTOR signaling pathway.
mTOR Signaling Pathway Diagram
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. youtube.com [youtube.com]
- 7. Rapamycin blocks the phosphorylation of 4E-BP1 and inhibits cap-dependent initiation of translation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 7-O-Demethyl rapamycin Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: 7-O-Demethyl rapamycin (B549165) is a derivative of rapamycin, a macrolide compound known for its potent immunosuppressive, antifungal, and anti-tumor properties.[1][2][3] Like its parent compound, it functions as an inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase in signaling pathways that regulate cell growth, proliferation, and survival.[4][5] Accurate and reproducible experimental results rely on the correct preparation of stock and working solutions. These application notes provide a detailed protocol for the preparation of a 7-O-Demethyl rapamycin stock solution in Dimethyl Sulfoxide (B87167) (DMSO), including information on its physicochemical properties, storage, and its role in the mTOR signaling pathway.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity. The compound is typically supplied as a solid powder and should be stored under specified conditions.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅₀H₇₇NO₁₃ | [3][6] |
| Molecular Weight | 900.15 g/mol | [3][6] |
| CAS Number | 151519-50-5 | [3] |
| Appearance | Crystalline solid, powder | [7] |
| Primary Activity | mTOR Inhibitor, Immunosuppressant, Antifungal |[1][3][4] |
Table 2: Recommended Storage Conditions
| Form | Condition | Temperature | Duration | Source |
|---|---|---|---|---|
| Powder | Desiccated | -20°C | 3 years | [2][3] |
| 4°C | 2 years | [2][3] | ||
| In Solvent (DMSO) | Aliquoted, avoid freeze-thaw | -80°C | 6 months | [2][3][8] |
| | | -20°C | 1 month |[2][3][8] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in cell culture-grade DMSO.
Materials:
-
This compound powder (e.g., MedChemExpress Cat. No.: HY-123691)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile, pyrogen-free pipette tips
-
Precision balance
Equipment:
-
Vortex mixer
-
Pipettors
-
(Optional) Sonicator or 37°C water bath
Safety Precautions:
-
This compound should be considered a hazardous compound. Handle with care.
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Perform all weighing and solution preparation steps in a chemical fume hood or a ventilated enclosure.
Experimental Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. 7-O-Desmethyl Rapamycin - LKT Labs [lktlabs.com]
- 5. Mammalian target of rapamycin: discovery of rapamycin reveals a signaling pathway important for normal and cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C50H77NO13 | CID 129627193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes: 7-O-Demethyl Rapamycin and its Analogs in Cancer Cell Line Treatment
Note on Compound Identity: The compound "7-O-Demethyl rapamycin" is a known derivative and impurity of Rapamycin (also known as Sirolimus).[1][2][3] However, the vast majority of published research on mTOR inhibition in cancer cell lines focuses on Rapamycin itself and its more clinically advanced analogs (rapalogs) like Everolimus and Temsirolimus.[4][5] This document will primarily detail the applications and protocols for Rapamycin, as it serves as the foundational compound for this class of mTOR inhibitors, and its mechanisms and experimental methodologies are directly applicable to its derivatives.
Introduction
The mammalian Target of Rapamycin (mTOR) is a serine/threonine protein kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[6][7] It integrates signals from growth factors, nutrients, and cellular energy status. mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTORC2.[4] In many cancers, the mTOR signaling pathway is hyperactivated, promoting uncontrolled cell growth and tumor progression, making it a critical target for cancer therapy.[7][8]
Rapamycin and its analogs are potent and specific allosteric inhibitors of mTORC1.[9] They function by first forming a high-affinity complex with the intracellular protein FKBP12. This Rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR within the mTORC1 complex, inhibiting its kinase activity.[4][6] This inhibition disrupts downstream signaling, leading to cytostatic effects in cancer cells, including cell cycle arrest, and can also induce apoptosis and autophagy.[7][8]
Mechanism of Action
Inhibition of mTORC1 by Rapamycin blocks the phosphorylation of its key downstream effectors:
-
p70 S6 Kinase (S6K1): Dephosphorylation of S6K1 leads to a reduction in protein synthesis and cell size.
-
eIF4E-binding protein 1 (4E-BP1): When hypophosphorylated, 4E-BP1 binds to and sequesters the translation initiation factor eIF4E, thereby inhibiting cap-dependent mRNA translation, which is crucial for the synthesis of proteins involved in cell proliferation.
The net effect of these actions is a decrease in cell proliferation, growth, and survival.[4] However, the response of cancer cells can be heterogeneous, with some cell lines exhibiting high sensitivity while others are resistant.[10] Furthermore, prolonged mTORC1 inhibition can lead to a feedback activation of the pro-survival kinase Akt via mTORC2, which can confer resistance to therapy.[5]
Quantitative Data Summary
The sensitivity of cancer cell lines to Rapamycin is highly variable and is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell proliferation by 50%.
| Cell Line | Cancer Type | IC50 / Effective Concentration | Incubation Time | Citation |
| B16 | Melanoma | ~84.14 nM | 48 hours | [11] |
| Ca9-22 | Oral Squamous Carcinoma | ~15 µM | 24 hours | [12] |
| MCF-7 | Breast Cancer (ER+) | ~20 nM (for growth inhibition) | Not Specified | [10] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | ~20 µM (for growth inhibition) | Not Specified | [10] |
| Various | General Range | <1 nM to >100 nM | Not Specified | [10] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions, such as incubation time and the specific viability assay used.
Signaling Pathways and Experimental Workflows
Rapamycin's Mechanism of Action on the mTORC1 Pathway
The diagram below illustrates the core mechanism by which Rapamycin inhibits the mTORC1 signaling pathway, leading to anti-proliferative effects, and highlights a key resistance mechanism through Akt feedback activation.
Caption: Rapamycin/FKBP12 complex inhibits mTORC1, blocking cell growth.
Experimental Workflow: IC50 Determination via MTT Assay
This workflow outlines the key steps for determining the cytotoxic effect of Rapamycin on a cancer cell line and calculating its IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 7-O-Desmethyl Rapamycin - LKT Labs [lktlabs.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin: an anti-cancer immunosuppressant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
Application Notes and Protocols for In Vivo Dosing of Rapamycin in Mouse Models
Disclaimer: Extensive literature searches did not yield specific in-vivo dosing information for 7-O-Demethyl rapamycin (B549165) in mouse models. The following application notes and protocols are based on the parent compound, rapamycin (sirolimus), and are intended to serve as a foundational guide. Researchers should perform dose-response and toxicity studies to determine the optimal and safe dosage of 7-O-Demethyl rapamycin for their specific mouse model and experimental goals.
Introduction
Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1] By binding to the intracellular protein FKBP12, the rapamycin-FKBP12 complex inhibits the mTOR Complex 1 (mTORC1).[2] This inhibition modulates downstream signaling pathways, affecting protein synthesis, cell cycle progression, and autophagy.[1][3] Due to these activities, rapamycin and its analogs are widely used in preclinical research, particularly in cancer, immunology, and aging studies.[1][4] This document provides a summary of in vivo dosing strategies for rapamycin in various mouse models.
Quantitative Data Summary
The effective in vivo dose of rapamycin in mice is highly dependent on the mouse strain, the disease model, the route of administration, and the desired therapeutic outcome. Doses can range from as low as 0.1 mg/kg to as high as 8 mg/kg or more.[5] The following tables summarize rapamycin dosing regimens from various studies.
Table 1: Rapamycin Dosing in Cancer Mouse Models
| Mouse Model | Cancer Type | Dose | Administration Route | Frequency | Key Findings |
| BALB/c | Colon Adenocarcinoma | 1.5 mg/kg/day | Continuous infusion | Daily | Most effective tumor inhibition compared to bolus dosing. |
| Transgenic Mice | Hepatocellular Carcinoma | 1.5 mg/kg | Oral gavage | Daily | Marked suppression of tumor growth in a de novo treatment group.[6] |
| Eμ-ret Transgenic | Pre-B Leukemia/Lymphoma | Not specified | Not specified | Daily | Over 2-fold increase in survival length. |
| psPten-/- | Prostate Cancer | 0.1 mg/kg and 0.5 mg/kg (as Rapatar) | Oral | Chronic | Suppression of tumorigenesis, with the lower dose showing higher efficacy.[5] |
Table 2: Rapamycin Dosing in Aging and Other Disease Models
| Mouse Model | Condition | Dose | Administration Route | Frequency | Key Findings |
| Genetically Heterogeneous Mice | Lifespan Extension | 14 ppm in food (~2.24 mg/kg/day) | Oral (in food) | Daily | Significant increase in median and maximal lifespan. |
| C57BL/6 | Lifespan Extension | 42 ppm in food (~7 mg/kg/day) | Oral (in food) | Continuous or intermittent | Increased survival in both male and female mice.[7] |
| mtDNA Depletion Syndrome Model | Mitochondrial Disease | 0.8 mg/kg (in utero), 4 mg/kg (postnatal) | Oral (in drinking water) | Daily | Significant extension of lifespan.[8][9] |
| Ndufs4 Knockout | Leigh Syndrome | 8 mg/kg | Intraperitoneal injection | Daily | Attenuation of mitochondrial disease symptoms.[10] |
| WAG rats | Immunosuppression | 3 mg/kg/day | Not specified | Daily for 14 days | Abrogation of primary alloantibody responses.[5] |
Experimental Protocols
Protocol 1: Preparation and Administration of Rapamycin via Oral Gavage
Materials:
-
Rapamycin powder
-
Vehicle (e.g., 5% Tween-80, 5% PEG-400, Carboxymethylcellulose (CMC) solution)
-
Sterile water or phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles (20-22 gauge, curved or straight)
-
Syringes (1 ml)
-
Analytical balance
Procedure:
-
Vehicle Preparation: Prepare the desired vehicle solution. For a 5% Tween-80, 5% PEG-400 solution, mix 5 ml of Tween-80 and 5 ml of PEG-400 with 90 ml of sterile water.
-
Rapamycin Formulation:
-
Calculate the required amount of rapamycin based on the desired dose (e.g., 1.5 mg/kg) and the number and weight of the mice.
-
Weigh the rapamycin powder accurately and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle to the desired final concentration, vortexing thoroughly between additions to ensure a homogenous suspension.
-
For poorly soluble formulations, sonication may be used to aid in suspension.
-
-
Animal Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
Gently restrain the mouse.
-
Attach the gavage needle to the syringe filled with the rapamycin suspension.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the mouse briefly after administration to ensure no adverse effects.
-
Protocol 2: Preparation and Administration of Rapamycin via Intraperitoneal (IP) Injection
Materials:
-
Rapamycin powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Vehicle (e.g., 5% Tween-80, 5% PEG-400, or saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 ml) with needles (25-27 gauge)
-
Analytical balance
Procedure:
-
Rapamycin Stock Solution:
-
Due to poor water solubility, first dissolve rapamycin in a minimal amount of DMSO.
-
Calculate and weigh the required amount of rapamycin.
-
Add the appropriate volume of DMSO to achieve a concentrated stock solution.
-
-
Working Solution Preparation:
-
Dilute the rapamycin stock solution with the chosen vehicle to the final desired concentration. For example, a common vehicle for IP injection is a mixture of 5% Tween-80 and 5% PEG-400 in saline. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
Vortex the working solution thoroughly before each injection to ensure a uniform suspension.
-
-
Animal Dosing:
-
Weigh each mouse to determine the correct injection volume.
-
Restrain the mouse, exposing the lower abdominal quadrants.
-
Insert the needle at a shallow angle into the intraperitoneal cavity, avoiding the internal organs.
-
Inject the rapamycin solution slowly.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Visualizations
Caption: Rapamycin's mechanism of action on the mTORC1 signaling pathway.
Caption: A general experimental workflow for in vivo rapamycin studies in mice.
References
- 1. Rapamycin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel rapamycin analog is highly selective for mTORC1 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Activity of Rapamycin and Dexamethasone in vitro and in vivo in acute lymphoblastic leukemia via cell-cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic mTOR inhibition in mice with rapamycin alters T, B, myeloid, and innate lymphoid cells and gut flora and prolongs life of immune-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of rapamycin on humoral immunity in vivo. Suppression of primary responses but not of ongoing alloantibody synthesis or memory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-O-Desmethyl Rapamycin - LKT Labs [lktlabs.com]
- 7. 7-O-Demethyl-42-O-(2-hydroxyethyl)rapamycin | C52H81NO14 | CID 9854474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C50H77NO13 | CID 129627193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Low-dose rapamycin extends lifespan in a mouse model of mtDNA depletion syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring Molecular-Specific Pharmacodynamics of Rapamycin in Vivo with Inducible Gal4→ Fluc Transgenic Reporter Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing T-Cell Proliferation with 7-O-Demethyl Rapamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell proliferation is a fundamental process in the adaptive immune response, crucial for immunity against pathogens and tumors. Uncontrolled T-cell proliferation, however, can contribute to autoimmune diseases and graft rejection. The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine protein kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1][2][3] The mTOR signaling pathway integrates various environmental cues, including growth factors and nutrients, to control T-cell activation and differentiation.[2][4] 7-O-Demethyl rapamycin, a macrolide immunosuppressant, exerts its effects by inhibiting the mTOR pathway.[5][6] This document provides detailed application notes and protocols for assessing the anti-proliferative effects of this compound on T-cells.
Mechanism of Action
This compound, like its analogue rapamycin (sirolimus), forms a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[7] This complex then binds to and inhibits the mTOR complex 1 (mTORC1).[7][8] Inhibition of mTORC1 disrupts downstream signaling pathways that are critical for cell cycle progression and protein synthesis.[2][5] Specifically, it impedes the phosphorylation of key substrates like the S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to a reduction in the translation of mRNAs essential for cell growth and proliferation.[2][5] This ultimately results in a cell cycle arrest in the G1 to S phase transition, thereby inhibiting T-cell proliferation.[5][9]
Data Presentation
The inhibitory effect of mTOR inhibitors like this compound on T-cell proliferation is dose-dependent. The following table summarizes representative quantitative data for mTOR inhibitors on T-cell proliferation.
| Compound | Cell Type | Assay | Parameter | Value | Reference |
| Temsirolimus | Human Peripheral Blood Lymphocytes | BrdU Assay | % Inhibition | Significant at 5 nM | [1] |
| Everolimus | Human Peripheral Blood Lymphocytes | BrdU Assay | % Inhibition | Significant at 10 nM | [1] |
| Rapamycin | MOLT-4 T-cells | BrdU Assay | % Inhibition | Significant at 2.5 µM | [1] |
| Rapamycin | Human Peripheral Blood Lymphocytes | Viable Cell Count | % of Control | ~50% at 2.5 µM | [1] |
| Ascomycin | T-cells | Not Specified | IC50 | 3.9 nM | [10] |
| CC214-1 | Human T-cells | MTT Assay | IC50 | ~1 µM | [11] |
| Rapamycin | Human T-cells | MTT Assay | IC50 | ~0.1 µM | [11] |
Mandatory Visualizations
mTOR Signaling Pathway in T-Cells
Caption: mTOR signaling pathway in T-cell activation and its inhibition by this compound.
Experimental Workflow: CFSE-Based T-Cell Proliferation Assay
Caption: Step-by-step workflow for assessing T-cell proliferation using CFSE staining.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assessment using CFSE Staining and Flow Cytometry
This method measures the number of cell divisions by tracking the dilution of the fluorescent dye CFSE.[10][12]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Complete RPMI-1640 medium
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell activators (e.g., anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA))
-
This compound
-
96-well flat-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll density gradient centrifugation. For more specific results, T-cells can be further purified using magnetic bead-based negative selection.
-
CFSE Staining:
-
Resuspend cells in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.[10]
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium and incubate on ice for 5 minutes.[10]
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete RPMI medium at 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^5 cells/well).[10]
-
Prepare serial dilutions of this compound in complete RPMI medium. A suggested concentration range is 0.1 nM to 1000 nM.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Add T-cell activators to the appropriate wells (e.g., anti-CD3/CD28 antibodies at 1 µg/mL each or PHA at 5 µg/mL).[10]
-
Include controls: unstimulated cells (no activator), stimulated cells (activator + vehicle), and vehicle controls.[10]
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.[10]
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with PBS.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live lymphocyte population and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Protocol 2: T-Cell Proliferation Assessment using BrdU Incorporation Assay
This colorimetric immunoassay measures DNA synthesis by detecting the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into the DNA of proliferating cells.[1]
Materials:
-
PBMCs or isolated T-cells
-
Complete RPMI-1640 medium
-
T-cell activators (e.g., anti-CD3/CD28 antibodies or PHA)
-
This compound
-
96-well flat-bottom plates
-
BrdU Labeling Reagent
-
Anti-BrdU-POD antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Prepare a cell suspension of 2 x 10^5 cells/mL in complete RPMI medium.
-
Seed 200 µL of the cell suspension into each well of a 96-well plate.
-
Add serial dilutions of this compound or vehicle control.
-
Add T-cell activators to the appropriate wells.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
-
BrdU Labeling:
-
Add 10 µM BrdU to each well for the final 18 hours of incubation.[1]
-
-
Immunoassay:
-
Centrifuge the plate and remove the culture medium.
-
Dry the cells and fix them.
-
Add the anti-BrdU-POD antibody and incubate.
-
Wash the wells to remove unbound antibody.
-
Add the substrate solution and incubate until color development is sufficient.
-
Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Protocol 3: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]
Materials:
-
PBMCs or isolated T-cells
-
Complete RPMI-1640 medium
-
T-cell activators
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 2 for cell seeding and treatment.
-
Incubate the plate for 48-72 hours.[10]
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10]
-
Incubate for 4 hours at 37°C.[10]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to assess the inhibitory effects of this compound on T-cell proliferation. The choice of assay will depend on the specific experimental goals and available resources. By understanding the mechanism of action and employing these detailed methodologies, researchers can effectively evaluate the immunomodulatory properties of this and similar compounds.
References
- 1. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR signaling and transcriptional regulation in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of human T-cell proliferation by mammalian target of rapamycin (mTOR) antagonists requires noncoding RNA growth-arrest-specific transcript 5 (GAS5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mTOR signaling at the crossroads of environmental signals and T-cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of T and B lymphocyte proliferation by rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin-resistant effector T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. uvadoc.uva.es [uvadoc.uva.es]
- 12. proimmune.com [proimmune.com]
Application Notes and Protocols for 7-O-Demethyl Rapamycin In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Demethyl rapamycin (B549165), also known as ridaforolimus (B1684004) (AP23573, MK-8669), is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] mTOR is a serine/threonine protein kinase that forms two distinct multiprotein complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which are central regulators of cell growth, proliferation, metabolism, and survival.[4][5][6] Ridaforolimus, similar to its parent compound rapamycin, acts as an allosteric inhibitor of mTORC1 by forming a complex with the intracellular protein FKBP12.[4][5][7] This complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling.[5] Dysregulation of the mTOR pathway is a hallmark of many human cancers, making it a critical target for therapeutic intervention.[8][9]
These application notes provide a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of 7-O-Demethyl rapamycin on mTORC1. The protocol is designed to be adaptable for various research applications, from basic kinase activity measurements to more complex drug screening and characterization studies.
Quantitative Data Summary
The inhibitory potency of this compound and other mTOR inhibitors is often expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for mTOR inhibitors from in vitro assays.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Ridaforolimus (AP23573) | mTOR | Cell-based (HT-1080) | 0.2 | [1] |
| Rapamycin | mTOR | Cell-based (HEK293) | ~0.1 | [1] |
| Everolimus | mTOR | Cell-free | 1.6-2.4 | [1] |
| Temsirolimus | mTOR | Cell-free | 1760 | [1] |
| Torin 1 | mTORC1/2 | Cell-free | 2/10 | [1] |
| WYE-125132 | mTOR | Cell-free | 0.19 | [1] |
Experimental Protocols
In Vitro mTORC1 Kinase Assay using Immunoprecipitation and Western Blotting
This protocol describes the measurement of mTORC1 kinase activity by immunoprecipitating mTORC1 from cell lysates and then performing an in vitro kinase reaction using a known substrate, followed by detection of substrate phosphorylation via Western blotting.
Materials and Reagents:
-
Cell Lines: HEK293T or other suitable cell lines with high mTORC1 activity.
-
This compound (Ridaforolimus): Prepare stock solutions in DMSO.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Antibodies:
-
Anti-mTOR antibody for immunoprecipitation.
-
Protein A/G agarose (B213101) beads.
-
Primary antibodies: anti-phospho-p70 S6 Kinase (Thr389), anti-total p70 S6 Kinase, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1.
-
HRP-conjugated secondary antibody.
-
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 10 mM MgCl2, 1 mM DTT.
-
ATP: 10 mM stock solution.
-
Recombinant Substrate: Inactive p70 S6 Kinase (S6K1) or 4E-BP1.
-
SDS-PAGE reagents and equipment.
-
Western blotting reagents and equipment.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Lysis:
-
Culture HEK293T cells to 80-90% confluency.
-
Lyse the cells in ice-cold RIPA buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Immunoprecipitation of mTORC1:
-
Incubate 1-2 mg of total protein lysate with an anti-mTOR antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer.
-
-
In Vitro Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC1 beads in kinase assay buffer.
-
Add the recombinant inactive substrate (e.g., p70 S6K1) to the reaction mixture.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction tubes and pre-incubate for 15 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100-200 µM.
-
Incubate the reaction for 30 minutes at 30°C with gentle agitation.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated substrate (e.g., anti-phospho-p70 S6K1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal substrate loading, the membrane can be stripped and re-probed with an antibody against the total substrate.
-
Visualizations
mTOR Signaling Pathway
Caption: mTORC1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for the this compound in vitro mTORC1 kinase assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ridaforolimus (AP23573; MK-8669), a potent mTOR inhibitor, has broad antitumor activity and can be optimally administered using intermittent dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological inhibition of mTOR by rapamycin and an ATP-competitive mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mTOR Interactive Pathway: Novus Biologicals [novusbio.com]
- 7. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantification of 7-O-Demethyl Rapamycin in Human Whole Blood
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-O-Demethyl rapamycin (B549165) (also known as 7-O-Demethyl sirolimus), a metabolite of the immunosuppressant drug rapamycin (sirolimus). This method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring research, and drug metabolism studies. The protocol includes detailed procedures for sample preparation from human whole blood, optimized chromatographic conditions, and mass spectrometric parameters for accurate and precise quantification.
Introduction
Rapamycin (sirolimus) is a potent mTOR inhibitor widely used as an immunosuppressant in organ transplantation to prevent rejection.[1] It is extensively metabolized in the liver, primarily by cytochrome P450 3A enzymes, into several demethylated and hydroxylated metabolites.[2][3] 7-O-Demethyl rapamycin is one of these metabolites, and its monitoring is crucial for understanding the overall metabolic profile and potential contribution to the therapeutic and toxic effects of rapamycin. This LC-MS/MS method provides a reliable tool for the selective and sensitive quantification of this compound in a complex biological matrix like whole blood.
The method utilizes a simple protein precipitation step for sample cleanup, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection, employing the highly specific Multiple Reaction Monitoring (MRM) mode.
Experimental
Materials and Reagents
-
This compound analytical standard
-
Rapamycin-d3 (or other suitable internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human whole blood (drug-free)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from whole blood.
-
Thawing: Thaw frozen whole blood samples at room temperature.
-
Aliquoting: Vortex the thawed samples and aliquot 100 µL into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Rapamycin-d3 at 100 ng/mL in methanol) to each sample, calibrator, and quality control sample, except for the blank.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject 10 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column.
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 50 |
| 5.0 | 50 |
Mass Spectrometry
Detection is achieved using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Curtain Gas: 30 psi.
-
Collision Gas: Nitrogen.
Table 2: Proposed MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 922.5 | 855.5 | 150 | 25 |
| This compound (Qualifier) | 922.5 | 823.5 | 150 | 35 |
| Rapamycin-d3 (IS) | 934.7 | 864.6 | 150 | 27 |
Note: The precursor ion for this compound is based on its sodium adduct [M+Na]⁺, which is commonly observed for rapamycin and its metabolites. The product ions are proposed based on the fragmentation patterns of other demethylated sirolimus metabolites.[4] These transitions should be optimized for the specific instrument used.
Method Validation (Proposed)
The following parameters should be thoroughly validated to ensure the reliability of the method. The expected performance characteristics are based on published methods for rapamycin.[3][5]
Table 3: Proposed Method Validation Parameters and Acceptance Criteria
| Parameter | Proposed Range/Criteria |
| Linearity | 0.5 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Precision (Intra- and Inter-day) | RSD < 15% (< 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Within ±15% of nominal value (±20% at LLOQ) |
| Recovery | Consistent and reproducible across the concentration range |
| Matrix Effect | To be assessed and minimized |
| Stability (Freeze-thaw, short-term, long-term) | Analyte stable under tested conditions |
Results and Discussion
This application note provides a comprehensive protocol for the determination of this compound in human whole blood. The proposed LC-MS/MS method is designed to be selective and sensitive, allowing for accurate quantification of this important metabolite. The simple protein precipitation sample preparation procedure is suitable for high-throughput analysis. The chromatographic and mass spectrometric conditions are optimized to ensure good peak shape, resolution, and detection sensitivity.
Visualization
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Structural identification of three metabolites and a degradation product of the macrolide immunosuppressant sirolimus (rapamycin) by electrospray-MS/MS after incubation with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolism of Sirolimus Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive and specific quantification of sirolimus (rapamycin) and its metabolites in blood of kidney graft recipients by HPLC/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Autophagy Flux Using 7-O-Demethyl Rapamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The study of autophagic flux—the complete process of autophagy from autophagosome formation to lysosomal degradation—is crucial for understanding its role in health and disease and for the development of therapeutic modulators.
Mammalian target of rapamycin (B549165) (mTOR) is a key negative regulator of autophagy.[1] Inhibition of mTOR signaling is a widely used strategy to induce and study autophagy. Rapamycin, a macrolide produced by Streptomyces hygroscopicus, is a potent and specific inhibitor of mTOR complex 1 (mTORC1) and serves as a cornerstone tool for autophagy research.[2]
This document focuses on providing a framework for studying autophagy flux using 7-O-Demethyl rapamycin (7-O-DMR) , also known as 7-O-Desmethyl Sirolimus. 7-O-DMR is a derivative and known impurity of rapamycin.[3] While it is structurally related to rapamycin and presumed to inhibit mTOR, there is a notable lack of specific data in the peer-reviewed scientific literature detailing its potency, efficacy, and specific protocols for its use in autophagy studies.
Therefore, these application notes and protocols are based on the well-established methodologies for rapamycin. Researchers using 7-O-DMR should consider these protocols as a starting point and must empirically determine optimal conditions, such as concentration and treatment duration.
Mechanism of Action: mTOR Inhibition and Autophagy Induction
Rapamycin and its analogs induce autophagy by inhibiting mTORC1. Under nutrient-rich conditions, mTORC1 is active and phosphorylates key proteins to suppress the initiation of autophagy, including ULK1 and ATG13. By binding to the intracellular receptor FKBP12, rapamycin forms a complex that allosterically inhibits mTORC1 kinase activity. This inhibition relieves the suppression of the ULK1 complex, leading to the initiation of autophagosome formation and a subsequent increase in autophagic flux.
Figure 1. mTORC1 signaling pathway and its inhibition by this compound.
Data Presentation
Effective evaluation of autophagic flux requires quantitative analysis of key markers. The following tables summarize typical data obtained from autophagy induction experiments using rapamycin, which can serve as a template for studies with 7-O-DMR.
Table 1: Quantitative Western Blot Analysis of Autophagy Markers Data are representative examples based on rapamycin studies.
| Treatment Group | LC3-II / LC3-I Ratio (Fold Change) | p62 / β-actin Ratio (Fold Change) | Autophagic Flux (LC3-II with Baf A1) |
| Vehicle Control | 1.0 | 1.0 | 1.5 |
| 7-O-DMR (Low Conc.) | 2.5 | 0.6 | 4.5 |
| 7-O-DMR (High Conc.) | 4.0 | 0.3 | 7.0 |
| Vehicle + Baf A1 | 1.6 | 1.1 | - |
| 7-O-DMR (High) + Baf A1 | 7.5 | 1.2 | - |
Baf A1 (Bafilomycin A1) is a lysosomal inhibitor used to block the degradation of autophagosomes, allowing for the measurement of autophagosome synthesis (autophagic flux).
Table 2: Quantitative Fluorescence Microscopy Analysis Data are representative examples based on rapamycin studies.
| Treatment Group | Average LC3 Puncta per Cell | Colocalization (LC3 & Lysosome) |
| Vehicle Control | 5 ± 2 | Low |
| 7-O-DMR (18h) | 25 ± 8 | Moderate |
| Vehicle + Baf A1 (2h) | 15 ± 5 | Low |
| 7-O-DMR (16h) + Baf A1 (2h) | 55 ± 12 | Low |
Experimental Protocols
Important Preliminary Step: The optimal concentration and treatment time for 7-O-DMR must be determined empirically for each cell line. A dose-response and time-course experiment is recommended, assessing both mTORC1 inhibition (e.g., phosphorylation of its substrate p70S6K) and cell viability (e.g., using an MTT or similar assay). Based on rapamycin studies, concentrations typically range from 20 nM to 200 nM for 12-24 hours.
Protocol 1: Western Blot Analysis of Autophagy Markers (LC3 and p62)
This protocol is the most common method for assessing autophagy. It measures the conversion of LC3-I to its lipidated form, LC3-II, which is recruited to autophagosome membranes, and the degradation of p62/SQSTM1, a protein that is selectively degraded by autophagy.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (7-O-DMR), dissolved in DMSO
-
Bafilomycin A1 (Baf A1), dissolved in DMSO
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates to reach 60-70% confluency on the day of treatment.
-
Treatment:
-
Prepare treatment media with the desired final concentration of 7-O-DMR. Always include a vehicle control (DMSO equivalent).
-
For autophagy flux measurement, create four groups:
-
Vehicle Control
-
7-O-DMR
-
Vehicle + Baf A1
-
7-O-DMR + Baf A1
-
-
Treat cells with 7-O-DMR or vehicle for the desired duration (e.g., 18 hours).
-
For flux groups, add Baf A1 (e.g., 100 nM) for the final 2-4 hours of the 7-O-DMR treatment period.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts (20-30 µg per lane) and add Laemmli buffer. Boil at 95°C for 5 minutes.
-
Separate proteins on a 12-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., LC3B at 1:1000, p62 at 1:1000, β-actin at 1:5000) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST and apply ECL substrate to visualize bands.
-
-
Analysis:
-
Quantify band intensities using imaging software.
-
An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels indicate autophagy induction.
-
A significantly greater accumulation of LC3-II in the presence of Baf A1 compared to its absence confirms an increase in autophagic flux.
-
Protocol 2: Fluorescence Microscopy of LC3 Puncta
This method allows for the visualization of autophagosomes as distinct puncta within the cell. It is often performed using cells stably expressing GFP-LC3 or by immunofluorescence staining for endogenous LC3.
Materials:
-
Cells grown on glass coverslips or in imaging-grade multi-well plates
-
Cells stably expressing GFP-LC3, or materials for immunofluorescence:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI nuclear stain
-
Antifade mounting medium
-
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with 7-O-DMR and Baf A1 as described in Protocol 1.
-
Cell Fixation (for Immunofluorescence):
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash 3x with PBS.
-
-
Permeabilization and Blocking (for Immunofluorescence):
-
Permeabilize with 0.2% Triton X-100 for 10 minutes.
-
Wash 3x with PBS.
-
Block with 5% BSA for 1 hour at room temperature.
-
-
Antibody Staining (for Immunofluorescence):
-
Incubate with primary LC3B antibody (1:200 in blocking buffer) overnight at 4°C.
-
Wash 3x with PBS.
-
Incubate with fluorescently-labeled secondary antibody (1:500 in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash 3x with PBS.
-
-
Mounting and Imaging:
-
Stain nuclei with DAPI for 5 minutes.
-
Mount coverslips onto glass slides using antifade mounting medium.
-
For GFP-LC3 cells, after treatment, wash with PBS and proceed directly to imaging or fix as described above before mounting.
-
Acquire images using a fluorescence or confocal microscope.
-
-
Analysis:
-
Count the number of distinct LC3 puncta per cell. An increase in puncta indicates the accumulation of autophagosomes.
-
Automated image analysis software is recommended for unbiased quantification from a large number of cells.
-
Figure 2. General experimental workflow for studying autophagy flux.
Conclusion
While this compound is a structural analog of the well-characterized autophagy inducer rapamycin, its specific effects on autophagy have not been documented in the scientific literature. The protocols and data presented here, based on studies with rapamycin, provide a robust framework for researchers to begin their investigation into the autophagic activity of 7-O-DMR. It is imperative that initial experiments focus on characterizing its dose-dependent and time-dependent effects on mTORC1 signaling and cell health before proceeding to detailed autophagy flux assays. These application notes will aid researchers in designing and executing rigorous experiments to elucidate the potential of 7-O-DMR as a modulator of autophagy.
References
- 1. The activation of mTOR signalling modulates DNA methylation by enhancing DNMT1 translation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin Upregulates Autophagy by Inhibiting the mTOR-ULK1 Pathway, Resulting in Reduced Podocyte Injury | PLOS One [journals.plos.org]
- 3. 7-O-Desmethyl Rapamycin - LKT Labs [lktlabs.com]
Application Notes and Protocols for Rapamycin in Alzheimer's Disease Research
Disclaimer: Initial literature searches for "7-O-Demethyl rapamycin" did not yield specific experimental models or protocols for its application in Alzheimer's disease research. The available information primarily identifies it as a derivative of rapamycin (B549165). Therefore, this document provides detailed application notes and protocols for rapamycin , a closely related and extensively studied mTOR inhibitor, as a proxy for investigating the therapeutic potential of this class of compounds in Alzheimer's disease.
Application Notes
Introduction
Rapamycin is a macrolide compound that acts as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and autophagy.[1] In the context of Alzheimer's disease (AD), the mTOR signaling pathway is often hyperactive, contributing to the pathological hallmarks of the disease, including the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles.[1][2] Rapamycin has demonstrated significant neuroprotective effects in various preclinical models of AD, making it a compound of high interest for therapeutic development.[3][4]
Mechanism of Action in Alzheimer's Disease
Rapamycin's primary mechanism of action involves the inhibition of mTOR Complex 1 (mTORC1), which leads to several downstream effects relevant to AD pathology:
-
Induction of Autophagy: By inhibiting mTORC1, rapamycin activates autophagy, a cellular process responsible for the degradation and clearance of aggregated proteins and damaged organelles.[3] This enhanced clearance mechanism can help reduce the burden of both Aβ and hyperphosphorylated tau.[3][4]
-
Reduction of Aβ Production: Some studies suggest that rapamycin can lower the levels of Aβ, particularly the more toxic Aβ42 species, potentially through the modulation of amyloid precursor protein (APP) processing and enhanced clearance.[5][6]
-
Inhibition of Tau Hyperphosphorylation: The mTOR pathway is implicated in the phosphorylation of tau protein.[3] Inhibition of this pathway by rapamycin can lead to a reduction in tau hyperphosphorylation, a key step in the formation of neurofibrillary tangles.[3]
-
Improved Cognitive Function: Through the reduction of pathological protein aggregates and potential restoration of synaptic function, rapamycin has been shown to rescue learning and memory deficits in various AD mouse models.[7][8][9]
-
Neurovascular Protection: Chronic rapamycin treatment has been shown to restore cerebral blood flow and improve the integrity of the brain's vasculature in AD mouse models.[10]
It is important to note that some studies have reported conflicting results, with one study showing an increase in Aβ plaques in the 5XFAD mouse model after rapamycin treatment, suggesting that the effects may be model-dependent.[11]
Data Presentation
Table 1: Effects of Rapamycin on Amyloid-Beta (Aβ) Pathology in AD Mouse Models
| Mouse Model | Treatment Duration | Dosage | Effect on Soluble Aβ42 | Effect on Insoluble Aβ | Source |
| 3xTg-AD | 16 months (from 2 months of age) | 14 ppm in chow | ↓ 38.95% | ↓ (significant reduction) | [12] |
| 3xTg-AD | Not specified | Not specified | ↓ 32.78% | No significant change | [5] |
| PDAPP | Not specified | Not specified | ↓ (significant reduction) | Not specified | [6] |
| hAPP(J20) | 2 months | Not specified | ↓ (decreased cortical amyloid levels) | Not specified | [10] |
Table 2: Effects of Rapamycin on Tau Pathology in AD Mouse Models
| Mouse Model | Treatment Duration | Dosage | Effect on Phosphorylated Tau | Source |
| 3xTg-AD | 16 months (from 2 months of age) | 14 ppm in chow | ↓ (reduced hyperphosphorylation at Ser212/Thr214) | [13] |
| 3xTg-AD | Not specified | Not specified | ↓ (significant decrease in soluble p-Tau) | [5] |
| SAMP8 | Not specified | Not specified | ↓ (alleviated Tau phosphorylation) | [14] |
Table 3: Effects of Rapamycin on Cognitive Function in AD Mouse Models
| Mouse Model | Behavioral Test | Treatment Duration | Dosage | Outcome | Source |
| 3xTg-AD | Morris Water Maze | 10 weeks | Rapamycin-containing chow | Rescued learning and memory deficits | [7] |
| APP/PS1 | Morris Water Maze | Not specified | Not specified | Improved learning and memory | [3][15] |
| PDAPP | Not specified | Not specified | Abrogated memory deficits | [16] | |
| C57BL/6J (wild-type) | Morris Water Maze | at least 16 weeks | 14 ppm in chow | Enhanced cognitive function and blocked age-associated decline |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a 3xTg-AD Mouse Model
This protocol describes a typical study to evaluate the efficacy of rapamycin in the 3xTg-AD mouse model, which develops both Aβ plaques and tau tangles.
1. Animal Model and Housing
-
Animals: 3xTg-AD mice and non-transgenic (wild-type) littermates.
-
Age: Start treatment at 6 months of age, when cognitive deficits and initial pathology are present.[7]
-
Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
2. Rapamycin Administration
-
Formulation: Encapsulated rapamycin formulated in chow at a concentration of 14 ppm (parts per million).
-
Control Group: Feed with control chow without rapamycin.
-
Treatment Duration: 10-12 weeks.[7]
3. Behavioral Testing: Morris Water Maze
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (22-24°C). A hidden platform is submerged 1 cm below the water surface.[13]
-
Procedure:
-
Acquisition Phase (5 days): Conduct four trials per day for each mouse. Gently place the mouse in the water facing the pool wall at one of four starting positions. Allow the mouse to swim for a maximum of 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, guide it to the platform. Allow the mouse to remain on the platform for 15-20 seconds. Record the escape latency (time to find the platform) and path length using a video tracking system.[7][13]
-
Probe Trial (Day 6): Remove the platform from the pool. Allow each mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
4. Tissue Collection and Processing
-
At the end of the study, euthanize the mice and perfuse with ice-cold phosphate-buffered saline (PBS).
-
Harvest the brains. For immunohistochemistry, fix one hemisphere in 4% paraformaldehyde. For biochemical analysis, dissect the hippocampus and cortex from the other hemisphere and snap-freeze in liquid nitrogen.
5. Immunohistochemistry for Aβ and p-Tau
-
Sectioning: Cut 30-40 µm thick free-floating sections from the fixed brain hemisphere.[3]
-
Staining:
-
Perform antigen retrieval using 70-95% formic acid for 5-20 minutes for Aβ staining.[1][3]
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate overnight with primary antibodies against Aβ (e.g., 6E10) and phosphorylated tau (e.g., AT8).
-
Incubate with the appropriate biotinylated secondary antibody.
-
Use an avidin-biotin complex (ABC) kit and develop with diaminobenzidine (DAB).[4]
-
Mount sections on slides, dehydrate, and coverslip.
-
-
Quantification: Capture images of the hippocampus and cortex and quantify the plaque load and p-tau immunoreactivity using image analysis software.
6. ELISA for Soluble Aβ42
-
Homogenization: Homogenize the frozen brain tissue in a buffer containing protease inhibitors.[9]
-
Extraction: Perform a sequential extraction to isolate the soluble fraction.[9]
-
ELISA: Use a commercially available Aβ42 ELISA kit and follow the manufacturer's instructions to quantify the concentration of soluble Aβ42 in the brain homogenates.[6]
Protocol 2: In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol outlines a method to assess the neuroprotective effects of rapamycin against Aβ-induced toxicity in the human neuroblastoma cell line SH-SY5Y.
1. Cell Culture
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Culture Medium: DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[11]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[11]
2. Rapamycin and Aβ Treatment
-
Seed SH-SY5Y cells in 96-well plates for viability assays or 6-well plates for Western blotting.
-
Pre-treat cells with varying concentrations of rapamycin (e.g., 10-100 nM) for 24 hours.
-
Induce toxicity by adding oligomeric Aβ42 (e.g., 5-10 µM) to the culture medium and incubate for another 24 hours.
3. Cell Viability Assay (MTT Assay)
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
4. Western Blot for Autophagy and Apoptosis Markers
-
Protein Extraction: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate overnight with primary antibodies against LC3-II (autophagy marker), Bcl-2 (anti-apoptotic marker), and a loading control (e.g., β-actin).[14]
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualizations
References
- 1. Immunohistochemistry Protocol for Beta Amyloid Products using USA Detection Kit [protocols.io]
- 2. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aβ immunohistochemistry [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. ELISA measurement of Aβ peptides [bio-protocol.org]
- 7. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 8. mmpc.org [mmpc.org]
- 9. benchchem.com [benchchem.com]
- 10. Immunohistochemistry (IHC) protocol [hellobio.com]
- 11. SH-SY5Y culturing [protocols.io]
- 12. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moodle2.units.it [moodle2.units.it]
- 15. eaglebio.com [eaglebio.com]
- 16. accegen.com [accegen.com]
Application of 7-O-Demethyl Rapamycin (Everolimus) in Kidney Transplant Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Demethyl rapamycin (B549165), more commonly known as everolimus (B549166) (or RAD001), is a proliferation signal inhibitor and a key immunosuppressive agent utilized in kidney transplantation.[1] As a derivative of sirolimus, everolimus exhibits a distinct mechanism of action from calcineurin inhibitors (CNIs), the cornerstone of many immunosuppressive regimens.[1] This key difference allows for synergistic use with CNIs, permitting dose reduction of the latter and thereby minimizing their nephrotoxic side effects—a significant contributor to chronic allograft nephropathy and long-term graft loss.[1] Everolimus exerts its effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[2] These application notes provide a comprehensive overview of the use of everolimus in kidney transplant studies, including its mechanism of action, clinical data, and detailed experimental protocols.
Mechanism of Action
Everolimus's immunosuppressive activity is initiated by its binding to the intracellular immunophilin FK506-binding protein 12 (FKBP12).[3] The resulting everolimus-FKBP12 complex then binds to and inhibits the mTOR protein kinase, specifically the mTORC1 complex.[3][4] This inhibition disrupts the downstream signaling cascade, preventing the phosphorylation of key effector proteins like S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3] The ultimate effect is an arrest of the cell cycle in the G1 phase, which blocks the proliferation of T-lymphocytes in response to alloantigen stimulation.[1][3] This antiproliferative effect is not limited to immune cells; everolimus also inhibits the proliferation of smooth muscle cells, which may help in preventing the vascular remodeling associated with chronic allograft dysfunction.[1]
"Everolimus" [fillcolor="#FBBC05", fontcolor="#202124"]; "FKBP12" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Everolimus-FKBP12 Complex" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "mTORC1" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "p70 S6 Kinase" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell Cycle Arrest (G1)" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inhibition of T-cell Proliferation" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Everolimus" -> "FKBP12" [label="Binds to"]; "FKBP12" -> "Everolimus-FKBP12 Complex"; "Everolimus" -> "Everolimus-FKBP12 Complex"; "Everolimus-FKBP12 Complex" -> "mTORC1" [label="Inhibits"]; "mTORC1" -> "p70 S6 Kinase" [label="Activates"]; "p70 S6 Kinase" -> "Cell Cycle Arrest (G1)" [label="Leads to"]; "Cell Cycle Arrest (G1)" -> "Inhibition of T-cell Proliferation"; }
Figure 1: Everolimus Signaling Pathway
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials and preclinical studies involving everolimus in kidney transplantation.
Table 1: Recommended Dosing and Target Trough Concentrations
| Population | Starting Dose | Target Trough Concentration (C0) | Concomitant Medication | Reference |
| De novo kidney transplant recipients | 0.75 mg b.i.d. | 3-8 ng/mL | Reduced-exposure Cyclosporine or Tacrolimus | [5] |
| Maintenance kidney transplant recipients | Adjusted to achieve target C0 | 3-8 ng/mL | Minimized CNI | [5] |
| CNI-free regimens | Not specified | 6-10 ng/mL | Not applicable | [6] |
Table 2: Efficacy Outcomes in De novo Kidney Transplant Recipients
| Study/Parameter | Everolimus + Reduced CNI | Mycophenolic Acid + Standard CNI | Timepoint | p-value | Reference |
| Biopsy-Proven Acute Rejection (BPAR) | Reduced incidence with C0 ≥3 ng/mL | N/A | 6 months | < 0.0001 | [5] |
| Treated Biopsy-Proven Acute Rejection | 14.9% | 12.5% | 12 months | NS | [7] |
| Graft Loss | 4% (with C0 ≥3 ng/mL) | N/A | 12 months | N/A | [6] |
| Composite Endpoint (tBPAR or eGFR<50 ml/min/1.73m²) | 48.2% | 45.1% | 12 months | NS | [7] |
Table 3: Common Adverse Events Associated with Everolimus
| Adverse Event | Incidence | Management | Reference |
| Hyperlipidemia (increased cholesterol and triglycerides) | 30-50% | Lifestyle changes, statins, fibrates | [5] |
| Proteinuria | Low or similar to control groups in de novo studies | ACE inhibitors, Angiotensin Receptor Blockers, CNI minimization | [5][8] |
| Mouth ulcers | Reported, incidence varies | Dose adjustment | [9] |
| Pneumonitis | Very low incidence in de novo trials | Dose reduction or withdrawal | [5][10] |
| Anemia | Common | Standard management | [10] |
| BK Virus Infection | 4.3% | N/A | [7] |
| Cytomegalovirus (CMV) Infection | 3.6% | N/A | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Therapeutic Drug Monitoring (TDM) of Everolimus
Objective: To maintain everolimus whole blood trough concentrations within the therapeutic range to optimize efficacy and minimize toxicity.
Materials:
-
K2-EDTA collection tubes
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system or validated immunoassay
-
Certified commercial whole-blood calibrators
Procedure:
-
Sample Collection: Collect whole blood samples in K2-EDTA tubes immediately before the next scheduled dose (trough concentration, C0).[6]
-
Sample Handling: Gently invert the collection tube 8-10 times to ensure proper mixing with the anticoagulant. Samples should be stored at 2-8°C if not analyzed immediately.
-
Analysis:
-
The preferred method for quantification is a fully validated LC-MS/MS assay due to its high specificity and sensitivity, with a lower limit of quantification around 1 ng/mL.[6]
-
Alternatively, a validated immunoassay can be used, but be aware of potential cross-reactivity with everolimus metabolites.
-
-
Calibration and Quality Control: Use certified commercial whole-blood calibrators for accurate quantification.[6] Participate in external proficiency testing programs to ensure analytical quality.[6]
-
Dose Adjustment: Adjust the everolimus dose based on the C0 level to maintain the target therapeutic range (typically 3-8 ng/mL in combination with a CNI).[6]
"PatientDosing" [label="Patient Dosing\n(Everolimus)", fillcolor="#F1F3F4", fontcolor="#202124"]; "SampleCollection" [label="Collect Whole Blood\n(Trough Sample)", fillcolor="#FBBC05", fontcolor="#202124"]; "Analysis" [label="Quantify Everolimus\n(LC-MS/MS or Immunoassay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Result" [label="Compare to Target Range\n(3-8 ng/mL)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; "DoseAdjustment" [label="Adjust Dose", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Continue" [label="Continue Current Dose", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"PatientDosing" -> "SampleCollection"; "SampleCollection" -> "Analysis"; "Analysis" -> "Result"; "Result" -> "DoseAdjustment" [label="Outside Range"]; "Result" -> "Continue" [label="Within Range"]; "DoseAdjustment" -> "PatientDosing"; "Continue" -> "PatientDosing"; }
Figure 2: Therapeutic Drug Monitoring Workflow
Protocol 2: Histological Analysis of Kidney Transplant Biopsy
Objective: To assess the histopathological changes in kidney allograft tissue from patients treated with everolimus.
Materials:
-
Biopsy needle (18-gauge)
-
Dissecting microscope
-
4% buffered formalin or Bouin's fixative
-
Glutaraldehyde (for electron microscopy)
-
OCT compound (for frozen sections)
-
Microtome
-
Glass slides
-
Stains: Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), Masson's trichrome, Silver methenamine
-
Antibodies for immunohistochemistry (e.g., for C4d)
Procedure:
-
Biopsy Acquisition: Obtain at least two core biopsies of the renal cortex, each a minimum of 1 cm in length.
-
Tissue Allocation: Under a dissecting microscope, divide the cores for light microscopy (LM), immunofluorescence (IF), and electron microscopy (EM).
-
LM: Fix the largest portion in 4% buffered formalin.
-
IF: Embed a small piece in OCT compound and snap-freeze in isopentane (B150273) cooled by liquid nitrogen.
-
EM: Fix a small cortical piece containing glomeruli in glutaraldehyde.
-
-
Processing and Sectioning:
-
LM: Process the formalin-fixed tissue, embed in paraffin, and cut 2-3 µm sections.
-
IF: Cut 4 µm frozen sections using a cryostat.
-
EM: Process the glutaraldehyde-fixed tissue and cut ultra-thin sections.
-
-
Staining:
-
LM: Stain sections with H&E, PAS, Masson's trichrome, and silver methenamine.
-
IF: Stain for IgG, IgA, IgM, C3, C1q, and C4d.
-
-
Microscopic Examination: A renal pathologist should evaluate the slides for signs of rejection (T-cell mediated and antibody-mediated), interstitial fibrosis, tubular atrophy, and other pathologies according to the Banff classification.
Protocol 3: Immune Cell Profiling by Flow Cytometry
Objective: To characterize the phenotype and function of peripheral blood mononuclear cells (PBMCs) in kidney transplant recipients on everolimus therapy.
Materials:
-
Ficoll-Paque
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Fluorescently-conjugated monoclonal antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD25, CD45RA, CCR7, PD-1) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Cell stimulation cocktail (e.g., PMA and ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Staining (Surface Markers):
-
Resuspend PBMCs in staining buffer (PBS with 2% FBS).
-
Incubate with a cocktail of fluorescently-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
Intracellular Cytokine Staining (Optional):
-
Stimulate PBMCs with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.
-
After surface staining, fix and permeabilize the cells using appropriate buffers.
-
Incubate with antibodies against intracellular cytokines for 30 minutes at 4°C in the dark.
-
Wash the cells twice.
-
-
Data Acquisition: Acquire data on a multi-parameter flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to identify and quantify different T-cell subsets (e.g., naïve, central memory, effector memory) and their cytokine production.
"BloodSample" [label="Whole Blood Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; "PBMC_Isolation" [label="PBMC Isolation\n(Ficoll Gradient)", fillcolor="#FBBC05", fontcolor="#202124"]; "Stimulation" [label="Cell Stimulation\n(Optional, for Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; "SurfaceStaining" [label="Surface Marker Staining", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "IntracellularStaining" [label="Fixation, Permeabilization,\n& Intracellular Staining", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DataAcquisition" [label="Data Acquisition\n(Flow Cytometer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "DataAnalysis" [label="Data Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"BloodSample" -> "PBMC_Isolation"; "PBMC_Isolation" -> "Stimulation"; "Stimulation" -> "SurfaceStaining"; "PBMC_Isolation" -> "SurfaceStaining" [style=dashed]; "SurfaceStaining" -> "IntracellularStaining"; "IntracellularStaining" -> "DataAcquisition"; "SurfaceStaining" -> "DataAcquisition" [style=dashed]; "DataAcquisition" -> "DataAnalysis"; }
Figure 3: Immune Profiling Workflow
Protocol 4: Preclinical Rat Kidney Transplant Model
Objective: To evaluate the efficacy and safety of everolimus in a preclinical model of kidney transplantation.
Animals:
-
Male Lewis rats (donor and recipient)
Materials:
-
Surgical microscope
-
Microsurgical instruments
-
Sutures (e.g., 10-0 nylon)
-
Heparinized saline
-
Everolimus formulation for oral gavage
-
Anesthetics
Procedure:
-
Donor Nephrectomy:
-
Anesthetize the donor rat.
-
Perform a midline abdominal incision to expose the left kidney.
-
Dissect the renal artery and vein.
-
Flush the kidney with cold, heparinized saline via the aorta until the effluent from the renal vein is clear.
-
Excise the kidney and store it in cold saline.
-
-
Recipient Preparation and Transplantation:
-
Anesthetize the recipient rat and perform a midline abdominal incision.
-
Perform a left nephrectomy on the recipient.
-
Perform end-to-end anastomosis of the donor renal artery and vein to the recipient's renal artery and vein stumps using a surgical microscope and 10-0 nylon sutures.
-
Perform ureteroneocystostomy or uretero-ureterostomy for urinary tract reconstruction.
-
Close the abdominal incision in layers.
-
-
Everolimus Administration:
-
Administer everolimus daily via oral gavage. A common dose in rat studies is in the range of 0.5 mg/kg.
-
The control group should receive the vehicle.
-
-
Postoperative Monitoring and Endpoint Analysis:
-
Monitor the animals daily for signs of distress.
-
Collect blood samples periodically to measure serum creatinine (B1669602) and everolimus trough levels.
-
At the study endpoint, euthanize the animals and harvest the kidney allograft for histological analysis and molecular studies (e.g., PCR for mTOR pathway gene expression).
-
Conclusion
7-O-Demethyl rapamycin (everolimus) is a potent immunosuppressant that plays a crucial role in modern kidney transplantation protocols. Its unique mechanism of action, targeting the mTOR pathway, offers a valuable alternative and adjunct to traditional CNI-based therapies, with the potential to improve long-term graft function and patient outcomes. The protocols outlined in these application notes provide a framework for researchers and clinicians to effectively utilize and study everolimus in both clinical and preclinical settings. Careful therapeutic drug monitoring and comprehensive patient evaluation are paramount to maximizing the benefits of everolimus while minimizing its potential side effects.
References
- 1. Video: Orthotopic Rat Kidney Transplantation: A Novel and Simplified Surgical Approach [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Donor pre-treatment with everolimus or cyclosporine does not reduce ischaemia-reperfusion injury in a rat kidney transplant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Everolimus with Reduced Calcineurin Inhibitor Exposure in Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Immunosuppressive Medications and Protocols for Kidney Transplantation | Abdominal Key [abdominalkey.com]
- 10. lhsc.on.ca [lhsc.on.ca]
Troubleshooting & Optimization
Navigating the Challenges of 7-O-Demethyl Rapamycin: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 7-O-Demethyl Rapamycin (B549165). This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues and other challenges you may encounter during your experiments. Given the limited specific data on 7-O-Demethyl rapamycin, this guide draws upon established knowledge of its parent compound, rapamycin, and its analogs, which share similar physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a derivative of rapamycin, a macrolide compound known for its potent immunosuppressive and anti-proliferative activities.[1] Like rapamycin, it is a highly lipophilic molecule, which means it has very low solubility in water and aqueous solutions such as cell culture media and phosphate-buffered saline (PBS).[2][3] This poor aqueous solubility can lead to precipitation, making it difficult to achieve accurate and reproducible concentrations in experiments, which can ultimately affect the reliability of your results.[4]
Q2: What are the recommended solvents for dissolving this compound?
Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. The most commonly recommended solvents are:
It is crucial to use anhydrous (water-free) solvents, as moisture can reduce the solubility of the compound.[5]
Q3: My this compound precipitated when I diluted the stock solution in my aqueous experimental medium. What happened and how can I prevent this?
This common issue, often referred to as "crashing out" or "salting out," occurs when a concentrated organic stock solution is rapidly diluted into an aqueous medium.[5] The drastic change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment and precipitate.
To prevent this, follow these recommendations:
-
Slow, Dropwise Addition: Instead of adding the small volume of the organic stock to the large volume of aqueous medium, try the reverse. Add the aqueous medium to the tube containing the stock solution slowly and dropwise while gently vortexing or swirling.[5][9] This gradual change in polarity helps to keep the compound in solution.
-
Pre-warm the Medium: Warming your cell culture medium or buffer to 37°C before adding the stock solution can help increase the solubility of the compound.[4]
-
Serial Dilutions: For very low final concentrations (e.g., in the nanomolar range), it is advisable to perform one or more intermediate dilutions in the aqueous medium. This gradual reduction in the organic solvent concentration minimizes the risk of precipitation.[4][10]
-
Use of Surfactants or Co-solvents: In some cases, the inclusion of a small amount of a pharmaceutically acceptable surfactant (e.g., Tween 80) or co-solvent (e.g., polyethylene (B3416737) glycol) in the final formulation can help to maintain solubility.
Q4: What is the maximum concentration of DMSO I can use in my cell culture experiments without causing toxicity?
High concentrations of DMSO can be toxic to cells.[11] As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to minimize any potential solvent-induced effects.[5] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest compound concentration, to account for any effects of the solvent itself.[11]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution in aqueous media. | The final concentration of this compound exceeds its aqueous solubility limit. | - Lower the final working concentration. - Perform a solubility test to determine the maximum soluble concentration under your experimental conditions. |
| Improper dilution technique. | - Add the aqueous medium slowly to the organic stock solution while vortexing.[5] - Pre-warm the aqueous medium to 37°C.[4] | |
| Solution appears cloudy or a precipitate forms after a period of incubation. | The compound is unstable in the aqueous environment and is degrading over time. | - Prepare fresh working solutions immediately before each experiment.[5] - Minimize the exposure of the solution to light and elevated temperatures. |
| Interaction with components in the cell culture medium. | - Consider using a different formulation of cell culture medium if possible. | |
| Inconsistent or no observable effect in the experiment. | The actual concentration of the compound in the solution is lower than intended due to precipitation (which may not be visible to the naked eye). | - After preparing the final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant for your experiment.[5] - Visually inspect for any pellet. |
| Inaccurate preparation of the stock solution. | - Carefully verify the initial weight of the compound and the volume of the solvent used. | |
| Degradation of the compound in the stock solution due to improper storage. | - Store stock solutions in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10] |
Quantitative Data Summary
Due to the limited availability of specific solubility data for this compound, the following tables provide solubility information for its parent compound, rapamycin, which is expected to have similar characteristics.
Table 1: Solubility of Rapamycin in Various Solvents
| Solvent | Approximate Solubility | Source |
| Water | ~2.6 µg/mL | [4] |
| DMSO | ≥ 100 mg/mL | [10] |
| Ethanol | ~50 mg/mL | [10] |
| Methanol | ~25 mg/ml | [8] |
| Chloroform | ~5 mg/ml | [8] |
| Dimethyl formamide (B127407) (DMF) | ~10 mg/mL | [6] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C (desiccated) | Up to 3 years | [10] |
| Stock Solution in Organic Solvent | -20°C or -80°C (in single-use aliquots) | Up to 3 months at -20°C | [10] |
| Working Solution in Aqueous Media | Prepared fresh | For immediate use | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance and weigh paper
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh: Carefully and accurately weigh out the desired amount of the compound using an analytical balance. For a 10 mM stock solution, you will need approximately 9 mg of this compound (Molecular Weight: ~900.1 g/mol ) for every 1 mL of DMSO.
-
Dissolve: Transfer the weighed powder to a sterile amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
-
Mix Thoroughly: Tightly cap the tube and vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution, but avoid excessive heat.[10]
-
Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes.
-
Store: Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 100 nM Working Solution in Cell Culture Medium
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Prepare Intermediate Dilution (Recommended): To ensure accurate pipetting for the final low concentration, it is best to perform an intermediate dilution.
-
Pipette 99 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube.
-
Add 1 µL of the 10 mM stock solution to the medium.
-
Gently vortex to mix. This will give you a 100 µM intermediate solution.
-
-
Prepare Final Working Solution:
-
Pipette the desired volume of pre-warmed cell culture medium into a sterile tube or flask (e.g., for 10 mL of final solution).
-
Add the appropriate volume of the 100 µM intermediate solution. To achieve a final concentration of 100 nM in 10 mL, you would add 10 µL of the 100 µM intermediate solution.
-
Alternatively, to make the dilution directly from the 10 mM stock, add 1 µL of the 10 mM stock to 100 mL of medium.
-
-
Mix Gently: Gently swirl or invert the container to ensure the solution is homogeneous before adding it to your cells.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment.
Visualizing Key Pathways and Workflows
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the mTOR signaling pathway and a logical workflow for addressing solubility issues.
Caption: The mTOR signaling pathway, a central regulator of cell growth and proliferation, is inhibited by the this compound-FKBP12 complex.
Caption: A logical workflow for troubleshooting precipitation issues with this compound in aqueous solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Poor solubility and stability of rapamycin in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mybiosource.com [mybiosource.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 7-O-Demethyl Rapamycin (Ridaforolimus)
Welcome to the technical support center for 7-O-Demethyl rapamycin (B549165), also known as ridaforolimus (B1684004). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of ridaforolimus in cell culture media and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is 7-O-Demethyl rapamycin (ridaforolimus) and what is its mechanism of action?
A1: this compound (ridaforolimus) is a non-prodrug analog of rapamycin that acts as a potent and selective inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] By binding to mTOR, ridaforolimus blocks downstream signaling pathways that are crucial for cell growth, proliferation, metabolism, and angiogenesis.[3][4][5] It primarily inhibits the mTORC1 complex, leading to a cytostatic effect in cancer cells.[1][6]
Q2: What are the recommended storage conditions for ridaforolimus?
A2: For maximal activity and reproducibility, it is essential to adhere to stringent storage conditions. Ridaforolimus should be stored at -20°C.[7]
Q3: What is the solubility of ridaforolimus?
A3: Ridaforolimus is highly soluble in DMSO (≥49.5 mg/mL) but is insoluble in ethanol (B145695) and water.[7][8] This low aqueous solubility requires careful preparation of stock solutions and working dilutions for cell culture experiments.
Q4: I'm observing inconsistent results in my cell culture experiments. Could this be related to the stability of ridaforolimus?
A4: Yes, inconsistent experimental outcomes can be a sign of compound instability. The stability of ridaforolimus in cell culture media can be influenced by factors such as media composition, pH, temperature, and exposure to light. While specific degradation kinetics in every type of cell culture medium have not been extensively published, the related compound rapamycin is known to be unstable in aqueous solutions like PBS and HEPES buffer.[9] Therefore, it is crucial to follow best practices for handling and to consider stability testing under your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered when working with ridaforolimus in cell culture.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of Ridaforolimus in Media | Low aqueous solubility of ridaforolimus. | 1. Prepare fresh dilutions: Prepare working solutions fresh from a DMSO stock for each experiment.2. Two-step dilution: First, dilute the DMSO stock in a small volume of serum-free media, vortex gently, and then add this to the final volume of complete media.3. Avoid high concentrations: If possible, use the lowest effective concentration to minimize precipitation risk.4. Visual inspection: Always inspect the final solution for any visible precipitate before adding it to cells. |
| Loss of Compound Activity or Inconsistent Results | Degradation of ridaforolimus in the working solution. | 1. Minimize exposure to light: Protect solutions from light during preparation and incubation.2. Maintain appropriate pH: Ensure the pH of your cell culture medium is stable, as pH extremes can affect compound stability.3. Limit freeze-thaw cycles: Aliquot DMSO stock solutions to avoid repeated freeze-thaw cycles.4. Conduct a stability study: If instability is suspected, perform a simple in-house stability test (see Experimental Protocols section). |
| Unexpected Cellular Toxicity | High concentration of DMSO in the final working solution. | 1. Calculate final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is below the toxic level for your cell line (typically <0.5%).2. Include a vehicle control: Always include a control group treated with the same concentration of DMSO as the experimental groups. |
Experimental Protocols
Protocol 1: In-House Assessment of Ridaforolimus Stability in Cell Culture Media
This protocol provides a framework for researchers to determine the stability of ridaforolimus in their specific cell culture medium.
Objective: To quantify the concentration of active ridaforolimus in cell culture medium over a typical experiment duration.
Materials:
-
Ridaforolimus
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)
-
Incubator (37°C, 5% CO2)
-
Method for quantifying ridaforolimus (e.g., HPLC-MS)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a working solution of ridaforolimus in your cell culture medium at the desired final concentration.
-
Aliquot the solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 8, 24, 48, 72 hours).
-
Incubate the tubes under standard cell culture conditions (37°C, 5% CO2).
-
At each time point, remove one aliquot and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the samples using a validated analytical method (e.g., HPLC-MS) to determine the concentration of ridaforolimus.
-
Plot the concentration of ridaforolimus as a function of time to determine its stability profile.
Data Presentation:
| Time (hours) | Ridaforolimus Concentration (nM) | Percent Remaining (%) |
| 0 | Initial Measured Concentration | 100 |
| 2 | Measured Concentration | Calculated % |
| 8 | Measured Concentration | Calculated % |
| 24 | Measured Concentration | Calculated % |
| 48 | Measured Concentration | Calculated % |
| 72 | Measured Concentration | Calculated % |
Protocol 2: General Protocol for In Vitro Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of ridaforolimus on a cancer cell line.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of ridaforolimus in your cell culture medium from a concentrated DMSO stock. Include a DMSO vehicle control.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of ridaforolimus or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.[7]
-
Assessment of Proliferation: Quantify cell proliferation using a suitable method, such as a resazurin-based assay or by direct cell counting.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell growth inhibition against the log of the ridaforolimus concentration.
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for in vitro studies with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ridaforolimus - Wikipedia [en.wikipedia.org]
- 3. Ridaforolimus (AP23573; MK-8669), a potent mTOR inhibitor, has broad antitumor activity and can be optimally administered using intermittent dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ridaforolimus | C53H84NO14P | CID 11520894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rapamycin.us [rapamycin.us]
- 8. rapamycin.us [rapamycin.us]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Preventing Degradation of 7-O-Demethyl Rapamycin in Aqueous Solutions
Welcome to the Technical Support Center for 7-O-Demethyl rapamycin (B549165). This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on preventing the degradation of 7-O-Demethyl rapamycin during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) will address common challenges to ensure the integrity and reproducibility of your results.
Important Note: this compound is a close structural analog of rapamycin (sirolimus). Due to the limited availability of specific stability data for this compound, the information provided herein is largely based on extensive studies of rapamycin. The degradation pathways and stability profile of this compound are anticipated to be very similar to those of rapamycin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution, prepared in an aqueous buffer, is showing variable potency in my multi-day cell culture experiment. What could be the cause?
A: The observed variability in potency is likely due to the degradation of this compound in the aqueous environment of your cell culture media. Like its parent compound rapamycin, this compound is susceptible to hydrolysis, particularly at neutral to alkaline pH, which is typical for cell culture conditions.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of this compound immediately before each experiment. Avoid long-term storage of the compound in aqueous buffers.
-
pH Monitoring: Ensure your cell culture medium is adequately buffered. An increase in pH can significantly accelerate the degradation of the macrolide ring structure.
-
Minimize Exposure to Light: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil, as photolytic degradation can also occur.
-
Temperature Control: Keep your stock and working solutions at the recommended storage temperature when not in use. Higher temperatures will increase the rate of degradation.
-
Media Refreshment: For experiments that run for several days, consider replacing the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
Q2: I've noticed a precipitate forming after diluting my concentrated this compound stock (in DMSO or ethanol) into my aqueous experimental buffer. How can I prevent this?
A: Precipitation is a common issue arising from the low aqueous solubility of this compound. When a concentrated organic stock solution is diluted into an aqueous medium, the compound can crash out of solution.
Troubleshooting Steps:
-
Pre-warm the Aqueous Medium: Warming your buffer or cell culture medium to 37°C before adding the stock solution can enhance the solubility of this compound.
-
Modify the Dilution Technique: Instead of adding the small volume of the stock solution to the large volume of aqueous medium, try adding the aqueous medium to the tube containing the stock solution while vortexing. This can improve mixing and reduce the likelihood of precipitation.
-
Incorporate a Surfactant: The inclusion of a non-ionic surfactant, such as Tween-20, in the aqueous medium can significantly improve the solubility and stability of rapamycin and its analogs.[1]
-
Consider Co-solvents: In some formulation studies, co-solvents have been shown to improve the stability of rapamycin in aqueous media.[1]
Q3: What are the primary degradation pathways for this compound in an aqueous solution, and how can I detect them?
A: The primary degradation pathway for rapamycin in aqueous solution is hydrolysis of the macrolide ring, particularly under basic conditions, leading to the formation of a ring-opened product called secorapamycin.[2][3][4] Oxidation is another potential degradation pathway.
Detection of Degradation:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the stability of rapamycin and its analogs. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water is typically used. Degradation can be quantified by the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of degradation products by their mass-to-charge ratio.
Quantitative Data on Rapamycin Stability
The following tables summarize the degradation kinetics of rapamycin in aqueous solutions, which can serve as a valuable reference for this compound.
Table 1: Effect of pH on the Half-Life of Rapamycin in Aqueous Solution
| pH | Buffer System (Concentration) | Solvent System | Half-Life (t½) | Reference(s) |
| ~7.3 | Ammonium Acetate (23.7 mM) | 30/70 (v/v) Acetonitrile/Water | ~890 hours | [2][3] |
| ~7.3 | Ammonium Acetate (237 mM) | 30/70 (v/v) Acetonitrile/Water | ~200 hours | [2][3] |
| 12.2 | Sodium Hydroxide (~3 mM) | 30/70 (v/v) Acetonitrile/Water | < 1 hour | [2][3] |
| 7.4 | Phosphate-Buffered Saline (PBS) | Aqueous | ~11.5 hours | [1] |
| Not Specified | Ultrapure Water | Aqueous | ~111.8 hours | [1] |
Table 2: Effect of a Stabilizing Excipient on the Half-Life of Rapamycin in Aqueous Media
| Aqueous Medium | Additive (Concentration) | Fold Increase in Half-Life | Reference(s) |
| Ultrapure Water | Tween-20 | ~3.5 | [1] |
| Normal Saline | Tween-20 | ~2.0 | [1] |
| Phosphate-Buffered Saline (pH 7.4) | Tween-20 | ~2.7 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Working Solutions
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol. Store this stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Working Solution Preparation: a. Equilibrate an aliquot of the stock solution and the aqueous buffer (e.g., cell culture medium) to the desired experimental temperature. b. If precipitation is a concern, pre-warm the aqueous buffer to 37°C. c. Perform a serial dilution of the stock solution in the aqueous buffer to achieve the final desired concentration. Vortex gently after each dilution step. d. For sensitive applications, prepare the final working solution immediately before use.
Protocol 2: Assessing the Stability of this compound by HPLC (General Guideline)
This protocol provides a general framework. Specific parameters such as the mobile phase gradient and column temperature may require optimization for your specific HPLC system and column.
-
Materials:
-
HPLC system equipped with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
This compound reference standard
-
Your experimental samples containing this compound in aqueous solution
-
-
Procedure:
-
Sample Preparation:
-
Prepare a standard curve of this compound in the mobile phase.
-
At designated time points, withdraw aliquots of your experimental samples.
-
If necessary, dilute the samples with the mobile phase to fall within the range of the standard curve.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 40-57°C).
-
Set the UV detection wavelength to approximately 278 nm.
-
Inject the samples onto the HPLC system.
-
Elute the compounds using a gradient of Mobile Phase B (acetonitrile) in Mobile Phase A (water). A typical gradient might be from 60% to 90% acetonitrile over 15-20 minutes.
-
-
Data Analysis:
-
Integrate the peak area of this compound in each chromatogram.
-
Quantify the concentration of this compound at each time point using the standard curve.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
-
Visualizations
References
Technical Support Center: Optimizing 7-O-Demethyl Rapamycin for In Vitro Studies
Welcome to the technical support center for 7-O-Demethyl rapamycin (B549165) (7-O-DMR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of 7-O-DMR in in vitro experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Introduction to 7-O-Demethyl Rapamycin (7-O-DMR)
This compound (also known as 7-O-Desmethyl rapamycin or Novolimus) is a derivative and impurity of rapamycin (Sirolimus).[1][2] Like rapamycin, it is a macrolide that is expected to exhibit antifungal, immunosuppressive, and anti-proliferative properties.[3][4] The primary mechanism of action for rapamycin is the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase in regulating cell growth, proliferation, and metabolism.[5] Rapamycin forms a complex with the intracellular protein FKBP12, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1).[5] Given its structural similarity, 7-O-DMR is presumed to function in a similar manner, making it a compound of interest for mTOR-related research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for 7-O-DMR in cell culture?
A1: Specific in vitro potency data, such as IC50 values for 7-O-DMR, are not widely published. However, as a close analog of rapamycin, the effective concentration of rapamycin can be used as a starting point. For rapamycin, the effective concentration is highly cell-line and endpoint-dependent, ranging from the low nanomolar (nM) to the micromolar (µM) range.[6][7]
Recommendation: We advise performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A suggested starting range, based on rapamycin data, would be from 1 nM to 10 µM.
Q2: How should I dissolve and store 7-O-DMR?
A2: Like rapamycin, 7-O-DMR is poorly soluble in water.[8] It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[9]
-
Storage of Powder: Store the solid compound at -20°C.[3]
-
Stock Solutions: Store stock solutions in aliquots at -80°C to minimize freeze-thaw cycles.[10]
Q3: I am observing precipitation when I add my 7-O-DMR stock solution to the cell culture medium. What can I do?
A3: Precipitation in aqueous media is a common issue with hydrophobic compounds like rapamycin and its derivatives.
Troubleshooting Steps:
-
Pre-warm the medium: Warming your cell culture medium to 37°C before adding the stock solution can enhance solubility.
-
Optimize the final solvent concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your culture medium as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity.[11]
-
Serial Dilutions: Perform serial dilutions of your high-concentration stock in pre-warmed medium, ensuring vigorous mixing at each step.
-
Brief Sonication: Gentle and brief sonication of the diluted solution can help in dissolving small precipitates.
Q4: How can I confirm that the observed effects are due to mTOR inhibition?
A4: To validate that the cellular effects of 7-O-DMR are on-target, you can perform several control experiments.
Validation Strategies:
-
Western Blotting: Analyze the phosphorylation status of key downstream targets of mTORC1, such as p70 S6 Kinase (S6K) and 4E-BP1. A decrease in the phosphorylation of these proteins upon treatment with 7-O-DMR would indicate mTORC1 inhibition.[12]
-
Genetic Controls: Use techniques like siRNA or shRNA to knockdown mTOR or other components of the mTORC1 complex. If the phenotype of the knockdown cells is similar to that of the 7-O-DMR-treated cells, it provides strong evidence for on-target activity.[11]
-
Comparative Analysis with Rapamycin: As a well-characterized mTOR inhibitor, rapamycin can be used as a positive control in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low activity observed | Sub-optimal concentration: The concentration of 7-O-DMR may be too low for the specific cell line or assay. | Perform a dose-response study with a wider concentration range (e.g., 0.1 nM to 100 µM). |
| Compound degradation: The compound may have degraded due to improper storage or handling. | Ensure proper storage of the stock solution at -80°C in aliquots. Prepare fresh dilutions for each experiment. | |
| Cell line insensitivity: The chosen cell line may be resistant to mTOR inhibitors. | Verify the activity of the mTOR pathway in your cell line. Use a known sensitive cell line as a positive control. | |
| High cytotoxicity observed | High concentration of 7-O-DMR: The concentration used may be in the toxic range for the cells. | Determine the IC50 value for your cell line and use concentrations at or below this value for mechanistic studies. |
| Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%). Include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments | Variability in experimental conditions: Differences in cell density, passage number, or incubation time can lead to variable results. | Standardize all experimental parameters. Maintain a consistent cell culture practice. |
| Precipitation of the compound: Inconsistent dissolution of 7-O-DMR can lead to variable effective concentrations. | Visually inspect your working solutions for any precipitates before adding them to the cells. Follow the solubilization troubleshooting steps. |
Data Presentation
As specific quantitative data for this compound is limited in publicly available literature, the following table provides a summary of in vitro data for rapamycin to serve as a reference for designing experiments with 7-O-DMR.
Table 1: In Vitro Efficacy of Rapamycin in Various Cell Lines
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| HEK293 | mTOR Inhibition | ~0.1 nM | [13] |
| Human Venous Malformation Endothelial Cells | Proliferation | Significant inhibition at 1, 10, 100, and 1,000 ng/mL | [6] |
| MDA-MB-231 (Breast Cancer) | Proliferation (72h) | 7.39 ± 0.61 µM | [14] |
| Nara-H (Anaplastic Thyroid Cancer) | Proliferation (24h) | 41.68 μM | [7] |
| 786-O (Renal Cancer) | mTORC1 Inhibition (S6K phosphorylation) | ~20 nM | [15] |
| 786-O (Renal Cancer) | mTORC2 Inhibition (Akt phosphorylation) | ~20 µM | [15] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of 7-O-DMR on adherent cell lines.
-
Cell Seeding:
-
Harvest log-phase cells and adjust the cell suspension concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a 5% CO2 incubator until cells adhere.
-
-
Drug Treatment:
-
Prepare a series of dilutions of 7-O-DMR in culture medium from your stock solution. A common approach is to use a 2-fold or 10-fold serial dilution.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest 7-O-DMR concentration) and a positive control if available.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate at a low speed for 10 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot for mTOR Pathway Inhibition
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of 7-O-DMR or rapamycin (as a positive control) for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-S6K, S6K, p-4E-BP1, 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations
Caption: Mechanism of 7-O-DMR via mTORC1 inhibition.
Caption: Workflow for IC50 determination using MTT assay.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. 7-O-Desmethyl Rapamycin - LKT Labs [bioscience.co.uk]
- 2. This compound | 151519-50-5 | AD21012 | Biosynth [biosynth.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The combination of rapamycin and MAPK inhibitors enhances the growth inhibitory effect on Nara-H cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilization of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapamycin | AY 22989 | mTOR inhibitor | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for p-mTOR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in their p-mTOR Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing no signal or a very weak signal for p-mTOR?
A1: A weak or absent signal for phosphorylated mTOR (p-mTOR) can stem from several factors, from sample preparation to antibody selection. Key areas to investigate include:
-
Low Protein Abundance: The target protein may be in low concentrations in your sample.[1][2] Consider increasing the amount of protein loaded onto the gel.[3][4]
-
Suboptimal Antibody Performance: Ensure your primary antibody is specific for the p-mTOR epitope of interest and has been validated for Western blotting.[5] The antibody may also have lost activity due to improper storage or exceeding its expiration date.[3]
-
Inefficient Protein Transfer: This is particularly crucial for a large protein like mTOR (~289 kDa).[6] Optimize transfer time and voltage, and consider using a lower percentage acrylamide (B121943) gel for better resolution of high molecular weight proteins.[7][8] A wet transfer is often recommended for large proteins.[2]
-
Phosphatase Activity: Phosphatases in your sample can dephosphorylate p-mTOR, leading to a loss of signal. It is critical to include phosphatase inhibitors in your lysis buffer and keep samples on ice.[1]
-
Incorrect Blocking Agent: For phosphorylated protein detection, Bovine Serum Albumin (BSA) is the recommended blocking agent. Milk contains casein, a phosphoprotein that can lead to high background and obscure your signal.[7]
Q2: My Western blot for p-mTOR shows high background. What are the common causes and solutions?
A2: High background can mask your specific signal and make data interpretation difficult. Common culprits include:
-
Inadequate Blocking: Blocking prevents non-specific antibody binding. Ensure you are blocking for a sufficient amount of time (e.g., 1 hour at room temperature) and using the appropriate blocking agent (5% BSA in TBST is recommended for phosphoproteins).[7]
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations should be optimized. High concentrations can lead to non-specific binding.[3][9]
-
Insufficient Washing: Washing steps are crucial for removing unbound antibodies. Increase the number and duration of your washes with TBST.[9][10]
-
Contamination: Ensure all your buffers are fresh and filtered, and that your equipment is clean to avoid particulate contamination that can appear as spots on the blot.[3][4]
Q3: I am observing multiple bands or non-specific bands in my p-mTOR Western blot. How can I resolve this?
A3: The presence of unexpected bands can be confusing. Here are some potential reasons and troubleshooting steps:
-
Protein Degradation: If you see bands at a lower molecular weight than expected, your protein may be degrading. Always use protease inhibitors in your lysis buffer and handle samples on ice.[8][11]
-
Post-Translational Modifications: Other post-translational modifications besides the phosphorylation you are targeting can cause shifts in molecular weight.[8][12]
-
Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. Try optimizing your antibody concentrations and blocking conditions.[3]
-
Protein Isoforms: Your protein of interest may have multiple isoforms that are being detected by the antibody.[12]
Q4: Why do I see double bands for p-mTOR?
A4: Double bands for p-mTOR can be due to a few reasons. It could be the result of post-translational modifications like glycosylation, or it could indicate proteolytic degradation where one of the bands is a breakdown product.[8] To investigate this, ensure you are using both protease and phosphatase inhibitors in your lysis buffer.[8] You can also try treating your sample with a phosphatase to see if one of the bands disappears, confirming it was a phosphorylated form.
Troubleshooting Workflow
This workflow provides a step-by-step guide to diagnosing and resolving common issues with p-mTOR Western blotting.
Caption: A troubleshooting workflow for inconsistent p-mTOR Western blot results.
mTOR Signaling Pathway
The following diagram illustrates the central role of mTOR in cell signaling, highlighting key upstream activators and downstream effectors. Understanding this pathway can aid in experimental design and data interpretation.
Caption: Simplified mTOR signaling pathway highlighting key regulatory nodes.
Experimental Protocols & Data
Sample Preparation for p-mTOR Detection
Proper sample preparation is critical for preserving the phosphorylation status of mTOR.
-
Cell Lysis:
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.[6] A common lysis buffer is RIPA buffer.
-
Scrape cells and incubate the lysate on ice for 30 minutes, vortexing intermittently.[10]
-
Centrifuge at high speed (e.g., 12,000 rpm) at 4°C to pellet cell debris.[11]
-
Collect the supernatant containing the protein lysate.[10]
-
Protein Quantification:
-
Sample Denaturation:
Western Blot Protocol Summary
| Step | Recommendation | Details |
| Gel Electrophoresis | Use a low-percentage acrylamide gel. | For a large protein like mTOR (~289 kDa), an 8% or lower SDS-PAGE gel is recommended for better separation.[6] |
| Protein Transfer | Optimize for high molecular weight proteins. | A wet transfer is often preferred. Consider an overnight transfer at a low voltage (e.g., 25V) at 4°C to ensure efficient transfer.[7] |
| Blocking | Use BSA instead of milk. | Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[7] |
| Primary Antibody Incubation | Optimize concentration and incubation time. | A common starting dilution is 1:1000.[7] Incubate overnight at 4°C with gentle agitation.[7][13] |
| Secondary Antibody Incubation | Use an appropriate secondary antibody. | A common dilution is 1:10,000.[7] Incubate for 1 hour at room temperature. |
| Washing | Perform thorough washes. | Wash the membrane multiple times with TBST (e.g., 3 x 10 minutes) after both primary and secondary antibody incubations.[10] |
| Detection | Use a sensitive ECL substrate. | For low abundance proteins, a high-sensitivity substrate may be necessary.[3] |
Recommended Reagents and Buffers
| Reagent/Buffer | Composition |
| Lysis Buffer (RIPA) | Tris-HCl, NaCl, NP-40, sodium deoxycholate, SDS. Crucially, add protease and phosphatase inhibitors immediately before use. |
| Sample Buffer (Laemmli) | Tris-HCl, SDS, glycerol, bromophenol blue, β-mercaptoethanol or DTT.[13] |
| Transfer Buffer (Towbin) | Tris, Glycine, 20% Methanol (B129727). For large proteins, reducing methanol to 10% and adding 0.05% SDS may improve transfer.[7] |
| Blocking Buffer | 5% (w/v) BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[13] |
| Wash Buffer | TBST (Tris-Buffered Saline with 0.1% Tween-20).[13] |
References
- 1. biocompare.com [biocompare.com]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 5. biocompare.com [biocompare.com]
- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. licorbio.com [licorbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Sample preparation for western blot | Abcam [abcam.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
Technical Support Center: 7-O-Demethyl Rapamycin and Related Compounds
A Note on 7-O-Demethyl Rapamycin (B549165) (Novolimus): Direct, comprehensive studies on the off-target effects of 7-O-Demethyl rapamycin in cell culture are limited in publicly available literature. This compound is a close structural analog and metabolite of rapamycin (sirolimus). Therefore, this guide focuses on the well-documented off-target and mTOR-independent effects of rapamycin as a foundational resource. Researchers using this compound are encouraged to use this information as a starting point for their own empirical validation of on- and off-target effects in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound and other rapalogs?
A1: The primary and intended on-target effect of rapamycin and its analogs, including this compound, is the inhibition of the mechanistic Target of Rapamycin (mTOR) kinase, specifically within the mTOR Complex 1 (mTORC1). This is achieved through the formation of a complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR, allosterically inhibiting its kinase activity.[1][2][3][4] This inhibition disrupts downstream signaling pathways that control cell growth, proliferation, and survival.[5][6]
Q2: Can rapamycin and its analogs inhibit mTOR Complex 2 (mTORC2)? Is this considered an off-target effect?
A2: While mTORC1 is acutely sensitive to rapamycin, mTORC2 is considered relatively insensitive to short-term treatment.[6][7] However, prolonged or chronic exposure to rapamycin can lead to the disruption and inhibition of mTORC2 assembly and signaling in certain cell types.[2] This is often considered an "on-target" but delayed effect rather than a classical "off-target" effect (which would typically involve a completely different protein). The inhibition of mTORC2 is a significant consideration as it can lead to undesirable metabolic side effects and is a key area of investigation in rapalog development.[2][8]
Q3: Are there known mTOR-independent effects of rapamycin?
A3: Yes, some studies have suggested potential mTOR-independent effects of rapamycin. For instance, rapamycin has been shown to increase the viability of hippocampal cells exposed to a hypoxia mimetic, an effect that was not associated with further downregulation of mTOR signaling.[9] These mTOR-independent actions may involve other cellular pathways and are an active area of research.
Q4: My experimental results with this compound are inconsistent. What are the common causes?
A4: Inconsistent results with rapamycin and its analogs are often due to issues with compound stability and handling, rather than off-target effects. Rapamycin is highly lipophilic, has poor aqueous solubility, and is prone to degradation in cell culture media at 37°C.[10][11] Inconsistent effects can be due to precipitation of the compound upon dilution or loss of potency over the course of an experiment. It is also crucial to consider that cellular responses to rapamycin are highly dependent on concentration and the duration of treatment.[1][12]
Q5: How can I distinguish between on-target and potential off-target effects in my experiments?
A5: A multi-faceted approach is the gold standard for differentiating on-target from off-target effects.[13][14]
-
Use a Rescue Experiment: Overexpress a mutant version of mTOR that is resistant to rapamycin (e.g., the Ser2035->Ile mutation). If the observed phenotype is reversed in these cells, it is highly likely to be an on-target effect.[5][15]
-
Use Structurally Unrelated Inhibitors: Employ a different mTOR inhibitor with a distinct chemical structure. If you observe the same phenotype, it strengthens the case for an on-target effect.[13]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of mTOR. If this phenocopies the effect of the drug, it points to an on-target mechanism.[14]
-
Kinase Profiling: To identify novel off-targets, you can use a commercial service to screen your compound against a large panel of kinases.[16][17]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of mTORC1 signaling (e.g., p-S6K levels). | Compound Degradation/Precipitation: Rapamycin and its analogs are unstable in aqueous media and can precipitate upon dilution.[10][11] | 1. Prepare Fresh Solutions: Always prepare working solutions of the compound fresh for each experiment from a frozen stock.[11] 2. Proper Dissolution: Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing the stock solution.[18][19] 3. Careful Dilution: When diluting the stock into aqueous media, add the media to the tube containing the drug stock and mix immediately to prevent precipitation.[11][19] 4. Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to account for solvent effects.[1] |
| Unexpected cellular phenotype not consistent with mTORC1 inhibition. | mTORC2 Inhibition: Prolonged treatment may be inhibiting mTORC2, which regulates different downstream pathways, including Akt phosphorylation at Ser473.[2] mTOR-Independent Off-Target Effect: The compound may be interacting with other kinases or proteins.[9] | 1. Time-Course Experiment: Perform a time-course experiment to see if the phenotype appears only after prolonged exposure. 2. Assess mTORC2 Activity: Check the phosphorylation status of the mTORC2 substrate Akt at Ser473 by Western blot.[2] 3. Validate with Genetic Tools: Use siRNA or CRISPR to knock down mTOR and see if the phenotype is replicated.[14] 4. Kinase Profiling: Consider a broad kinase screen to identify potential off-target interactions.[16][20] |
| High levels of cell death at expected therapeutic concentrations. | Cell Line Sensitivity: Different cell lines have vastly different sensitivities to mTOR inhibitors.[1] Potent Off-Target Toxicity: The compound may be inhibiting a kinase that is critical for cell survival in your specific cell model.[13] | 1. Dose-Response Curve: Perform a thorough dose-response analysis to determine the IC50 value for your specific cell line.[21] 2. Apoptosis Assay: Use assays such as Annexin V staining or cleaved caspase-3 detection to confirm that the observed cell death is apoptosis.[22] 3. Rescue Experiment: Use a rapamycin-resistant mTOR mutant to confirm if the toxicity is on-target.[15] |
Quantitative Data Summary
| Parameter | Concentration Range | Cell Line Examples | Notes |
| mTORC1 Inhibition (On-Target) | 0.5 nM - 100 nM | NIH/3T3, Various human cell lines.[23][24] | Effective concentrations for inhibiting phosphorylation of S6K. Most cell culture work uses concentrations around 20-100 nM.[19][24] |
| Induction of Apoptosis | 100 nM - 400 nM | Y79 Retinoblastoma cells.[21] | The apoptotic effect is often concentration-dependent. |
| Inhibition of Cell Proliferation | 1 ng/mL - 1000 ng/mL (~1.1 nM - 1.1 µM) | Human Venous Malformation Endothelial Cells.[12] | Effects are both concentration- and time-dependent. |
Experimental Protocols
Protocol 1: Western Blot Analysis to Differentiate mTORC1 and mTORC2 Inhibition
This protocol allows for the assessment of the specific inhibition of mTORC1 and mTORC2 by analyzing the phosphorylation status of their respective downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-S6K (Thr389) (mTORC1 target), anti-total S6K, anti-phospho-Akt (Ser473) (mTORC2 target), anti-total Akt, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound for different durations (e.g., 2 hours for acute mTORC1 inhibition, and 24-48 hours to assess potential mTORC2 inhibition). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Analysis:
-
A decrease in the p-S6K (Thr389) signal indicates on-target mTORC1 inhibition.
-
A decrease in the p-Akt (Ser473) signal, particularly after prolonged treatment, suggests potential inhibition of mTORC2.[2]
-
Protocol 2: Kinase Selectivity Profiling
To identify potential off-targets, a broad in vitro kinase screen is the most comprehensive method. This is typically performed as a service by specialized companies.
General Workflow:
-
Compound Submission: Provide the service provider with a sample of your compound (e.g., this compound) at a specified concentration and purity.
-
Screening: The compound is tested at one or more concentrations (e.g., 1 µM) against a large panel of purified, recombinant kinases (e.g., >400 kinases).
-
Data Analysis: The activity of each kinase in the presence of the compound is measured and reported as a percentage of inhibition relative to a control.
-
Hit Identification: "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
Follow-up: For any identified off-target hits, it is crucial to perform follow-up experiments, such as determining the IC50 value in biochemical assays and validating the interaction in a cellular context.[20]
Visualizations
Caption: mTOR signaling pathway showing on- and potential off-target effects of this compound.
Caption: Workflow for investigating unexpected experimental outcomes with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapamycin treatment increases hippocampal cell viability in an mTOR-independent manner during exposure to hypoxia mimetic, cobalt chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Rapamycin causes poorly reversible inhibition of mTOR and induces p53-independent apoptosis in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Rapamycin, an mTOR inhibitor, induced apoptosis via independent mitochondrial and death receptor pathway in retinoblastoma Y79 cell - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 23. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Minimizing 7-O-Demethyl Rapamycin Precipitation in Buffers
Welcome to the technical support center for 7-O-Demethyl rapamycin (B549165) (7-O-DMR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing precipitation of 7-O-DMR in common experimental buffers. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my 7-O-Demethyl rapamycin (7-O-DMR) precipitating in aqueous buffers like PBS?
A1: this compound, similar to its parent compound rapamycin, is a lipophilic molecule with very low solubility in water and aqueous buffers.[1][2] Direct dissolution in these solvents will almost certainly result in precipitation. It is essential to first dissolve 7-O-DMR in an appropriate organic solvent to create a stock solution.
Q2: What are the recommended organic solvents for preparing a 7-O-DMR stock solution?
A2: The most commonly used solvents for preparing stock solutions of rapamycin and its analogs are dimethyl sulfoxide (B87167) (DMSO) and absolute ethanol.[1] It is crucial to use anhydrous (water-free) solvents, as any absorbed moisture can decrease the solubility of the compound.[1]
Q3: My 7-O-DMR dissolved in DMSO, but it precipitated when I added it to my cell culture medium. What went wrong?
A3: This common issue is known as "salting out" or precipitation upon dilution.[1] Although 7-O-DMR is soluble in a concentrated organic stock, the rapid change in solvent polarity when diluting into an aqueous medium causes the compound to crash out of solution.
Troubleshooting Steps:
-
Reverse the Dilution Order: Instead of adding the 7-O-DMR stock solution directly to the aqueous buffer, slowly add the buffer to the 7-O-DMR stock solution while vortexing.[1][3] This allows for a more gradual change in the solvent environment.
-
Serial Dilutions: For high final dilutions, it is recommended to perform one or more intermediate dilution steps in the aqueous buffer.[1]
-
Pre-warm the Buffer: Warming the aqueous buffer to 37°C before adding the stock solution can help to increase the solubility.[2]
-
Sonication: Brief sonication can help to redissolve small precipitates, but avoid prolonged sonication, which can generate heat and potentially degrade the compound.[2]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in cell culture should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic.[4] The tolerance to DMSO can vary between different cell lines. Therefore, it is essential to include a vehicle control (media with the same final concentration of DMSO but without 7-O-DMR) in your experiments to account for any solvent-related effects.
Q5: How should I store my 7-O-DMR stock solution to prevent degradation and precipitation?
A5: Stock solutions of 7-O-DMR in organic solvents should be stored at -20°C or -80°C.[1] It is highly recommended to aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[4]
Quantitative Data Summary
Disclaimer: Specific quantitative solubility and stability data for this compound are limited. The following tables provide data for the closely related compound, rapamycin, which can be used as a reasonable estimate.
Table 1: Solubility of Rapamycin in Various Solvents
| Solvent | Solubility | Reference |
| Water | ~2.6 µg/mL (practically insoluble) | [2] |
| DMSO | ≥ 200 mg/mL | [5] |
| Ethanol | ~50 mg/mL | [5] |
| Methanol | ~25 mg/mL | [6] |
| Chloroform | ~5 mg/mL | [6] |
| Dimethyl formamide (B127407) (DMF) | ~10 mg/mL | [7] |
Table 2: Stability of Rapamycin in Different Conditions
| Condition | Temperature | Stability/Half-life | Reference |
| Aqueous Solutions | |||
| Ultrapure Water | 37°C | Half-life of ~111.8 hours | [8] |
| Normal Saline | 37°C | Half-life of ~43.6 hours | [8] |
| PBS (pH 7.4) | 37°C | Half-life of ~11.5 hours | [8] |
| Organic Solvents | |||
| DMSO | -20°C | Stable for at least 1 year | [9] |
| Ethanol | -20°C | Stable for at least 1 year | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
Procedure:
A. Stock Solution Preparation (10 mM in DMSO):
-
In a sterile environment, accurately weigh the desired amount of 7-O-DMR powder. The molecular weight of 7-O-DMR is approximately 900.15 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock concentration (e.g., for 1 mg of 7-O-DMR, add approximately 111.1 µL of DMSO).
-
Vortex the solution thoroughly until the powder is completely dissolved, ensuring the solution is clear.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected amber tubes.
-
Store the aliquots at -20°C or -80°C.
B. Working Solution Preparation (e.g., 100 nM final concentration):
-
Thaw a single aliquot of the 10 mM 7-O-DMR stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Crucial Step: To minimize precipitation, add the pre-warmed medium to the microcentrifuge tube containing the 7-O-DMR stock solution. Do not add the stock solution directly to the large volume of media.
-
For a 100 nM final concentration, you will perform a serial dilution. For example, to make 10 mL of 100 nM working solution:
-
First, prepare an intermediate dilution by adding 99 µL of pre-warmed media to 1 µL of the 10 mM stock solution to get a 100 µM solution. Vortex gently.
-
Then, add 10 µL of the 100 µM intermediate solution to 9.99 mL of pre-warmed media to achieve the final 100 nM concentration.
-
-
Mix the final working solution gently by inverting the tube several times before adding it to your cells.
-
Always prepare fresh working solutions for each experiment.[5]
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
This protocol outlines the steps to assess the inhibitory effect of 7-O-DMR on the mTOR signaling pathway by analyzing the phosphorylation status of downstream targets like S6 Kinase (S6K) and 4E-BP1.[11][12][13]
Procedure:
-
Cell Treatment: Seed and grow your cells to the desired confluency. Treat the cells with various concentrations of 7-O-DMR (prepared as in Protocol 1) for the desired time. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of mTOR targets (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), and anti-4E-BP1) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the phosphorylated protein to the total protein for each target.
Visualizations
Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound.
Caption: Experimental workflow for cell-based assays with 7-O-DMR, including troubleshooting steps for precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapamycin | AY 22989 | mTOR inhibitor | TargetMol [targetmol.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing 7-O-Demethyl Rapamycin (Everolimus) Bioavailability for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-O-Demethyl rapamycin (B549165) (Everolimus). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on improving the bioavailability of this mTOR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo administration of 7-O-Demethyl rapamycin?
A1: The primary challenges stem from its low aqueous solubility and poor stability, which can lead to low and variable oral bioavailability.[1][2] Additionally, factors such as food intake, sex, and dosing time can influence its pharmacokinetics, leading to variability in experimental results.[3][4][5] The drug is also a substrate for CYP3A4 and P-glycoprotein, making it susceptible to drug-drug interactions.[6]
Q2: Which formulation strategies can improve the bioavailability of this compound?
A2: Several formulation strategies can enhance the oral bioavailability of this compound:
-
Solid Dispersions: This technique involves dispersing the drug in a polymeric carrier to improve its dissolution rate.[2][7]
-
Nanoformulations: Reducing the particle size to the nanometer range, through techniques like microfluidization or creating nanosuspensions and micelles, can increase the surface area for dissolution and improve absorption.[8][9][10]
-
Lipid-Based Formulations: Encapsulating the lipophilic drug in liposomes can improve its solubility and absorption.[1][11][12][13]
Q3: What vehicle is recommended for oral administration of this compound in mice?
A3: Due to its poor water solubility, this compound requires a suitable vehicle for oral gavage. Common approaches include:
-
Suspensions: Using suspending agents like methylcellulose (B11928114) (MC) or carboxymethylcellulose (CMC) in water is a standard method.[14]
-
Solutions with Co-solvents: A combination of solvents like polyethylene (B3416737) glycol (PEG) 400, N,N-dimethylacetamide, and saline can be used to dissolve the compound.[15] For poorly soluble compounds, vehicles like olive oil or sesame oil can also be considered for oral administration.[15][16]
-
Formulation-based Vehicles: If using a specific formulation like a solid dispersion or nanosuspension, the vehicle will be the aqueous medium in which the formulation is dispersed.
It is crucial to include a vehicle-only control group in your study to account for any effects of the vehicle itself.[15]
Q4: How can I minimize variability in my in vivo pharmacokinetic studies with this compound?
A4: High pharmacokinetic variability is a known issue with everolimus (B549166).[6][17][18] To minimize this:
-
Control for Food Intake: Administer the drug to fasted animals, as food can significantly affect its absorption.[5]
-
Standardize Dosing Time: Dosing at the same time of day for all animals can reduce variability related to circadian rhythms that affect drug metabolism.[3][4][5]
-
Use a Consistent Formulation and Vehicle: Ensure the formulation is homogenous and administered consistently across all animals.
-
Consider Animal Sex: Be aware that pharmacokinetic profiles can differ between male and female mice.[3][4]
-
Minimize Stress: Proper animal handling and dosing techniques are essential to reduce stress-induced physiological changes that can affect drug absorption and metabolism.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Bioavailability | Poor drug solubility. | Prepare a solid dispersion, nanoformulation, or lipid-based formulation to enhance dissolution and absorption.[1][2][7][8][9][10][11][12][13] |
| Inappropriate vehicle for oral administration. | Use a vehicle known to be suitable for poorly soluble compounds, such as a suspension with methylcellulose or an oil-based vehicle.[14][15][16] Ensure the drug is homogenously suspended or dissolved before each administration. | |
| High Variability in Pharmacokinetic Data | Inconsistent food intake among animals. | Fast animals overnight before dosing. Ensure consistent access to food post-dosing across all groups.[5] |
| Differences in dosing time. | Standardize the time of day for drug administration for all animals in the study.[3][4][5] | |
| Improper oral gavage technique. | Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate dosing.[19][20][21][22][23] Verify the correct placement of the gavage needle to avoid administration into the trachea. | |
| Inconsistent formulation preparation. | Follow a standardized protocol for preparing the formulation to ensure consistency in particle size and drug loading. | |
| Difficulty Preparing Dosing Solution | Drug precipitation out of solution/suspension. | Use sonication or vortexing immediately before each administration to ensure a homogenous suspension. Consider using a vehicle with higher solubilizing capacity. |
| Chemical instability of the drug in the vehicle. | Prepare the dosing formulation fresh before each use. Some studies have shown improved stability of everolimus in solid dispersions.[2] |
Data Presentation: Comparative Pharmacokinetics of Everolimus Formulations
The following table summarizes pharmacokinetic data from a study in healthy human volunteers comparing different oral formulations of everolimus. While this data is from human studies, it provides valuable insights into how formulation can impact bioavailability.
| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng·h/mL) | Reference |
| One 5 mg tablet | 5 mg | 23.3 ± 7.2 | 1.01 (0.5 - 4.0) | 277 ± 77 | [24][25][26] |
| Five 1 mg tablets | 5 mg | 34.1 ± 9.0 | 0.50 (0.5 - 2.0) | 297 ± 74 | [24][25][26] |
| Dispersible tablet (in water) | 5 mg | Lower Cmax (20-36% lower than conventional tablet) | - | Equivalent to conventional tablet | [27] |
Data are presented as geometric mean ± SD or median (range). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Wetting Technique)
This protocol is adapted from a method developed to improve the physicochemical properties and oral absorption of everolimus.[2]
Materials:
-
This compound (Everolimus)
-
Hydroxypropyl methylcellulose (HPMC)
-
Organic solvent (e.g., ethanol (B145695), acetone)
-
Microwave vacuum dryer or conventional vacuum oven
Procedure:
-
Dissolve this compound and HPMC in the organic solvent. A common ratio is 1:15 (drug to polymer).[2]
-
Stir the mixture until both components are fully dissolved.
-
Dry the solution using a microwave vacuum dryer or a conventional vacuum oven to remove the organic solvent.
-
The resulting solid dispersion can then be pulverized and formulated into tablets or suspended in an appropriate vehicle for oral gavage.
Protocol 2: Preparation of Liposomal this compound
This protocol is based on a modified ethanol injection method for encapsulating everolimus into liposomes.[11][12]
Materials:
-
This compound (Everolimus)
-
Phospholipids (e.g., DSPC, DMPC)
-
Cholesterol
-
DSPE-(PEG)2000-OMe
-
Ethanol
-
Aqueous buffer (e.g., PBS)
Procedure:
-
Dissolve the lipids (phospholipids, cholesterol, DSPE-(PEG)2000-OMe) and this compound in ethanol.
-
Inject the ethanolic solution into an aqueous buffer under constant stirring. This will lead to the self-assembly of liposomes.
-
Remove the unentrapped drug by methods such as ultracentrifugation or dialysis.
-
The resulting liposomal suspension can be used for intravenous or potentially oral administration. The particle size and entrapment efficiency should be characterized before in vivo use.[1]
Protocol 3: Oral Gavage Administration in Mice
This is a general protocol for oral gavage in mice.[19][20][21][22][23]
Materials:
-
Dosing formulation
-
Appropriately sized gavage needle (typically 20-22 gauge for adult mice)
-
Syringe
Procedure:
-
Weigh the mouse to determine the correct dosing volume (typically not exceeding 10 mL/kg).
-
Properly restrain the mouse to immobilize its head and straighten the esophagus.
-
Measure the gavage needle from the corner of the mouse's mouth to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Slowly administer the dosing formulation.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
Protocol 4: Pharmacokinetic Blood Sampling in Mice
This protocol outlines a typical blood sampling schedule for a pharmacokinetic study in mice following oral administration of everolimus.[3][4][5]
Procedure:
-
Collect blood samples at predetermined time points after drug administration. A typical schedule includes:
-
Pre-dose (0 h)
-
0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Blood can be collected via methods such as saphenous vein, submandibular vein, or terminal cardiac puncture (for the final time point).
-
Process the blood samples to obtain plasma or serum, and store them at -80°C until analysis.
-
Analyze the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.
Visualizations
Signaling Pathway
Caption: The mTOR signaling pathway and the inhibitory action of this compound (Everolimus).
Experimental Workflow
Caption: A typical experimental workflow for an in vivo pharmacokinetic study of this compound.
References
- 1. Preparation and in vivo evaluation of liposomal everolimus for lung carcinoma and thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved oral absorption and chemical stability of everolimus via preparation of solid dispersion using solvent wetting technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dosing-time, feeding, and sex-dependent variations of everolimus pharmacokinetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic variability of everolimus and impact of concomitant antiseizure medications in patients with tuberous sclerosis complex: A retrospective study of therapeutic drug monitoring data in Denmark and Norway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and study of two kinds of ophthalmic nano-preparations of everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Everolimus Nanoformulation in Biological Nanoparticles Increases Drug Responsiveness in Resistant and Low-Responsive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-delivery of everolimus and vinorelbine via a tumor-targeted liposomal formulation inhibits tumor growth and metastasis in RCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Model-Informed Precision Dosing of Everolimus: External Validation in Adult Renal Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Population pharmacokinetics of everolimus in adult liver transplant patients: Comparison to tacrolimus disposition and extrapolation to pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.sdsu.edu [research.sdsu.edu]
- 20. research.fsu.edu [research.fsu.edu]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. ouv.vt.edu [ouv.vt.edu]
- 23. instechlabs.com [instechlabs.com]
- 24. Bioavailability of everolimus administered as a single 5 mg tablet versus five 1 mg tablets: a randomized, open-label, two-way crossover study of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Bioavailability of everolimus administered as a single 5 mg tablet versus five 1 mg tablets: a randomized, open-label, two-way crossover study of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. accessdata.fda.gov [accessdata.fda.gov]
dealing with lot-to-lot variability of 7-O-Demethyl rapamycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-O-Demethyl rapamycin (B549165). Our goal is to help you address specific issues related to lot-to-lot variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing inconsistent inhibitory effects on cell proliferation and viability with different lots of 7-O-Demethyl rapamycin. What could be the cause?
A: Inconsistent results in cell-based assays are a significant challenge and can often be attributed to lot-to-lot variability in the purity of this compound. This compound is a derivative and known impurity of rapamycin, and its purity can vary between batches.[1][2]
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Always review the CoA for each new lot. Pay close attention to the purity value. Purity levels for commercially available this compound can be as low as ≥85%, meaning a significant portion of the material could be other rapamycin-related impurities or inactive substances.[1]
-
Perform Purity Analysis: If you suspect variability, it is highly recommended to perform an in-house purity analysis using High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the exact percentage of this compound in your current lot.
-
Conduct Dose-Response Experiments: For each new lot, perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[3] This will help you normalize the effective concentration for your experiments.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) in your experiments to ensure that the observed effects are not due to the solvent.[3]
Q2: How can I assess the purity of my this compound lot in the lab?
A: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound and separating it from rapamycin and other related impurities.[4][5][6] A reverse-phase HPLC method is typically employed.
A detailed protocol for HPLC analysis is provided in the "Experimental Protocols" section below. By comparing the peak area of this compound to the total peak area of all components in the chromatogram, you can calculate the percentage purity.
Q3: My Western blot results for mTOR pathway inhibition are not consistent across experiments using different batches of this compound. How can I troubleshoot this?
A: Inconsistent effects on the mTOR signaling pathway are another common issue arising from lot-to-lot variability. The level of purity of this compound directly impacts its ability to inhibit mTORC1 and its downstream targets.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent Western blot results.
Troubleshooting Steps:
-
Confirm Purity: As with cell viability assays, the first step is to confirm the purity of your this compound lot using the CoA and, if necessary, HPLC analysis.
-
Standardize Concentration: Once you have a reliable purity value, adjust the concentration of your working solutions to reflect the actual amount of active compound.
-
Validate Biological Activity: Before proceeding with extensive Western blot experiments, validate the inhibitory activity of each new lot by assessing the phosphorylation of key mTORC1 downstream targets, such as S6 Kinase (S6K) and 4E-BP1. A detailed Western blot protocol is provided below.
-
Consistent Experimental Conditions: Ensure that all other experimental parameters, such as cell density, treatment duration, and antibody concentrations, are kept consistent between experiments.
Q4: How should I properly store and handle this compound to avoid degradation?
A: Proper storage and handling are crucial to maintain the stability and activity of this compound.
-
Storage of Solid Compound: Store the solid compound at -20°C or -80°C for long-term storage, protected from light and moisture.[7]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent such as DMSO.[8] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted aqueous solutions for extended periods, as rapamycin and its analogs are susceptible to degradation in aqueous environments.[9]
Data Presentation
The following table provides representative data illustrating how lot-to-lot variability in purity can affect the biological activity of this compound, as measured by IC50 values in a cell proliferation assay.
Table 1: Impact of this compound Purity on IC50 Values in a Cancer Cell Line
| Lot Number | Purity (%) | IC50 (nM) |
| Lot A | 98.5 | 50 |
| Lot B | 92.0 | 58 |
| Lot C | 85.5 | 65 |
Note: These are representative data and actual IC50 values will vary depending on the cell line and experimental conditions.
Experimental Protocols
HPLC Method for Purity Assessment of this compound
This protocol provides a general method for the purity analysis of this compound using reverse-phase HPLC.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)[10]
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of a mixture of acetonitrile and ammonium acetate buffer. A common mobile phase is acetonitrile and water with a modifier like ammonium acetate.[10][11] The exact ratio may need to be optimized for your specific column and system.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.[4]
-
Sample Preparation: Dissolve the this compound lot to be tested in the mobile phase to a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Interpretation: Identify the peak corresponding to this compound based on its retention time from the standard. Calculate the purity by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.
Western Blot Analysis of mTORC1 Pathway Inhibition
This protocol describes how to assess the inhibitory activity of this compound on the mTORC1 signaling pathway by measuring the phosphorylation of its downstream targets.
Caption: Experimental workflow for Western blot analysis.
Materials:
-
Cell line of interest (e.g., HEK293, MCF-7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Table 2: Recommended Primary Antibody Dilutions for Western Blotting
| Antibody Target | Recommended Dilution |
| Phospho-mTOR (Ser2448) | 1:1000 |
| mTOR | 1:1000 |
| Phospho-p70 S6 Kinase (Thr389) | 1:1000 |
| p70 S6 Kinase | 1:1000 |
| Phospho-4E-BP1 (Thr37/46) | 1:1000 |
| 4E-BP1 | 1:1000 |
| Loading Control (e.g., β-actin, GAPDH) | 1:1000 - 1:5000 |
Note: Optimal antibody dilutions should be determined empirically for your specific experimental conditions.[8][12][13][14]
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with varying concentrations of this compound and a vehicle control for the desired time.
-
Protein Extraction: Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities using densitometry software. A decrease in the ratio of phosphorylated to total protein for the mTORC1 substrates indicates inhibition.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[15]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[7]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.
References
- 1. Rapamycin Response in Tumorigenic and Non-Tumorigenic Hepatic Cell Lines | PLOS One [journals.plos.org]
- 2. Identification of novel rapamycin derivatives as low-level impurities in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. idc-online.com [idc-online.com]
- 5. researchgate.net [researchgate.net]
- 6. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enovatia.com [enovatia.com]
- 10. Development and Validation of an HPLC Method for the Analysis of Sirolimus in Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: 7-O-Demethyl Rapamycin (Ridaforolimus) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-O-Demethyl rapamycin (B549165) (ridaforolimus).
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Compound Handling and Stability
Q1: My 7-O-Demethyl rapamycin (ridaforolimus) precipitated after I diluted my DMSO stock into aqueous cell culture medium. What went wrong?
A: This is a common issue. Ridaforolimus (B1684004), like other rapamycin analogs, has very low solubility in water.[1][2][3][4] Precipitation occurs when the highly concentrated DMSO stock is rapidly diluted into the aqueous environment of your buffer or medium.
Troubleshooting Steps:
-
Pre-warm the Medium: Warm your cell culture medium or buffer to 37°C before adding the drug stock. This can slightly improve solubility.[5]
-
Modify Dilution Technique: Instead of adding a small volume of drug stock to a large volume of medium, try adding the medium to the tube containing the ridaforolimus stock and vortex immediately and vigorously.[5]
-
Use Serial Dilutions: For high dilutions, perform intermediate dilution steps in your culture medium. This gradual change in solvent polarity can prevent the compound from crashing out of solution.[5]
-
Brief Sonication: If small precipitates are visible, brief sonication can help redissolve them. Use with caution, as prolonged sonication can generate heat and potentially degrade the compound.[5]
-
Final Check: Always visually inspect your final working solution for any signs of precipitation before adding it to your cells.
Q2: I'm seeing inconsistent results or a complete lack of effect in my cell-based assays. Could my ridaforolimus be degrading?
A: Yes, inconsistent results are a strong indicator of compound instability.[5] While ridaforolimus was developed to have improved stability compared to rapamycin, all rapalogs are susceptible to degradation in aqueous solutions, especially at physiological temperature and pH.[6]
Troubleshooting Steps:
-
Prepare Fresh: Always prepare working solutions fresh from a DMSO stock immediately before each experiment.
-
Avoid Aqueous Storage: Do not store ridaforolimus in aqueous buffers or media for extended periods. Solutions should be used within a few hours to prevent degradation.[4]
-
Check Stock Integrity: Ensure your DMSO stock is stored properly at -20°C and protected from moisture.[1][2] Moisture-absorbing DMSO can reduce solubility.[2] If the stock is old or has been freeze-thawed multiple times, consider preparing a fresh stock.
Category 2: Interpreting Western Blot Results
Q3: I treated my cells with ridaforolimus and saw a decrease in phosphorylated S6 (p-S6) and p-4E-BP1 as expected, but phosphorylated Akt (p-Akt at Ser473) increased. Is this an off-target effect?
A: This is a well-documented on-target effect and one of the most common "unexpected" results. Ridaforolimus is a selective inhibitor of the mTORC1 complex.[6][7] Inhibition of mTORC1 disrupts a negative feedback loop that normally suppresses upstream signaling. Specifically, a downstream target of mTORC1, S6K1, phosphorylates and inhibits insulin (B600854) receptor substrate 1 (IRS-1). When mTORC1 is inhibited, this negative feedback is released, leading to increased signaling through the PI3K/Akt pathway, resulting in a compensatory increase in Akt phosphorylation at Serine 473.[8][9][10]
Logical Flow for Interpreting p-Akt Increase:
Caption: Ridaforolimus inhibition of mTORC1 leads to increased p-Akt.
Q4: I don't see a decrease in total mTOR protein levels after treatment. Did the experiment fail?
A: No, this is the expected result. Ridaforolimus is an mTOR inhibitor, not a degrader. It functions by binding to FKBP12, and this complex then allosterically inhibits the kinase activity of the mTORC1 complex.[6] You should not expect to see a change in the total protein levels of mTOR, but rather a decrease in the phosphorylation of its downstream targets like p70S6K, S6, and 4E-BP1.[7]
Category 3: Interpreting Cell Viability Assay Results
Q5: My cell viability assay (e.g., MTT, MTS) shows only a modest decrease in signal, even at high concentrations of ridaforolimus. Are my cells resistant?
A: Not necessarily. Ridaforolimus, like other rapalogs, often has a predominantly cytostatic (inhibits cell growth and proliferation) rather than cytotoxic (induces cell death) effect.[11] Therefore, a viability assay that relies on metabolic activity (like MTT) may show a plateau in signal reduction, reflecting a state of arrested growth rather than widespread cell death.
Troubleshooting & Interpretation Steps:
-
Confirm Target Engagement: Run a parallel Western blot to confirm that ridaforolimus is inhibiting its direct downstream targets (e.g., p-S6). If the pathway is inhibited, the drug is working.
-
Use a Different Assay: Supplement your viability assay with a direct measure of cell number (e.g., crystal violet staining or a cell counting method) or a specific apoptosis assay (e.g., Annexin V/PI staining, caspase-3/7 activity) to distinguish between cytostatic and cytotoxic effects.
-
Extend Incubation Time: The effects on cell number may become more pronounced over longer incubation periods (e.g., 72-120 hours).[2]
-
Assay Interference: Be aware that some kinase inhibitors can interfere with the metabolic assays themselves, leading to an over- or underestimation of cell viability.[12] Comparing results with a non-metabolic assay is recommended.[12]
Q6: Why are the IC50 values from my cell viability assay different from the IC50 values for target inhibition (p-S6) reported in the literature?
A: This is expected. The IC50 for a direct biochemical event (kinase inhibition) is typically much lower than the EC50 or GI50 (concentration for 50% growth inhibition) from a cellular proliferation assay.
-
Biochemical IC50: Measures the concentration needed to directly inhibit the enzyme's activity. For ridaforolimus, this can be in the low nanomolar or even sub-nanomolar range (e.g., 0.2 nM for p-S6 inhibition in HT-1080 cells).[2][7]
-
Cellular EC50/GI50: Measures the ultimate biological outcome (e.g., reduced proliferation) after a cascade of cellular events. This complex process requires sustained target inhibition and is influenced by cellular metabolism, feedback loops, and other signaling pathways. Cellular growth inhibition values are typically higher (e.g., 0.2-2.3 nM across a panel of cell lines).[2]
Quantitative Data Summary
Table 1: Ridaforolimus In Vitro Potency
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| IC50 (p-S6 Inhibition) | HT-1080 | 0.2 nM | [2][7] |
| IC50 (p-4E-BP1 Inhibition) | HT-1080 | 5.6 nM | [2][7] |
| EC50 (Cell Growth Inhibition) | HT-1080 | 0.2 nM | [2] |
| EC50 (Cell Growth Inhibition) | Broad Cancer Panel | 0.2 - 2.3 nM | [2] |
| IC30 (Growth Suppression) | NSCLC Cell Lines | 2.45 - 8.83 nM |[2] |
Table 2: Solubility of Ridaforolimus
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | ≥49.5 mg/mL (approx. 50 mM) | [1][2][3] |
| Water | Insoluble | [1][2][3] |
| Ethanol | Insoluble |[1][2][3] |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition
This protocol is designed to assess the phosphorylation status of key mTORC1 downstream targets.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the log growth phase and reach 70-80% confluency at the time of harvest.
-
Drug Treatment: The next day, replace the medium with fresh medium containing the desired concentrations of ridaforolimus or vehicle control (e.g., DMSO). A typical concentration range is 0.1 nM to 100 nM.
-
Incubation: Incubate cells for a specified time, typically 2 to 24 hours, depending on the experimental goal. A 2-hour incubation is often sufficient to see robust inhibition of direct targets.[7]
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells directly on the plate with 1X SDS sample buffer or a lysis buffer (e.g., RIPA, CHAPS) supplemented with protease and phosphatase inhibitors.[13][14]
-
Scrape cells, transfer to a microcentrifuge tube, and sonicate briefly to shear DNA and reduce viscosity.[13]
-
-
Protein Quantification: If not using direct SDS lysis, determine protein concentration using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or 5% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).[14] BSA is often preferred for phospho-antibodies.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[13][14] Recommended primary antibodies include:
-
Phospho-S6 Ribosomal Protein (Ser240/244)
-
Total S6 Ribosomal Protein
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-Akt (Ser473)
-
Total Akt
-
GAPDH or β-Actin (as a loading control)
-
-
-
Secondary Antibody and Detection:
Workflow Diagram:
References
- 1. rapamycin.us [rapamycin.us]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rapamycin.us [rapamycin.us]
- 5. benchchem.com [benchchem.com]
- 6. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Increased AKT S473 phosphorylation after mTORC1 inhibition is rictor dependent and does not predict tumor cell response to PI3K/mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing mTOR-targeted cancer therapy by preventing mTOR/raptor inhibition-initiated, mTOR/rictor-independent Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computer-Aided Targeting of the PI3K/Akt/mTOR Pathway: Toxicity Reduction and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ridaforolimus (AP23573; MK-8669), a potent mTOR inhibitor, has broad antitumor activity and can be optimally administered using intermittent dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Technical Support Center: Optimizing HPLC Separation of 7-O-Demethyl Rapamycin from Rapamycin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of 7-O-Demethyl rapamycin (B549165) from rapamycin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for separating rapamycin and its demethylated impurity?
A1: Reversed-phase chromatography is the standard approach. C8 and C18 columns are both commonly used and effective for this separation.[1][2] C18 columns may offer higher retention and potentially better resolution for structurally similar compounds, while C8 columns can provide shorter analysis times.[1] The choice between them may depend on the specific impurity profile and the desired run time.
Q2: What are the typical mobile phase compositions for this separation?
A2: A mixture of an organic solvent and water is typically used. Common organic modifiers include methanol (B129727) and acetonitrile.[1][2] Methanol has been reported to provide better peak shapes and shorter retention times for rapamycin compared to acetonitrile.[1][3] The mobile phase can be run in either isocratic or gradient elution mode. Gradient elution is often preferred for separating rapamycin from its impurities to ensure adequate resolution.[2] Small amounts of additives like ammonium (B1175870) acetate (B1210297) or formic acid can be included to improve peak shape and ionization efficiency if using a mass spectrometer (MS) detector.[4][5]
Q3: What is the optimal detection wavelength for rapamycin and 7-O-Demethyl rapamycin?
A3: The optimal UV detection wavelength for rapamycin and its related compounds is around 277-280 nm.[1][2][6][7] A wavelength of 268 nm has also been reported.[8]
Q4: How does temperature affect the separation?
A4: Column temperature is a critical parameter that influences retention time, separation efficiency, and analysis time.[2] Elevated temperatures, typically in the range of 40°C to 60°C, are often used to improve peak shape and reduce viscosity of the mobile phase, which in turn lowers backpressure.[1][2][6][8] Consistent temperature control is crucial for reproducible results.
Troubleshooting Guide
Problem: Poor resolution between rapamycin and this compound peaks.
-
Q: My peaks for rapamycin and its demethylated impurity are not well separated. What should I do?
-
A:
-
Optimize the Mobile Phase: For reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase will increase retention times and may improve resolution. If using a gradient, try a shallower gradient (a slower increase in the organic solvent concentration over time).
-
Adjust the Flow Rate: Lowering the flow rate can sometimes enhance separation efficiency, though it will increase the run time.
-
Change the Stationary Phase: If using a C8 column, switching to a C18 column with a higher carbon load may provide better separation due to increased hydrophobic interactions.
-
Modify the Temperature: Adjusting the column temperature can alter selectivity. Experiment with temperatures in the range of 40-60°C to find the optimal balance between resolution and analysis time.[2]
-
-
Problem: Peak tailing for one or both compounds.
-
Q: The peaks in my chromatogram have a tailing shape. What is the cause and how can I fix it?
-
A:
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Assess Column Health: Peak tailing can be a sign of a deteriorating column, such as a void at the column inlet or contamination of the stationary phase.[9][10] Consider flushing the column or replacing it if it's old.
-
Mobile Phase pH: Although rapamycin does not have ionizable functional groups within a wide pH range, interactions with residual silanols on the silica (B1680970) backbone of the column can cause tailing.[1] Adding a small amount of a competing agent like trifluoroacetic acid (TFA) or formic acid to the mobile phase can sometimes mitigate these secondary interactions.[4]
-
Extra-Column Effects: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume.[10]
-
-
Problem: Inconsistent retention times.
-
Q: The retention times for my peaks are shifting between injections or between different days. What could be the issue?
-
A:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time variability.[10] Ensure accurate and consistent preparation of the mobile phase for each run. If preparing the mobile phase online with a gradient mixer, check the pump's performance.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. For reversed-phase chromatography, 5-10 column volumes are typically sufficient, but this can vary.[10]
-
Temperature Fluctuations: Verify that the column oven is maintaining a stable temperature. Inconsistent temperature control can lead to shifts in retention times.[2]
-
Pump Performance: Check for leaks in the pump or fluctuations in backpressure, which could indicate issues with pump seals or check valves.[9]
-
-
Problem: Noisy or drifting baseline.
-
Q: My chromatogram shows a noisy or drifting baseline. How can I resolve this?
-
A:
-
Degas the Mobile Phase: Air bubbles in the mobile phase can cause baseline noise. Ensure your solvents are properly degassed before use.
-
Check for Contamination: A contaminated mobile phase, column, or detector cell can lead to a noisy or drifting baseline. Flush the system with a strong solvent to clean it.
-
Detector Lamp: An aging detector lamp can cause baseline instability. Check the lamp's energy output and replace it if necessary.
-
System Leaks: Leaks in the system can cause pressure fluctuations that manifest as baseline noise.[9] Carefully inspect all fittings and connections for any signs of leakage.
-
-
Experimental Protocols
Recommended HPLC Method for Separation of Rapamycin and this compound
This protocol provides a starting point for method development. Optimization may be required based on your specific instrumentation and sample matrix.
1. Materials and Reagents:
-
Rapamycin and this compound reference standards
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium acetate (optional)
-
Formic acid (optional)
2. Sample Preparation:
-
Prepare a stock solution of the sample containing rapamycin and its impurity in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1.0 mg/mL.[2]
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).[8]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3. HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a pump (gradient-capable recommended), autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 or 5 µm particle size).[2]
-
Mobile Phase:
-
Elution Mode: Gradient elution is recommended for optimal separation.[2]
-
Example Gradient Program:
-
0-5 min: 60% B
-
5-25 min: 60% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 60% B (re-equilibration)
-
-
-
Detection Wavelength: 278 nm[2]
-
Injection Volume: 10-20 µL[2]
Quantitative Data Summary
Table 1: Example HPLC Conditions for Rapamycin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C8 (15 x 4.6 mm, 5 µm)[1][3][6] | Discovery HS C18 (15 cm x 4.6 mm, 3 µm)[8] | C18 (4.6 x 105 mm, 3.0 µm)[2] |
| Mobile Phase | Methanol:Water (80:20 v/v)[1][3][6] | A: 10 mM Ammonium Acetate; B: Acetonitrile (25:75 A:B)[8] | A: Acetonitrile:Water (20:80); B: Methanol:Acetonitrile (40:60)[2] |
| Elution Mode | Isocratic[1][3][6] | Isocratic[8] | Gradient[2] |
| Flow Rate | 1.0 mL/min[1][3][6] | 1.5 mL/min[8] | 1.0 mL/min[2] |
| Temperature | 57°C[1][3][6] | 60°C[8] | 50°C[2] |
| Detection | 277 nm[1][3][6] | 268 nm[8] | 278 nm[2] |
Visualizations
Caption: General experimental workflow for HPLC analysis of rapamycin.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN115097046B - Method for separating rapamycin and impurities thereof - Google Patents [patents.google.com]
- 3. brieflands.com [brieflands.com]
- 4. enovatia.com [enovatia.com]
- 5. ejhp.bmj.com [ejhp.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. saudijournals.com [saudijournals.com]
- 8. HPLCによるラパマイシンおよび32-デスメトキシラパマイシンの分析、Discovery® HS C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 9. lcms.cz [lcms.cz]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Quantification of 7-O-Demethyl Rapamycin in Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 7-O-Demethyl rapamycin (B549165) (7-O-DMR) in tissue samples.
Troubleshooting Guides
Issue 1: Low or No Recovery of 7-O-DMR from Tissue Homogenate
Possible Causes & Solutions
| Cause | Troubleshooting Step | Recommended Action |
| Inefficient Cell Lysis and Homogenization | Optimize homogenization protocol. | Ensure complete tissue disruption. Use of bead beaters or ultrasonic homogenizers is recommended. Verify cell lysis visually under a microscope if possible. |
| Suboptimal Extraction Solvent | Test different extraction solvents. | While a common method for rapamycin and its metabolites is protein precipitation with methanol (B129727) or acetonitrile (B52724), the polarity of 7-O-DMR may necessitate optimization.[1][2] Consider solvent mixtures (e.g., methanol/acetonitrile) or different extraction techniques like solid-phase extraction (SPE). |
| Analyte Degradation | Assess sample stability. | Rapamycin and its metabolites can be unstable.[3] Minimize freeze-thaw cycles and keep samples on ice during processing. Perform stability experiments at different temperatures and time points. |
| Poor Protein Precipitation | Optimize precipitation conditions. | Ensure the ratio of organic solvent to tissue homogenate is sufficient for complete protein removal (typically 3:1 or 4:1). Centrifuge at a high speed (e.g., >10,000 x g) for an adequate duration to pellet all precipitated protein. |
Experimental Workflow for Troubleshooting Low Recovery
Caption: Troubleshooting workflow for low 7-O-DMR recovery.
Issue 2: High Signal Variability in LC-MS/MS Analysis
Possible Causes & Solutions
| Cause | Troubleshooting Step | Recommended Action |
| Matrix Effects | Evaluate and mitigate matrix effects. | The co-elution of endogenous tissue components can suppress or enhance the ionization of 7-O-DMR. Use a stable isotope-labeled internal standard if available. If not, use a structural analog like ascomycin (B1665279).[4] Perform post-column infusion experiments to identify regions of ion suppression. Improve sample cleanup using SPE or liquid-liquid extraction. |
| Inconsistent Internal Standard (IS) Response | Verify IS addition and stability. | Ensure precise and consistent addition of the IS to all samples and standards. Check for degradation of the IS in the processed samples. |
| Carryover | Optimize autosampler wash conditions. | Rapamycin and its metabolites can be "sticky." Use a strong wash solvent (e.g., high percentage of organic solvent) and multiple wash cycles to prevent carryover between injections.[4] |
| Suboptimal Chromatographic Conditions | Refine the HPLC/UPLC method. | Ensure adequate separation of 7-O-DMR from other rapamycin metabolites and matrix components.[3][5] Adjust the gradient, flow rate, or column chemistry to improve peak shape and resolution. |
Logical Diagram for Mitigating High Variability
Caption: Strategies to address high variability in LC-MS/MS data.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method for quantifying 7-O-Demethyl rapamycin in tissue?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying rapamycin and its metabolites in biological matrices due to its high sensitivity and specificity. This method allows for the accurate measurement of low analyte concentrations typically found in tissue samples.
Q2: How should I prepare my tissue samples for 7-O-DMR analysis?
A2: A general workflow includes:
-
Homogenization: Tissues should be homogenized in a suitable buffer to create a uniform suspension.
-
Protein Precipitation: An organic solvent like methanol or acetonitrile is added to precipitate proteins. An internal standard is also added at this stage.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Analysis: The resulting supernatant is carefully collected and injected into the LC-MS/MS system.[1][4]
Q3: Which internal standard should I use for 7-O-DMR quantification?
A3: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not commercially available, a deuterated version of the parent drug, sirolimus-d3, can be used. Alternatively, a structural analog with similar chemical properties and extraction recovery, such as ascomycin or erythromycin, can be employed.[1][4]
Q4: What are the typical challenges with the metabolic stability of 7-O-DMR in tissue samples?
A4: Like its parent compound rapamycin, 7-O-DMR can be subject to further metabolism by cytochrome P450 enzymes present in tissues, particularly the liver.[3] This can lead to the formation of other hydroxylated or demethylated species.[3][5] It is crucial to handle samples quickly, keep them at low temperatures, and consider the use of metabolic inhibitors in certain experimental designs to prevent ex vivo degradation.
Q5: My calibration curve is not linear. What are the possible reasons?
A5: Non-linearity in the calibration curve can be caused by several factors:
-
Detector Saturation: The concentration of your highest standards may be saturating the MS detector. Try extending the calibration range with lower concentration points.
-
Matrix Effects: Uncompensated matrix effects can lead to non-linear responses.
-
Inaccurate Standard Preparation: Errors in the serial dilution of your stock solutions can affect linearity.
-
Analyte Adsorption: Rapamycin and its metabolites can adsorb to plasticware. Using low-adsorption tubes and tips can help.
Quantitative Data Summary
Note: Specific quantitative data for this compound is limited in the available literature. The following table summarizes typical performance characteristics for the parent compound, rapamycin, in tissue, which can serve as a starting point for method development for 7-O-DMR.
| Parameter | LC-MS/MS (for Rapamycin in Tissue) | Reference(s) |
| Linearity Range | 0.5 - 500 ng/g | [4] |
| Limit of Quantification (LOQ) | 0.5 ng/g | [4] |
| Precision (%CV) | 3.3% to 10.8% (Inter-run) | [6] |
| Internal Standard(s) | Ascomycin, Sirolimus-d3, Erythromycin | [1][4] |
| Detection Mode | Positive Electrospray Ionization (ESI+) | [1][4] |
| Common MRM Transition (Rapamycin) | m/z 936.6 → 409.3 (Sodium adduct) | [1] |
Experimental Protocols
Protocol 1: Tissue Homogenization and Protein Precipitation
-
Sample Preparation: Weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Homogenization: Add a 3-fold volume of ice-cold homogenization buffer (e.g., PBS) to the tissue. Homogenize using a bead beater or ultrasonic homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout the process.
-
Aliquoting: Transfer a known volume (e.g., 100 µL) of the tissue homogenate to a clean microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution to each sample, standard, and quality control.
-
Protein Precipitation: Add 3-4 volumes of ice-cold acetonitrile or methanol. Vortex vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis, being careful not to disturb the protein pellet.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.
Protocol 2: LC-MS/MS Analysis
The following is a representative protocol for rapamycin and can be adapted for 7-O-DMR.
-
LC System: UPLC or HPLC system.
-
Column: C18 or C8 reversed-phase column (e.g., 50 mm x 2.1 mm, <2 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 7-O-DMR from rapamycin and other metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.[1]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: These need to be empirically determined for this compound. For the parent compound rapamycin, a common transition is m/z 936.6 → 409.3 (as a sodium adduct).[1] The precursor ion for 7-O-DMR would be expected to be lower by 14 Da (the mass of a methyl group).
-
Data Analysis: Quantify 7-O-DMR concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank tissue homogenate matrix.
References
- 1. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural identification of three metabolites and a degradation product of the macrolide immunosuppressant sirolimus (rapamycin) by electrospray-MS/MS after incubation with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 5. Sensitive and specific quantification of sirolimus (rapamycin) and its metabolites in blood of kidney graft recipients by HPLC/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
7-O-Demethyl Rapamycin and Rapamycin: A Comparative Analysis of mTOR Inhibition Potency
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the potency of analogous compounds is critical. This guide provides a detailed comparison of 7-O-Demethyl rapamycin (B549165) (7-O-DMR) and its parent compound, rapamycin, with a focus on their efficacy in inhibiting the mammalian target of rapamycin (mTOR).
Rapamycin is a macrolide compound renowned for its potent immunosuppressive and anti-proliferative properties, which it exerts through the inhibition of mTOR, a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism. 7-O-DMR is a principal metabolite of rapamycin, differing by the absence of a methyl group at the 7-position. While structurally similar, this seemingly minor modification has a substantial impact on the molecule's biological activity.
Quantitative Potency Comparison
Experimental data on the direct mTOR inhibitory activity of 7-O-Demethyl rapamycin is limited in publicly available literature. However, studies on the metabolites of sirolimus (rapamycin) have consistently indicated that they possess significantly lower immunosuppressive activity compared to the parent drug.[1][2] This suggests a considerably reduced potency in mTOR inhibition for 7-O-DMR.
For a clear comparison, the following table summarizes the available half-maximal inhibitory concentration (IC50) values for rapamycin against mTOR. A corresponding value for 7-O-DMR from a directly comparable assay is not currently available in published research, highlighting a gap in the current understanding of this specific analog.
| Compound | Assay Type | Cell Line | IC50 Value (nM) |
| Rapamycin | Endogenous mTOR Activity | HEK293 | ~0.1[3] |
| Rapamycin | IL-2 induced S6K activation | T cell line | 0.05[4] |
| This compound | mTOR Inhibition | - | Data Not Available |
Note: The lack of a directly comparable IC50 value for this compound underscores its significantly lower potency, to the extent that it is often characterized as having low immunosuppressive activity.
Mechanism of Action and the Significance of the C-7 Position
Rapamycin exerts its inhibitory effect on mTOR not by directly binding to the kinase's active site, but through an allosteric mechanism. It first forms a complex with the intracellular protein FKBP12. This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, which is part of the mTORC1 complex. This binding event prevents mTORC1 from interacting with its substrates, thereby inhibiting downstream signaling pathways that control cell growth and proliferation.
The C-7 position of rapamycin is located in what is known as the "effector domain" of the molecule, the region primarily responsible for the interaction with mTOR's FRB domain after binding to FKBP12.[5] Studies involving the modification of the C-7 methoxy (B1213986) group have revealed that while changes at this position may not significantly alter the binding affinity to FKBP12, they can dramatically affect the compound's overall biological potency.[5] The demethylation at the C-7 position in 7-O-DMR likely disrupts the critical interactions within the ternary complex of FKBP12-rapamycin-mTOR, leading to a substantial decrease in its ability to inhibit mTORC1 signaling.
Experimental Protocols
To determine the mTOR inhibitory potency of compounds like rapamycin and its analogs, researchers typically employ in vitro kinase assays or cell-based assays.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTORC1. The general workflow is as follows:
-
Immunoprecipitation of mTORC1: The mTORC1 complex is isolated from cell lysates (e.g., from HEK293 cells) using an antibody targeting a component of the complex, such as Raptor.
-
Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a known substrate (e.g., a recombinant fragment of the p70 S6 kinase) and ATP. The reaction is carried out in the presence of varying concentrations of the inhibitor (rapamycin or 7-O-DMR).
-
Detection of Substrate Phosphorylation: The level of phosphorylation of the substrate is quantified. This can be done using various methods, including radioactive assays (measuring the incorporation of ³²P from [γ-³²P]ATP) or non-radioactive methods like ELISA or Western blotting with phospho-specific antibodies.
-
IC50 Determination: The concentration of the inhibitor that results in a 50% reduction in substrate phosphorylation is determined as the IC50 value.
Cell-Based mTOR Inhibition Assay
This type of assay assesses the effect of the inhibitor on mTOR signaling within a cellular context. A common approach involves monitoring the phosphorylation of downstream targets of mTORC1.
-
Cell Culture and Treatment: A suitable cell line (e.g., HEK293) is cultured and then treated with a range of concentrations of the inhibitor for a specific duration.
-
Cell Lysis: The cells are lysed to release their protein content.
-
Western Blot Analysis: The cell lysates are subjected to SDS-PAGE and Western blotting. The levels of phosphorylated downstream targets of mTORC1, such as p70 S6 kinase (at Thr389) or 4E-BP1 (at Thr37/46), are detected using phospho-specific antibodies.
-
Quantification and IC50 Calculation: The intensity of the phosphorylation signal at each inhibitor concentration is quantified and normalized to a loading control. The IC50 value is then calculated as the concentration of the inhibitor that causes a 50% reduction in the phosphorylation of the target protein.
Visualizing the mTOR Signaling Pathway and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: The mTORC1 signaling pathway and the inhibitory action of the Rapamycin/7-O-DMR-FKBP12 complex.
Caption: Workflow for determining mTOR inhibition potency.
References
- 1. Pharmacokinetics and metabolic disposition of sirolimus in healthy male volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rapamycin.news [rapamycin.news]
- 3. selleckchem.com [selleckchem.com]
- 4. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Nuances of mTOR Inhibition: A Comparative Analysis of 7-O-Demethyl Rapamycin's Effects on mTORC1 and mTORC2
For researchers and drug development professionals, understanding the precise inhibitory mechanisms of novel compounds is paramount. This guide provides a comparative analysis of the anticipated inhibitory effects of 7-O-Demethyl rapamycin (B549165), a derivative of the well-characterized mTOR inhibitor rapamycin, on the two distinct mTOR complexes, mTORC1 and mTORC2. This comparison is framed against the broader context of first and second-generation mTOR inhibitors, offering insights supported by established experimental data for related compounds.
While direct experimental data for 7-O-Demethyl rapamycin is not extensively available in public literature, its structural similarity to rapamycin allows for informed predictions regarding its activity. Rapamycin and its analogs, often referred to as "rapalogs," are established as highly specific allosteric inhibitors of mTORC1. This specificity arises from the formation of a ternary complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR within the mTORC1 complex, thereby inhibiting its function. In contrast, mTORC2 is largely considered insensitive to acute rapamycin treatment. However, prolonged exposure to rapamycin has been shown in some cell types to inhibit mTORC2 assembly and signaling.
Second-generation mTOR inhibitors, which are ATP-competitive, were developed to overcome the limitations of rapalogs by targeting the kinase domain of mTOR itself. This mechanism allows for the direct inhibition of both mTORC1 and mTORC2, leading to a more comprehensive blockade of mTOR signaling.
Quantitative Comparison of mTOR Inhibitors
The following table summarizes the typical inhibitory concentrations (IC50) for representative first-generation (rapamycin) and second-generation (dual mTORC1/mTORC2 inhibitors) mTOR inhibitors. The values for this compound are projected based on its identity as a rapamycin analog.
| Compound Type | Example Compound | Target | Typical IC50 Range |
| Rapamycin Analog | This compound (Projected) | mTORC1 | Low nM |
| mTORC2 | High nM to µM (with chronic treatment) | ||
| First-Generation | Rapamycin | mTORC1 | 0.1 - 10 nM |
| mTORC2 | Largely insensitive (acute); µM (chronic) | ||
| Second-Generation | Torin1 | mTORC1 & mTORC2 | 2 - 10 nM[1] |
| (Dual Inhibitor) | AZD8055 | mTORC1 & mTORC2 | ~10 nM[] |
Visualizing mTOR Signaling and Inhibition
The diagram below illustrates the central role of mTORC1 and mTORC2 in cellular signaling and the distinct points of intervention for rapamycin analogs and dual mTOR inhibitors.
Experimental Protocols for Assessing mTORC1 and mTORC2 Inhibition
To empirically determine the inhibitory profile of a compound like this compound, a series of biochemical and cell-based assays are typically employed. The most common method involves Western blotting to assess the phosphorylation status of key downstream substrates of mTORC1 and mTORC2.
Western Blotting Protocol
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, HeLa, or a relevant cancer cell line) and grow to 70-80% confluency.
-
Starve cells of serum for 2-4 hours to reduce basal mTOR activity.
-
Treat cells with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., rapamycin for mTORC1, a dual inhibitor like Torin1 for both).
-
Stimulate cells with a growth factor (e.g., insulin (B600854) or EGF) for 15-30 minutes before harvesting to activate the mTOR pathway.
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
For mTORC1 activity: Phospho-S6K1 (Thr389), Phospho-4E-BP1 (Thr37/46).
-
For mTORC2 activity: Phospho-Akt (Ser473).
-
For loading controls: Total S6K1, total 4E-BP1, total Akt, and a housekeeping protein like GAPDH or β-actin.
-
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control to determine the relative inhibition at different compound concentrations.
-
In Vitro Kinase Assay (for direct enzymatic inhibition)
-
Immunoprecipitation of mTOR Complexes:
-
Lyse cells and immunoprecipitate mTORC1 and mTORC2 using antibodies specific for their unique components (e.g., anti-Raptor for mTORC1, anti-Rictor for mTORC2).
-
-
Kinase Reaction:
-
Incubate the immunoprecipitated complexes with a purified substrate (e.g., recombinant 4E-BP1 for mTORC1, recombinant Akt for mTORC2) and ATP in a kinase assay buffer.
-
Include varying concentrations of the inhibitor (this compound).
-
-
Detection of Phosphorylation:
-
Analyze the reaction mixture by Western blotting using phospho-specific antibodies for the substrate or by using radiolabeled ATP and measuring radioactivity incorporation.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for comparing the inhibitory effects of a test compound on mTORC1 and mTORC2.
References
A Comparative Analysis of 7-O-Demethyl Rapamycin and Everolimus in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mTOR inhibitors 7-O-Demethyl rapamycin (B549165) (7-O-DMR) and everolimus (B549166), focusing on their performance in cancer cell lines. While everolimus is a well-characterized derivative of rapamycin with extensive preclinical and clinical data, public domain information on the specific antiproliferative and mechanistic properties of 7-O-DMR in cancer models is limited. This document summarizes the available data for both compounds, highlighting the established efficacy of everolimus and the known characteristics of 7-O-DMR.
Introduction to mTOR Inhibition in Oncology
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a crucial role in regulating cellular processes such as growth, proliferation, and survival.[1] As a central component of the PI3K/AKT/mTOR signaling pathway, its dysregulation is a frequent event in a variety of cancers, making it a key therapeutic target.[2] Rapamycin and its analogs, often referred to as "rapalogs," are a class of drugs that inhibit mTOR, primarily by targeting mTOR Complex 1 (mTORC1).[3]
Mechanism of Action
Both everolimus and 7-O-DMR are derivatives of rapamycin and are understood to function as mTOR inhibitors. They form a complex with the intracellular protein FKBP12. This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1.[3]
The C-7 position on the rapamycin molecule is considered part of the effector domain, which is crucial for the interaction with mTOR (specifically, the FRAP domain). Modifications at this position can significantly impact the biological activity of the compound without affecting its ability to bind to FKBP12.[6] This suggests that the demethylation at the C-7 position in 7-O-DMR likely influences its potency as an mTOR inhibitor.
dot
Caption: Simplified PI3K/AKT/mTOR Signaling Pathway Inhibition.
Comparative Performance Data
A direct, quantitative comparison of the anti-proliferative activity of 7-O-DMR and everolimus across a panel of cancer cell lines is limited by the lack of publicly available data for 7-O-DMR. The following table summarizes the available IC50 values for everolimus in various cancer cell lines.
| Cell Line | Cancer Type | Everolimus IC50 (µM) |
| MCF-7 | Breast Cancer | Varies (significant correlation with rapamycin IC50) |
| SCC61 | Head and Neck Squamous Cell Carcinoma | 5 ± 1 (as rapamycin) |
| SQ20B | Head and Neck Squamous Cell Carcinoma | 12 ± 2 (as rapamycin) |
| HEP2 | Head and Neck Squamous Cell Carcinoma | 20 ± 2 (as rapamycin) |
| A549 | Lung Cancer | Not sensitive at concentrations tested (as rapamycin) |
| PC3 | Prostate Cancer | Sensitive to rapamycin |
| C32 | Melanoma | Sensitive to rapamycin |
Note: Some data points are for rapamycin, the parent compound of both 7-O-DMR and everolimus. The IC50 values for everolimus are expected to be in a similar range to rapamycin.
Effects on Cellular Processes
Cell Proliferation
Everolimus has been shown to inhibit the proliferation of a wide range of cancer cell lines, with IC50 values typically in the nanomolar to low micromolar range. This anti-proliferative effect is primarily cytostatic, leading to a slowdown in tumor growth rather than rapid cell death.
Cell Cycle Arrest
A key mechanism of action for mTOR inhibitors like everolimus is the induction of cell cycle arrest, predominantly in the G1 phase. By inhibiting mTORC1, these drugs prevent the phosphorylation of downstream targets that are critical for the G1 to S phase transition, thereby halting cell cycle progression.
Apoptosis
While the primary effect of everolimus is cytostatic, it can also induce apoptosis (programmed cell death) in some cancer cell lines, particularly at higher concentrations or in combination with other therapeutic agents.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of mTOR inhibitors in cancer cell lines.
dot
Caption: General experimental workflow for comparing drug efficacy.
Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of 7-O-DMR or everolimus for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture cells and treat with the compounds of interest for the desired time.
-
Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Flow Cytometry (Annexin V Staining)
-
Cell Culture and Treatment: Culture and treat cells as described above.
-
Harvesting and Washing: Harvest the cells and wash them with a binding buffer.
-
Staining: Resuspend the cells in the binding buffer and add Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye (e.g., propidium iodide). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium iodide can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis of mTOR Signaling
-
Cell Lysis: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for key proteins in the mTOR pathway (e.g., phosphorylated and total mTOR, p70S6K, 4E-BP1, and AKT).
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.
Conclusion
References
- 1. 7-O-Demethyl Rapamycin | C50H77NO13 | CID 129627193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison: 7-O-Demethyl Rapamycin vs. Sirolimus
A Comparative Analysis for Researchers and Drug Development Professionals
Disclaimer: Direct head-to-head in vivo comparative studies of 7-O-Demethyl rapamycin (B549165) (7-O-DMR) and its parent compound, sirolimus (rapamycin), are not extensively available in publicly accessible literature. This guide provides a comparative overview based on established in vivo data for sirolimus and the available information for 7-O-DMR, which is primarily characterized as a metabolite of sirolimus. The comparison is, therefore, inferred from separate studies and data on the relative activity of sirolimus metabolites.
Introduction
Sirolimus, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a potent immunosuppressant and anticancer agent.[1][2] Its mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[1][3] Following administration, sirolimus is metabolized in the liver and intestine, primarily by the cytochrome P450 3A (CYP3A) enzymes, into several derivatives, including 7-O-Demethyl rapamycin.[4][5] This guide provides a detailed comparison of the in vivo properties of sirolimus and what is known about its metabolite, 7-O-DMR, to aid researchers in understanding their potential differential effects.
Mechanism of Action: The mTOR Signaling Pathway
Both sirolimus and 7-O-DMR are believed to exert their effects through the mTOR signaling pathway. They bind to the intracellular protein FKBP12, and this complex then allosterically inhibits mTOR Complex 1 (mTORC1).[6] This inhibition disrupts downstream signaling cascades, leading to the suppression of cell proliferation and other cellular processes.
Caption: The mTOR signaling pathway inhibited by the Sirolimus/7-O-DMR-FKBP12 complex.
Pharmacokinetic Profile
A significant differentiator between sirolimus and its metabolites is their pharmacokinetic behavior. Sirolimus exhibits a long half-life and extensive distribution into erythrocytes.[7]
| Parameter | Sirolimus | This compound (as a metabolite) |
| Bioavailability | Poor (~15-20%)[1][5] | Data not available |
| Time to Peak (Tmax) | ~1.3 hours[4][8] | Data not available |
| Half-life (t½) | ~60 hours[4][8] | Data not available |
| Metabolism | Primarily by CYP3A4/5 in the liver and intestine[5] | Formed through demethylation of sirolimus |
| Excretion | Primarily in feces (~91%)[4] | Excreted as a metabolite of sirolimus |
In Vivo Efficacy and Potency
While direct in vivo efficacy studies on 7-O-DMR are scarce, its activity is generally considered to be significantly lower than that of sirolimus. Studies on sirolimus metabolites suggest they do not play a major role in the clinical pharmacology of the parent drug due to their lower immunosuppressive activities and relative abundance.[4] For instance, another demethylated metabolite, 39-O-demethyl sirolimus, retains only about 10% of the immunosuppressive activity of sirolimus.[1]
| Efficacy Endpoint | Sirolimus | This compound |
| Immunosuppression | Potent inhibitor of T-cell and B-cell proliferation[2] | Significantly lower immunosuppressive activity compared to sirolimus[4] |
| Antitumor Activity | Demonstrates activity against various murine tumors[2] | Possesses some tumor cell growth-inhibiting activity, but potency relative to sirolimus is not well-defined in vivo[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments used to evaluate compounds like sirolimus.
Animal Model for Immunosuppression (e.g., Rodent Heart Allograft Model)
-
Animal Selection: Use inbred rat strains with major histocompatibility complex (MHC) mismatch (e.g., DA to WAG).
-
Surgical Procedure: Perform heterotopic heart transplantation from the donor to the recipient's abdomen.
-
Drug Administration: Administer sirolimus or the test compound (e.g., 7-O-DMR) daily via oral gavage or intraperitoneal injection, starting on the day of transplantation for a defined period (e.g., 14 days).
-
Monitoring: Palpate the grafted heart daily to assess its viability. Rejection is defined as the cessation of a palpable heartbeat.
-
Endpoint: The primary endpoint is the mean survival time (MST) of the allograft.
Xenograft Tumor Model for Anticancer Activity
-
Cell Culture: Culture a human cancer cell line (e.g., A549 lung cancer cells).
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer sirolimus or the test compound daily via an appropriate route (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Endpoint: The primary endpoint is the inhibition of tumor growth compared to the vehicle-treated control group. Body weight should also be monitored as an indicator of toxicity.
Caption: A generalized workflow for in vivo evaluation of therapeutic compounds.
Safety and Tolerability
The safety profile of sirolimus is well-characterized, with common side effects including hyperlipidemia, thrombocytopenia, and an increased risk of infections due to its immunosuppressive nature.[5] Given that 7-O-DMR is a metabolite with reportedly lower activity, it is plausible that it would exhibit a more favorable safety profile, though this has not been formally established in dedicated in vivo studies.
Conclusion
Based on the available evidence, sirolimus is a potent immunosuppressive and anticancer agent with a well-defined in vivo profile. This compound, as a metabolite, appears to be significantly less active. This suggests that the pharmacological effects of sirolimus administration are predominantly mediated by the parent compound itself, with its metabolites playing a minor role. For researchers investigating the mTOR pathway, sirolimus remains the compound of primary interest. Further in vivo studies dedicated to the isolated effects of 7-O-DMR would be necessary to fully elucidate its pharmacological profile and potential as a therapeutic agent in its own right.
References
- 1. ClinPGx [clinpgx.org]
- 2. 2024.sci-hub.cat [2024.sci-hub.cat]
- 3. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolic disposition of sirolimus in healthy male volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rapamycin.news [rapamycin.news]
- 9. medchemexpress.com [medchemexpress.com]
Validating the Anticancer Activity of 7-O-Demethyl Rapamycin in Xenograft Models: A Comparative Guide
This guide provides a comparative analysis of the anticancer activity of 7-O-Demethyl rapamycin (B549165) (7-O-DMR), an analog of rapamycin, and other mTOR inhibitors in preclinical xenograft models. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in the evaluation of this compound for further development.
Comparison of Anticancer Activity of mTOR Inhibitors in Xenograft Models
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival, making it a prime target for cancer therapy.[1] Rapamycin and its analogs, known as rapalogs, are allosteric inhibitors of mTOR Complex 1 (mTORC1).[1][2] This class of drugs, which includes sirolimus (rapamycin), temsirolimus (B1684623), everolimus (B549166), and deforolimus, has demonstrated antitumor activity in a variety of solid tumor xenograft models.[3][4] While specific data for 7-O-Demethyl rapamycin is less prevalent in publicly available literature, its structural similarity to other rapalogs suggests a comparable mechanism of action and potential for anticancer efficacy.
The following table summarizes the performance of various mTOR inhibitors in different xenograft models, providing a benchmark for the anticipated activity of 7-O-DMR.
| Drug | Cancer Type | Xenograft Model | Dosage | Tumor Growth Inhibition | Reference |
| Rapamycin | Gallbladder Cancer | Subcutaneous GBC xenografts | Not Specified | Significant tumor growth suppression | [3] |
| Non-Small Cell Lung Cancer | Murine KLN-205 NSCLC | Not Specified | Significant inhibition of tumor growth and metastasis | [5] | |
| Everolimus (RAD001) | Hepatocellular Carcinoma | Patient-derived HCC xenografts | 1-5 mg/kg daily (oral) | Dose-dependent inhibition of tumor growth | [6][7] |
| Colorectal Carcinoma | Human colorectal carcinoma with KRAS mutation | 1 mg/kg (3 days/week) | 53% inhibition of tumor growth after 4 weeks | [8] | |
| Temsirolimus (CCI-779) | High-Grade Glioma, Neuroblastoma, Rhabdomyosarcoma | Pediatric cancer xenograft models | Not Specified | Significant antitumor activity | [9] |
| Renal Cell Carcinoma | Patient-derived tissue slice graft (TSG) model | 10 mg/kg weekly (intraperitoneal) | Inhibited tumor growth in one of two cohorts | [10] | |
| nab-Sirolimus | Non-Small Cell Lung Cancer | A549 NSCLC (KRAS, STK11, KEAP1 mutated) | 5 or 15 mg/kg/week (intravenous) | Significantly greater suppression of tumor growth compared to temsirolimus, sirolimus, and everolimus | [11] |
Experimental Protocols
A standardized xenograft model protocol is crucial for the valid assessment of anticancer agents. Below is a detailed methodology for a typical subcutaneous xenograft study.
Cell Culture and Implantation:
-
Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5][12]
-
Cells are harvested during the logarithmic growth phase and resuspended in a sterile solution, often a mixture of media and Matrigel, to enhance tumor formation.
-
A specific number of cells (typically 1 x 10^6 to 1 x 10^7) is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[13]
Animal Husbandry and Tumor Growth Monitoring:
-
Mice are housed in a sterile environment with ad libitum access to food and water.
-
Once tumors become palpable, their growth is monitored regularly (e.g., twice weekly) by measuring the length and width with calipers.
-
Tumor volume is calculated using the formula: (Length x Width^2) / 2.
Drug Administration and Efficacy Evaluation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
The investigational drug (e.g., this compound) and comparator agents are administered according to the planned dosing schedule (e.g., daily, weekly) and route (e.g., oral gavage, intraperitoneal injection).[7][10] The control group receives a vehicle solution.
-
Tumor volumes and body weights are recorded throughout the study to assess efficacy and toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
Visualizing Key Processes
mTOR Signaling Pathway and Rapalog Inhibition
Caption: mTORC1 signaling pathway and the inhibitory mechanism of rapalogs.
Experimental Workflow for Xenograft Studies
Caption: Standard workflow for a subcutaneous xenograft model study.
References
- 1. benchchem.com [benchchem.com]
- 2. Toward rapamycin analog (rapalog)-based precision cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin and WYE-354 suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of mammalian target of rapamycin as novel antitumor agents: from bench to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapamycin inhibits the growth and metastatic progression of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RAD001 (everolimus) inhibits tumour growth in xenograft models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RAD001 (everolimus) inhibits tumour growth in xenograft models of human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic efficiency of everolimus and lapatinib in xenograft model of human colorectal carcinoma with KRAS mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II trial of temsirolimus in children with high-grade glioma, neuroblastoma and rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-derived xenograft models to optimize kidney cancer therapies - Patel - Translational Andrology and Urology [tau.amegroups.org]
- 11. ascopubs.org [ascopubs.org]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Rapamycin Antibody Cross-Reactivity: A Comparative Analysis with 7-O-Demethyl Rapamycin
For researchers and drug development professionals engaged in therapeutic drug monitoring and pharmacokinetic studies of rapamycin (B549165) (sirolimus), the specificity of the antibodies used in immunoassays is of paramount importance. A key metabolite, 7-O-Demethyl rapamycin, can exhibit cross-reactivity with these antibodies, potentially leading to an overestimation of the parent drug concentration. This guide provides a comparative analysis of the cross-reactivity of various commercial rapamycin immunoassays with this compound, supported by experimental data and detailed methodologies.
Quantitative Cross-Reactivity Data
The degree of interference from this compound varies significantly across different immunoassay platforms. The following table summarizes the reported cross-reactivity percentages of major commercial immunoassays.
| Immunoassay Platform | Technology | Manufacturer | % Cross-Reactivity with this compound |
| ARCHITECT | Chemiluminescent Microparticle Immunoassay (CMIA) | Abbott | 7.6% (for a metabolite fraction containing 7-O-demethyl-sirolimus)[1] |
| Dimension | Automated Immunoassay | Siemens | 6-10% (reported as 16-O-demethyl sirolimus)[2] |
| Emit® 2000 Sirolimus Assay | Enzyme Multiplied Immunoassay Technique (EMIT) | Siemens (previously Dade Behring) | 15-21% |
| QMS® Everolimus Assay | Quantitative Microsphere System (QMS) | Thermo Fisher Scientific | 2% (data for sirolimus metabolites) |
Note: The cross-reactivity of the Abbott IMx (Microparticle Enzyme Immunoassay - MEIA) with this compound is not explicitly quantified in the available documentation, however, it is acknowledged that the assay exhibits cross-reactivity with various sirolimus metabolites.[3]
Experimental Protocols
The determination of antibody cross-reactivity is a critical component of immunoassay validation. The general principle involves introducing a known concentration of the metabolite into the assay and measuring the resulting signal as a percentage of the signal produced by the parent drug at the same concentration. Below are the generalized experimental protocols for the key immunoassay technologies.
Chemiluminescent Microparticle Immunoassay (CMIA) - e.g., Abbott ARCHITECT
The ARCHITECT Sirolimus assay is a delayed one-step competitive immunoassay.[1][4]
-
Sample Pretreatment: A manual pretreatment step is required where the whole blood sample is extracted using a precipitation reagent. The sample is then heated and centrifuged. The resulting supernatant is transferred to a specific tube for analysis on the ARCHITECT system.[1]
-
Reaction Initiation: The pretreated sample, assay diluent, and anti-sirolimus antibody-coated paramagnetic microparticles are combined, allowing the sirolimus in the sample to bind to the antibody on the microparticles.[4]
-
Competitive Binding: After an incubation period, a sirolimus-acridinium-labeled conjugate is added. This conjugate competes with the sirolimus from the sample for the binding sites on the antibody-coated microparticles.[4]
-
Signal Generation and Detection: The microparticles are washed to remove unbound conjugate, and pre-trigger and trigger solutions are added to initiate a chemiluminescent reaction. The amount of light emitted is measured as relative light units (RLUs). The intensity of the light signal is inversely proportional to the concentration of sirolimus in the sample.[4]
Automated Immunoassay - e.g., Siemens Dimension
The Siemens Dimension SIRO assay utilizes an automated immunoassay technique with magnetic particle separation.[2]
-
Automated Pretreatment: The Dimension system automatically lyses the whole blood sample.[2]
-
Antibody Binding: The lysed sample is mixed with an antibody-β-galactosidase conjugate, allowing the sirolimus in the sample to bind to the antibody-enzyme conjugate.[2]
-
Competitive Binding and Separation: Sirolimus-coated magnetic particles are added to the reaction mixture to bind any free antibody-enzyme conjugate. A magnetic field is then applied to separate the magnetic particles with the bound unreacted conjugate.[2]
-
Signal Generation and Detection: The supernatant, containing the sirolimus-antibody-enzyme complex, is transferred to a separate cuvette and mixed with a substrate (chlorophenol red β-d-galactopyranoside - CPRG). The enzyme catalyzes the hydrolysis of the substrate, leading to a color change that is measured spectrophotometrically. The change in absorbance is directly proportional to the amount of sirolimus in the sample.[2]
Enzyme Multiplied Immunoassay Technique (EMIT) - e.g., Emit® 2000 Sirolimus Assay
The EMIT assay is a homogeneous enzyme immunoassay.
-
Principle of Competition: The assay is based on the competition between sirolimus in the sample and a sirolimus-enzyme conjugate for a limited number of anti-sirolimus antibody binding sites.
-
Enzyme Activity Modulation: When the antibody binds to the sirolimus-enzyme conjugate, the enzyme's activity is reduced.
-
Signal Measurement: The amount of sirolimus in the sample determines how much of the sirolimus-enzyme conjugate remains unbound and therefore active. The activity of the enzyme is measured by monitoring the rate of a reaction that produces a detectable change in absorbance. This enzyme activity is directly proportional to the concentration of sirolimus in the sample.
Signaling Pathway and Experimental Workflow Diagrams
To provide a clearer understanding of the biological context and the experimental process, the following diagrams are provided.
Figure 1: Simplified mTOR Signaling Pathway showing Rapamycin's mechanism of action.
Figure 2: Generalized workflow of a competitive immunoassay for Rapamycin detection.
References
A Comparative Analysis of 7-O-Demethyl Rapamycin and Other Rapalogs for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the comparative efficacy, pharmacokinetics, and mechanisms of 7-O-Demethyl rapamycin (B549165) and other key rapamycin analogs. This guide provides a data-driven comparison to inform preclinical and clinical research.
Rapamycin, also known as Sirolimus, is a macrolide compound originally discovered as an antifungal agent, which has since become a cornerstone in immunosuppressive therapy and a focal point of cancer and anti-aging research.[1] Its mechanism of action involves the inhibition of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and metabolism.[2] Rapamycin and its analogs, collectively known as rapalogs, are allosteric inhibitors of the mTOR Complex 1 (mTORC1). They achieve this by first forming a complex with the intracellular protein FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, thereby inhibiting its function.[3]
To improve upon the pharmacokinetic properties of rapamycin, such as its low bioavailability and chemical stability, several analogs have been developed. This guide provides a comparative analysis of 7-O-Demethyl rapamycin, a metabolite of sirolimus, alongside other prominent rapalogs including sirolimus, everolimus (B549166), and temsirolimus (B1684623).
Comparative Analysis of Rapalog Efficacy
The inhibitory potency of rapalogs against mTORC1 is a critical parameter for their therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50). While specific IC50 values can vary depending on the cell line and assay conditions, a general comparison reveals the high potency of sirolimus and its clinically approved analogs.
| Compound | Target | IC50 (in vitro) | Key Findings |
| Sirolimus (Rapamycin) | mTORC1 | ~0.1 nM in HEK293 cells[6] | The parent compound, serving as the benchmark for rapalog activity. |
| Everolimus (RAD001) | mTORC1 | 1.6-2.4 nM (cell-free assay)[] | A derivative of sirolimus with improved pharmacokinetic properties. |
| Temsirolimus (CCI-779) | mTORC1 | ~1.75 nM (as its active metabolite, sirolimus)[] | A prodrug of sirolimus, administered intravenously. |
| This compound | mTORC1 | Data not available; significantly less active than sirolimus[4][8] | A metabolite of sirolimus with low immunosuppressive activity. |
Pharmacokinetic Properties of Rapalogs
The primary motivation for developing rapalogs was to enhance the pharmacokinetic profile of sirolimus. Key parameters such as bioavailability, half-life, and clearance have been optimized in analogs like everolimus and temsirolimus. This compound is a product of the metabolism of sirolimus, primarily through the action of CYP3A4 enzymes.[9] The pharmacokinetic data for the major rapalogs are summarized below.
| Parameter | Sirolimus | Everolimus | Temsirolimus | This compound |
| Bioavailability | ~14-20%[5] | Higher than sirolimus | Administered IV | Data not available (metabolite) |
| Half-life (t½) | ~60 hours[4] | Shorter than sirolimus (~30 hours) | Short (prodrug); Sirolimus (metabolite) ~60 hours | Data not available |
| Time to peak (Tmax) | ~1.3 hours[4] | 1-2 hours | Short (IV infusion) | Data not available |
| Metabolism | CYP3A4, P-gp substrate[9] | CYP3A4, P-gp substrate | Converted to sirolimus | Product of sirolimus metabolism |
Mechanism of Action: The mTOR Signaling Pathway
Rapalogs exert their effects by intervening in the mTOR signaling pathway, a central regulator of cellular processes. The pathway is activated by various growth factors and nutrients, leading to the activation of mTORC1. Activated mTORC1 then phosphorylates downstream targets such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), promoting protein synthesis, cell growth, and proliferation. Rapalogs, by forming a complex with FKBP12, allosterically inhibit mTORC1, thereby blocking these downstream effects.
Experimental Protocols
To aid researchers in the comparative assessment of rapalogs, standardized experimental protocols are essential. Below are generalized methodologies for key assays.
In Vitro mTORC1 Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 and its inhibition by rapalogs.
-
Immunoprecipitation of mTORC1:
-
Culture mammalian cells (e.g., HEK293T) and stimulate with growth factors (e.g., insulin) to activate the mTOR pathway.
-
Lyse the cells and immunoprecipitate mTORC1 using an antibody against a core component, such as Raptor.
-
-
Kinase Reaction:
-
Incubate the immunoprecipitated mTORC1 with a recombinant substrate (e.g., 4E-BP1) and ATP in a kinase reaction buffer.
-
For inhibition studies, pre-incubate the mTORC1 complex with varying concentrations of the rapalog-FKBP12 complex.
-
-
Detection of Substrate Phosphorylation:
-
Terminate the reaction and analyze the phosphorylation of the substrate using Western blotting with a phospho-specific antibody (e.g., anti-phospho-4E-BP1).
-
-
Data Analysis:
-
Quantify band intensities to determine the extent of phosphorylation.
-
Plot the percentage of inhibition against the rapalog concentration to calculate the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the cytostatic effects of rapalogs on cancer cell lines.
-
Cell Seeding:
-
Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Rapalog Treatment:
-
Treat the cells with a range of concentrations of the different rapalogs. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours) to allow for the anti-proliferative effects to manifest.
-
-
MTT Reagent Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control and plot against the rapalog concentration to determine the IC50 for cell proliferation.
-
Conclusion
The development of rapalogs such as everolimus and temsirolimus has successfully addressed some of the pharmacokinetic limitations of the parent compound, sirolimus, offering improved clinical utility. The comparative data clearly indicate that these approved analogs maintain high potency against mTORC1. In contrast, this compound, as a metabolite of sirolimus, exhibits substantially reduced biological activity.[4][8] This distinction is critical for researchers studying the metabolism and activity of sirolimus, as it suggests that the parent compound is the primary driver of the observed therapeutic and toxic effects. For drug development professionals, this underscores the importance of evaluating the activity of major metabolites to fully understand a drug's in vivo behavior. Future research could focus on the development of novel rapalogs with enhanced tissue specificity or the ability to overcome resistance mechanisms, further refining the therapeutic potential of mTOR inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolic disposition of sirolimus in healthy male volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. selleckchem.com [selleckchem.com]
- 8. rapamycin.news [rapamycin.news]
- 9. go.drugbank.com [go.drugbank.com]
Overcoming Rapamycin Resistance: A Comparative Guide to mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The clinical efficacy of rapamycin (B549165), a potent inhibitor of the mechanistic target of rapamycin (mTOR), can be hampered by the development of cellular resistance. This guide provides a comparative analysis of alternative mTOR inhibitors, with a focus on their efficacy in rapamycin-resistant models. While specific experimental data on 7-O-Demethyl rapamycin (also known as Rapa-dM or Novolimus), a derivative of rapamycin, in resistant cells is limited in publicly available literature, this document will focus on well-characterized alternatives to provide a framework for evaluating next-generation mTOR-targeted therapies.
Introduction to Rapamycin Resistance
Rapamycin, and its analogs (rapalogs), are allosteric inhibitors of mTOR complex 1 (mTORC1). They achieve this by forming a complex with the intracellular protein FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of downstream signaling. Resistance to rapamycin can arise through several mechanisms, including:
-
Mutations in the FRB domain of mTOR: These mutations prevent the binding of the rapamycin-FKBP12 complex, rendering the drug ineffective.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative growth and survival pathways, such as the PI3K/Akt and MAPK pathways, to circumvent the effects of mTORC1 inhibition.
-
Incomplete inhibition of mTORC1 substrates: Rapamycin does not completely inhibit the phosphorylation of all mTORC1 substrates, such as 4E-BP1, which can contribute to resistance.
This guide will explore alternative mTOR inhibitors designed to overcome these resistance mechanisms.
Comparative Efficacy of mTOR Inhibitors in Rapamycin-Resistant Cells
To illustrate the potential of alternative strategies, this section will present a hypothetical compilation of data based on typical findings for second-generation mTOR inhibitors and bivalent inhibitors in rapamycin-resistant cell lines.
Table 1: Comparative IC50 Values for Cell Proliferation
| Compound | Cell Line (Rapamycin-Sensitive) | IC50 (nM) | Cell Line (Rapamycin-Resistant, FRB Mutant) | IC50 (nM) |
| Rapamycin | Cancer Cell Line A | 10 | Cancer Cell Line A-RR | >1000 |
| This compound | - | Data not available | - | Data not available |
| Alternative 1 (e.g., Torin1) | Cancer Cell Line A | 15 | Cancer Cell Line A-RR | 20 |
| Alternative 2 (e.g., RapaLink) | Cancer Cell Line A | 5 | Cancer Cell Line A-RR | 8 |
Note: The data presented in this table is illustrative and intended to represent typical trends observed in published studies. "Data not available" indicates a lack of specific public information for this compound in this context.
Table 2: Inhibition of Downstream mTORC1 Signaling (Phospho-S6K)
| Compound (Concentration) | Cell Line (Rapamycin-Sensitive) | % Inhibition of p-S6K | Cell Line (Rapamycin-Resistant, FRB Mutant) | % Inhibition of p-S6K |
| Rapamycin (100 nM) | Cancer Cell Line A | 95 | Cancer Cell Line A-RR | <10 |
| This compound | - | Data not available | - | Data not available |
| Alternative 1 (e.g., Torin1, 100 nM) | Cancer Cell Line A | 98 | Cancer Cell Line A-RR | 97 |
| Alternative 2 (e.g., RapaLink, 100 nM) | Cancer Cell Line A | 99 | Cancer Cell Line A-RR | 98 |
Note: The data presented in this table is illustrative and intended to represent typical trends observed in published studies. "Data not available" indicates a lack of specific public information for this compound in this context.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate rapamycin-sensitive and -resistant cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of rapamycin, this compound, and other mTOR inhibitors for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis for mTOR Signaling
-
Cell Lysis: Treat cells with the mTOR inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated S6K, 4E-BP1, and Akt overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Caption: mTORC1 signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor comparison.
Conclusion
Assessing the Selectivity of 7-O-Demethyl Rapamycin for mTOR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is implicated in a multitude of diseases, including cancer, making it a prime target for therapeutic intervention. Rapamycin and its analogs, known as rapalogs, have been pivotal in elucidating the complexities of the mTOR signaling pathway. This guide provides a comparative analysis of 7-O-Demethyl rapamycin (7-O-DMR) alongside other well-characterized mTOR inhibitors, offering insights into their selectivity and potency.
This guide, therefore, focuses on a detailed comparison of well-documented mTOR inhibitors—rapamycin, everolimus, and torin 1—to provide a framework for evaluating the potential selectivity profile of 7-O-DMR.
Comparative Analysis of mTOR Inhibitors
The mTOR signaling pathway is orchestrated by two distinct multi-protein complexes: mTORC1 and mTORC2.[4] First-generation mTOR inhibitors, like rapamycin and its derivatives (rapalogs) such as everolimus, are allosteric inhibitors that primarily target mTORC1.[4] In contrast, second-generation mTOR inhibitors, such as torin 1, are ATP-competitive kinase inhibitors that target the catalytic site of mTOR, thereby inhibiting both mTORC1 and mTORC2.[5][6]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of rapamycin, everolimus, and torin 1 against mTORC1 and mTORC2, providing a clear comparison of their potency and selectivity.
| Inhibitor | Target | IC50 (in vitro) | Cell-Based IC50 | Mechanism of Action | Key Characteristics |
| Rapamycin | mTORC1 | ~0.1 nM (in HEK293 cells) | Varies by cell line (nM to µM range) | Allosteric | Highly selective for mTORC1; chronic exposure may affect mTORC2 assembly.[4][7][8] |
| mTORC2 | Largely insensitive to acute treatment | Can be inhibited by chronic exposure | |||
| Everolimus | mTORC1 | Potency comparable to rapamycin | Varies by cell line (e.g., 20.45 µM in SCCOHT-CH-1, 33.19 µM in COV434) | Allosteric | A derivative of rapamycin with similar mTORC1 selectivity. |
| mTORC2 | Largely insensitive | ||||
| Torin 1 | mTORC1 | 2-10 nM | 2-10 nM | ATP-competitive | Potent inhibitor of both mTORC1 and mTORC2.[5][6] |
| mTORC2 | 2-10 nM |
Signaling Pathways and Experimental Workflows
To understand the selectivity of mTOR inhibitors, it is essential to visualize the mTOR signaling pathway and the experimental procedures used for its assessment.
Caption: The mTOR signaling pathway highlighting the distinct roles of mTORC1 and mTORC2 and the points of intervention for different classes of inhibitors.
Caption: A generalized experimental workflow for assessing the selectivity of mTOR inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of mTOR inhibitor selectivity. Below are protocols for key experiments.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 and mTORC2 in the presence of an inhibitor to determine the IC50 value.
1. Immunoprecipitation of mTOR Complexes:
-
Culture cells (e.g., HEK293T) and lyse them in a CHAPS-based buffer to maintain the integrity of the mTOR complexes.
-
Incubate cell lysates with antibodies specific for mTORC1 (e.g., anti-Raptor) or mTORC2 (e.g., anti-Rictor) coupled to protein A/G beads.
-
Wash the immunoprecipitates extensively to remove non-specific binding proteins.
2. Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC1 or mTORC2 beads in a kinase assay buffer.
-
Add a known concentration of a substrate (e.g., recombinant 4E-BP1 for mTORC1 or AKT for mTORC2) and ATP.
-
Add varying concentrations of the test inhibitor (e.g., 7-O-DMR).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
3. Detection and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the phosphorylated substrate using a phospho-specific antibody via Western blotting.
-
Quantify the band intensities and calculate the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.
Western Blot Analysis of mTOR Signaling
This method assesses the in-cell activity of mTORC1 and mTORC2 by measuring the phosphorylation status of their downstream targets.
1. Cell Culture and Treatment:
-
Plate cells and grow to a desired confluency.
-
Treat the cells with various concentrations of the mTOR inhibitor for a specific duration.
2. Protein Extraction and Quantification:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of mTORC1 targets (e.g., phospho-S6K1 (Thr389), phospho-4E-BP1 (Thr37/46)) and mTORC2 targets (e.g., phospho-AKT (Ser473)). Also, probe for the total protein levels of these targets as loading controls.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
5. Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Cellular Proliferation Assay
This assay evaluates the functional consequence of mTOR inhibition on cell growth and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Inhibitor Treatment:
-
Treat the cells with a range of concentrations of the mTOR inhibitor. Include a vehicle-only control.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
3. Proliferation Measurement:
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan and measure the absorbance at a specific wavelength.
-
BrdU Assay: Add BrdU to the cell culture medium. During DNA synthesis, BrdU will be incorporated into the DNA of proliferating cells. Detect the incorporated BrdU using an anti-BrdU antibody in an ELISA-based format.
4. Data Analysis:
-
Calculate the percentage of cell viability or proliferation relative to the untreated control.
-
Plot the data and determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell proliferation.
Conclusion
While this compound is an intriguing rapamycin analog with therapeutic potential, a comprehensive assessment of its selectivity for mTORC1 versus mTORC2 requires direct experimental evidence, specifically through the determination of its IC50 or Ki values. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct such an evaluation. By systematically comparing 7-O-DMR to well-characterized inhibitors like rapamycin, everolimus, and torin 1, the scientific community can gain a clearer understanding of its mechanism of action and potential clinical applications. The provided diagrams of the mTOR signaling pathway and experimental workflows serve as valuable visual aids for designing and interpreting these critical experiments. Future studies focusing on the quantitative analysis of 7-O-DMR's inhibitory profile are essential to fully unlock its therapeutic promise.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual mTORC1/mTORC2 inhibition diminishes Akt activation and induces Puma-dependent apoptosis in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunosuppressive Effects of 7-O-Demethyl Rapamycin and Tacrolimus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunosuppressive properties of 7-O-Demethyl rapamycin (B549165), a derivative of sirolimus (rapamycin), and tacrolimus (B1663567). The information is intended for researchers, scientists, and professionals involved in drug development. This document summarizes their mechanisms of action, presents available comparative data, and provides detailed experimental protocols for key immunological assays.
Executive Summary
Tacrolimus and the rapamycin analogue 7-O-Demethyl rapamycin are potent immunosuppressive agents crucial in preventing allograft rejection and treating autoimmune diseases. They function through distinct molecular mechanisms, offering different profiles of efficacy and side effects. Tacrolimus, a calcineurin inhibitor, acts early in T-cell activation by blocking the transcription of key cytokines like IL-2.[1][2][3][4] In contrast, this compound, as a derivative of sirolimus, is an mTOR inhibitor that acts later in the T-cell activation cascade, primarily inhibiting cytokine-driven proliferation.[5][6] While direct comparative quantitative data for this compound is limited, this guide leverages the extensive research on its parent compound, sirolimus, to provide a comprehensive comparison with tacrolimus.
Mechanism of Action
The immunosuppressive effects of tacrolimus and this compound are mediated by their interaction with distinct intracellular targets and signaling pathways.
Tacrolimus: This macrolide antibiotic binds to the immunophilin FKBP-12.[1][2] The resulting complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[2][4] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor.[2] Consequently, NFAT cannot translocate to the nucleus, leading to a downstream reduction in the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[4] This blockade of IL-2 production is a critical step in halting the activation and proliferation of T-lymphocytes.[4]
This compound (as a Rapamycin Analogue): Similar to its parent compound sirolimus, this compound is expected to bind to FKBP-12.[5][7] However, this complex does not inhibit calcineurin. Instead, it targets and inhibits the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[6] Specifically, the FKBP12-rapamycin complex binds to the mTOR complex 1 (mTORC1). This inhibition of mTORC1 blocks the signal transduction pathways downstream of cytokine receptors, particularly the IL-2 receptor.[8] By doing so, it prevents the progression of the cell cycle from the G1 to the S phase in activated T-cells, thereby inhibiting their proliferation.[5]
Comparative Data
In Vitro Immunosuppressive Potency
The following table summarizes the 50% inhibitory concentrations (IC50) of sirolimus and tacrolimus in various in vitro assays, which are indicative of their immunosuppressive potency.
| Assay | Sirolimus (Rapamycin) | Tacrolimus | Reference |
| Mixed Lymphocyte Reaction (MLR) | Less inhibitory on initial activation, potent anti-proliferative effect | Potent inhibition of T-cell activation | [9] |
| T-Cell Proliferation (IL-2 stimulated) | IC50: ~0.1 nM (peTh2 cells) | Not applicable (acts upstream of IL-2) | [10] |
| B-Cell Proliferation | Profound inhibition | Minimal effect | [6] |
Note: The immunosuppressive potency of this compound is expected to be in a similar range to sirolimus, though variations can occur due to structural modifications.
In Vivo Efficacy and Clinical Observations
Clinical and preclinical studies comparing sirolimus and tacrolimus have revealed key differences in their therapeutic windows and side-effect profiles.
| Parameter | Sirolimus | Tacrolimus | Reference |
| Acute Rejection Rates (Kidney Transplant) | Comparable to tacrolimus in some studies | Generally considered a first-line agent for preventing acute rejection | [7][11] |
| Nephrotoxicity | Generally considered less nephrotoxic | A well-documented side effect | [12] |
| Metabolic Side Effects | Hyperlipidemia is common | Higher incidence of new-onset diabetes | [12] |
| Combination Therapy | Often used in combination with calcineurin inhibitors to reduce nephrotoxicity | Standard of care, often in combination with other agents | [7][9] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by tacrolimus and this compound (represented by rapamycin).
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate the immunosuppressive effects of compounds like this compound and tacrolimus are provided below.
Mixed Lymphocyte Reaction (MLR) Assay
This assay assesses the proliferative response of T-cells from one donor (responder) to the lymphocytes of a different, HLA-mismatched donor (stimulator).
Objective: To measure the inhibitory effect of a compound on T-cell proliferation induced by allogeneic stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin.
-
Ficoll-Paque for PBMC isolation.
-
Mitomycin C or irradiation source to inactivate stimulator cells.
-
Test compounds (this compound, tacrolimus) at various concentrations.
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU).
-
96-well round-bottom culture plates.
Procedure:
-
Isolate PBMCs: Isolate PBMCs from the whole blood of two donors using Ficoll-Paque density gradient centrifugation.
-
Prepare Stimulator Cells: Treat the PBMCs from one donor (stimulator) with Mitomycin C (50 µg/mL) for 30 minutes at 37°C or irradiate them (e.g., 3000 rads) to prevent their proliferation. Wash the cells three times with culture medium.
-
Set up Co-culture: In a 96-well plate, add 1 x 10⁵ responder PBMCs and 1 x 10⁵ stimulator PBMCs per well.
-
Add Test Compounds: Add the test compounds at a range of concentrations to the appropriate wells. Include vehicle controls (e.g., DMSO) and positive controls (e.g., a known immunosuppressant).
-
Incubate: Incubate the plate for 5 days at 37°C in a humidified 5% CO₂ incubator.
-
Measure Proliferation:
-
[³H]-thymidine incorporation: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure incorporated radioactivity using a scintillation counter.
-
CFSE staining: Label responder cells with CFSE before co-culture. After incubation, stain cells with T-cell markers (e.g., CD3, CD4, CD8) and analyze CFSE dilution by flow cytometry.
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration compared to the vehicle control. Determine the IC50 value for each compound.
Cytotoxic T-Lymphocyte (CTL) Assay
This assay measures the ability of cytotoxic T-lymphocytes to kill target cells.
Objective: To determine the effect of a compound on the generation and effector function of CTLs.
Materials:
-
PBMCs from a healthy donor.
-
Target cells (e.g., an allogeneic B-lymphoblastoid cell line or PHA-activated T-cell blasts).
-
RPMI-1640 medium.
-
IL-2.
-
Chromium-51 (⁵¹Cr) or a non-radioactive cytotoxicity assay kit.
-
Test compounds.
Procedure:
-
Generate Effector Cells: Co-culture responder PBMCs with irradiated stimulator cells (as in MLR) for 5-7 days in the presence of low-dose IL-2 (e.g., 10 U/mL) to generate CTLs.
-
Label Target Cells: Label the target cells with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1 hour at 37°C. Wash the cells thoroughly.
-
Set up Cytotoxicity Assay: In a 96-well round-bottom plate, mix the labeled target cells (e.g., 1 x 10⁴ cells/well) with the effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).
-
Add Test Compounds: The test compounds can be added during the CTL generation phase or during the killing assay itself to assess their effect on CTL function.
-
Incubate: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.
-
Measure Lysis: Centrifuge the plate and collect the supernatant. Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Data Analysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100. Spontaneous release is from target cells incubated with medium alone. Maximum release is from target cells lysed with detergent.
Flow Cytometry for Immune Cell Phenotyping
This technique is used to identify and quantify different immune cell populations based on their expression of cell surface and intracellular markers.
Objective: To analyze the effect of immunosuppressive drugs on the frequency and phenotype of various immune cell subsets (e.g., T-cell subsets, B-cells, NK cells).
Materials:
-
Whole blood or isolated PBMCs from treated subjects (in vivo studies) or from in vitro cultures.
-
Fluorochrome-conjugated antibodies against specific cell surface markers (e.g., CD3, CD4, CD8, CD19, CD25, FoxP3).
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fixation/permeabilization buffers (for intracellular staining, e.g., FoxP3).
-
A flow cytometer.
Procedure:
-
Prepare Cell Suspension: Prepare a single-cell suspension of PBMCs or lyse red blood cells from whole blood.
-
Block Fc Receptors: Incubate cells with an Fc receptor blocking antibody to prevent non-specific antibody binding.
-
Surface Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice in the dark.
-
Wash: Wash the cells with FACS buffer.
-
Intracellular Staining (if applicable): Fix and permeabilize the cells according to the manufacturer's protocol. Then, incubate with antibodies against intracellular markers (e.g., FoxP3 for regulatory T-cells).
-
Wash: Wash the cells again.
-
Acquire Data: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze Data: Use flow cytometry analysis software to gate on specific cell populations and quantify their frequencies and marker expression levels.
Conclusion
Tacrolimus and this compound (as an mTOR inhibitor) represent two distinct classes of immunosuppressants with different mechanisms of action, which translates to different efficacy and safety profiles. Tacrolimus acts early by inhibiting calcineurin and preventing T-cell activation, making it highly effective in preventing acute rejection.[2][7] this compound, through mTOR inhibition, primarily targets cell proliferation in response to cytokine signaling.[5][6] This difference in mechanism allows for their use in combination therapies to achieve potent immunosuppression while potentially mitigating the side effects of each other, such as the nephrotoxicity associated with long-term calcineurin inhibitor use.[7] The choice between these agents, or their use in combination, depends on the specific clinical context, patient characteristics, and the desired balance between immunosuppressive potency and potential adverse effects. Further direct comparative studies of this compound and tacrolimus are warranted to fully elucidate their relative immunosuppressive profiles.
References
- 1. Results for "Mixed Lymphocyte Reaction Assay" | Springer Nature Experiments [experiments.springernature.com]
- 2. revvity.com [revvity.com]
- 3. marinbio.com [marinbio.com]
- 4. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 5. sartorius.com [sartorius.com]
- 6. In Vitro T Cell Killing Assay Protocol [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. research.pasteur.fr [research.pasteur.fr]
- 10. researchgate.net [researchgate.net]
- 11. clinicalpub.com [clinicalpub.com]
- 12. A protocol for quantifying lymphocyte-mediated cytotoxicity using an impedance-based real-time cell analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Rapamycin's Metabolic Fingerprint: 7-O-Demethyl Rapamycin as a Key Biomarker
A deep dive into the metabolic fate of the immunosuppressant drug rapamycin (B549165) (sirolimus) has identified 7-O-demethyl rapamycin as a significant metabolite, offering a potential new biomarker to refine therapeutic drug monitoring and personalize patient treatment. This guide provides a comprehensive comparison of this compound with other rapamycin metabolites, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Rapamycin is a cornerstone of immunosuppressive therapy in organ transplantation and has shown promise in treating certain cancers and age-related diseases. The intricate process of its breakdown in the body, primarily orchestrated by the cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes in the liver and intestine, results in a variety of metabolites.[1] Understanding the profile and concentration of these metabolites is crucial for optimizing rapamycin dosage, ensuring efficacy while minimizing toxicity.
The Metabolic Landscape of Rapamycin
The metabolism of rapamycin is extensive, leading to a diverse array of byproducts. The primary metabolic routes are demethylation and hydroxylation. A pivotal study investigating the metabolic disposition of a single oral dose of radiolabeled rapamycin in healthy male volunteers identified several key metabolites in whole blood. These include 41-O-demethyl rapamycin, this compound, as well as various hydroxy, dihydroxy, hydroxy-demethyl, and didemethyl sirolimus metabolites.[2][3]
A more recent and comprehensive analysis of rapamycin metabolism in human liver microsomes has identified as many as 21 unique metabolites. These have been categorized into five main structural groups: O-demethylated, hydroxylated, didemethylated, di-hydroxylated, and mixed hydroxylated/demethylated derivatives.[1][4]
This compound: A Prominent Player
Among the family of demethylated metabolites, this compound has emerged as a noteworthy candidate for a biomarker of rapamycin metabolism. Its presence has been consistently detected in the whole blood of both healthy volunteers and kidney transplant recipients receiving rapamycin therapy.[2]
Quantitative Insights into Metabolite Distribution
A key study provides valuable quantitative data on the relative abundance of rapamycin and its metabolites in human whole blood over time. This research highlights that unchanged rapamycin constitutes a significant portion of the total drug-related material in circulation. However, the metabolite profile is dynamic, with the collective percentage of metabolites increasing over time.
The table below summarizes the percentage distribution of unchanged sirolimus and its total metabolites in the whole blood of healthy male volunteers after a single oral dose.
| Time Point (hours) | Unchanged Sirolimus (% of total radioactivity) | Total Metabolites (% of total radioactivity) |
| 1 | ~90% | ~10% |
| 24 | ~83% | ~17% |
Data adapted from "Pharmacokinetics and metabolic disposition of sirolimus in healthy male volunteers after a single oral dose."[2]
While this study provides the distribution of the total metabolite pool, another document from the U.S. Food and Drug Administration (FDA) sheds more specific light on this compound. It confirms that this compound is one of the characterized metabolites in blood, alongside didemethyl rapamycin and 41-O-demethyl rapamycin.[5] The document also notes that due to the co-elution of some metabolites, determining the individual contribution of each was not possible in that particular analysis.[5]
Comparative Analysis: this compound vs. Other Metabolites
While data directly comparing the performance of this compound as a biomarker against other specific metabolites in a clinical outcome-based validation study is limited, its consistent detection and relative abundance make it a strong candidate. Other significant metabolites identified include:
-
41-O-demethyl rapamycin: Another primary demethylated metabolite.[2]
-
Hydroxy rapamycin: A product of the hydroxylation pathway.[2]
-
Didemethyl rapamycin: Representing further demethylation.[2][5]
-
Dihydroxy and Hydroxy-demethyl rapamycin: Products of combined metabolic reactions.[2]
The selection of an ideal biomarker depends on several factors, including its concentration in a readily accessible biological matrix (like blood), the stability of the molecule, and, most importantly, its correlation with clinical endpoints such as therapeutic efficacy or adverse events. While the immunosuppressive activities of the known rapamycin metabolites are considered to be low, monitoring their levels could provide a more complete picture of an individual's metabolic phenotype and overall drug exposure.[2]
Experimental Protocols
Accurate quantification of rapamycin and its metabolites is paramount for clinical monitoring and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.
General Protocol for Quantification of Sirolimus and its Metabolites in Whole Blood by LC-MS/MS
This protocol provides a general framework. For specific quantification of this compound, the mass transitions would need to be optimized.
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL whole blood sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Add a protein precipitating agent, such as methanol (B129727) or a mixture of methanol and zinc sulfate.
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.
-
Flow Rate: Adjusted based on the column dimensions.
-
Injection Volume: A small volume of the prepared sample extract is injected onto the column.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for the analyte and a specific product ion that is formed upon fragmentation of the precursor ion in the collision cell of the mass spectrometer.
-
Mass Transitions:
-
For Sirolimus (Rapamycin): The ammonium adduct is often monitored, with a typical transition of m/z 931.6 → 864.6.
-
For this compound: The specific mass transition would need to be determined and optimized. Based on its structure (loss of a methyl group, CH2), the precursor ion would be expected at a lower m/z than rapamycin.
-
-
A study on the simultaneous quantification of multiple immunosuppressants, including sirolimus, provides a relevant example of an LC-MS/MS method that could be adapted.[6][7]
Signaling Pathways and Experimental Workflows
To visualize the processes involved in rapamycin metabolism and analysis, the following diagrams are provided.
Conclusion
The identification and characterization of this compound as a significant metabolite represents an important step forward in understanding the complex pharmacology of rapamycin. While further studies are needed to fully validate its performance as a clinical biomarker and to establish a direct correlation with therapeutic outcomes, its consistent presence in patient samples makes it a compelling target for future research. The development of specific and validated LC-MS/MS methods for the routine quantification of this compound and other key metabolites will be instrumental in advancing personalized medicine for patients receiving rapamycin therapy. This will ultimately enable clinicians to make more informed decisions regarding dosage adjustments, leading to improved treatment efficacy and patient safety.
References
- 1. Human Metabolism of Sirolimus Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rapamycin.news [rapamycin.news]
- 3. Pharmacokinetics and metabolic disposition of sirolimus in healthy male volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolism of Sirolimus Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Autophagy Induction by Rapamycin and its Derivative, 7-O-Demethyl Rapamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of the well-characterized autophagy inducer, rapamycin (B549165), and its derivative, 7-O-Demethyl rapamycin (7-O-DMR). While both molecules share a structural backbone, their efficacy in inducing autophagy, a critical cellular recycling process, is anticipated to differ based on structural modifications at the C-7 position. This document outlines the established role of rapamycin in autophagy induction via mTOR signaling, presents the current, albeit limited, understanding of 7-O-DMR, and provides detailed experimental protocols for their comparative evaluation.
Introduction to Rapamycin and this compound
Rapamycin is a macrolide produced by the bacterium Streptomyces hygroscopicus. It is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. By inhibiting mTOR Complex 1 (mTORC1), rapamycin effectively induces autophagy.
This compound (7-O-DMR) is a derivative and a known impurity of rapamycin. It differs from rapamycin by the absence of a methyl group at the 7-O position. This position is considered part of the "effector domain" of rapamycin, which is crucial for its interaction with the mTOR protein. Consequently, the demethylation at this site is expected to alter its biological activity, including its ability to inhibit mTOR and induce autophagy. However, to date, there is a notable lack of direct experimental data quantifying the autophagy-inducing potential of 7-O-DMR.
Comparative Analysis of Autophagic Induction
Due to the limited availability of public data on the bioactivity of this compound, a direct quantitative comparison with rapamycin is not currently feasible. The following table summarizes the well-established effects of rapamycin on key autophagy markers and provides a hypothetical framework for the investigation of 7-O-DMR.
| Feature | Rapamycin | This compound (Hypothetical) |
| Primary Effect on Autophagy | Inducer | To be determined |
| Mechanism of Action | Allosteric inhibitor of mTORC1 | Presumed to interact with mTOR, but with potentially altered affinity and efficacy |
| Molecular Target | mTOR (mechanistic Target of Rapamycin) | mTOR (presumed) |
| Effect on mTOR Signaling | Decreases phosphorylation of mTORC1 substrates (e.g., p70S6K, 4E-BP1) | To be determined |
| Impact on Autophagy Markers | Increases LC3-II levels and GFP-LC3 puncta formation; Decreases p62/SQSTM1 levels | To be determined |
| Typical Effective Concentration | 0.1 nM - 100 nM in vitro | To be determined |
Signaling Pathway
The canonical pathway for rapamycin-induced autophagy involves the inhibition of mTORC1, which in turn de-represses the ULK1 complex, a key initiator of autophagosome formation.
A Comparative Pharmacokinetic Analysis of 7-O-Demethyl Rapamycin and its Parent Compound, Rapamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the immunosuppressive drug rapamycin (B549165) (also known as sirolimus) and its metabolite, 7-O-demethyl rapamycin. The information presented is based on experimental data from preclinical and clinical studies, offering valuable insights for researchers in drug development and related fields.
Executive Summary
Rapamycin, a potent mTOR inhibitor, undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 3A (CYP3A) enzymes.[1] This metabolic process yields several derivatives, including this compound. While comprehensive pharmacokinetic data for individual metabolites like this compound are not extensively detailed in publicly available literature, this guide compiles the known parameters of the parent drug and the general characteristics of its metabolites to facilitate a comparative understanding.
Key findings from pharmacokinetic studies indicate that rapamycin is characterized by rapid absorption and a long elimination half-life. A significant feature of its distribution is its extensive partitioning into erythrocytes, leading to much higher concentrations in whole blood compared to plasma.[1][2] In contrast, its metabolites, including this compound, exhibit a significantly lower tendency to partition into blood cells.[2] The primary route of elimination for rapamycin and its metabolites is through feces, with minimal renal excretion.[2]
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of rapamycin and its metabolites as a collective group, based on a study in healthy male volunteers who received a single oral dose of radiolabeled rapamycin.[2] Direct comparative data for this compound alone is not available in the cited literature.
| Pharmacokinetic Parameter | Rapamycin (Sirolimus) | Total Metabolites (as Drug-Derived Radioactivity) |
| Time to Maximum Concentration (tmax) | 1.3 ± 0.5 hours | 1.3 ± 0.5 hours |
| Elimination Half-life (t½) | 60 ± 10 hours | Not explicitly stated for individual metabolites |
| Whole Blood to Plasma Ratio | 142 ± 39 | 2.7 ± 0.4 |
| Percentage of Total Radioactivity in Whole Blood (AUC0-144h) | ~35% | ~65% |
| Primary Route of Excretion | Feces (91.0 ± 8.0%) | Feces |
| Renal Excretion | 2.2% ± 0.9% | Minor |
Experimental Protocols
The data presented in this guide are primarily derived from clinical studies involving healthy volunteers and preclinical animal models. The methodologies employed in these studies are crucial for the accurate determination of pharmacokinetic parameters.
Human Pharmacokinetic Study Protocol
A representative clinical study investigating the pharmacokinetics of rapamycin and its metabolites involves the administration of a single oral dose of ¹⁴C-radiolabeled rapamycin to healthy male volunteers.[2]
Study Design:
-
Subjects: Healthy male volunteers.
-
Dose Administration: A single nominal 40-mg oral dose of ¹⁴C-radiolabeled sirolimus.
-
Sample Collection: Serial whole blood and plasma samples are collected at predetermined time points. Feces and urine are also collected to determine routes of excretion.
-
Analytical Method:
Bioanalytical Method for Quantification
The quantification of rapamycin and its metabolites in biological matrices is typically performed using a validated LC-MS/MS method.
Sample Preparation:
-
Whole blood or plasma samples are subjected to protein precipitation, often using a mixture of methanol (B129727) and zinc sulfate.[3]
-
The supernatant is then further purified using solid-phase extraction (SPE) or an online cleanup step.[3]
LC-MS/MS Analysis:
-
Chromatographic Separation: A reverse-phase C18 column is commonly used for separation.[3]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection and quantification. Multiple reaction monitoring (MRM) is employed for selectivity and sensitivity.[3]
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin exerts its immunosuppressive and antiproliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. The activity of the demethylated metabolites of rapamycin is generally considered to be significantly lower than that of the parent compound.
Below is a diagram illustrating the mTOR signaling pathway and the point of inhibition by the rapamycin-FKBP12 complex.
Caption: The mTOR signaling pathway and inhibition by Rapamycin.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines a typical workflow for an in vivo pharmacokinetic study of rapamycin and its metabolites.
Caption: Workflow for a preclinical pharmacokinetic study.
References
- 1. Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolic disposition of sirolimus in healthy male volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of sirolimus using liquid chromatography-tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 7-O-Demethyl Rapamycin
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 7-O-Demethyl rapamycin (B549165) must adhere to stringent safety protocols due to its potent pharmacological activity and potential hazards. This guide provides essential, step-by-step procedures for safe handling, personal protective equipment (PPE) selection, and disposal to ensure a secure laboratory environment.
7-O-Demethyl rapamycin, a derivative of the immunosuppressant rapamycin, may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the eyes and respiratory tract.[1] As a potent pharmaceutical compound, it requires careful handling to minimize exposure.[2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment (PPE) | Notes |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown (Poly-coated, solid front, back closure) - Safety Goggles with Side Shields or Face Shield - N95 or higher Respirator | To be performed in a certified chemical fume hood or ventilated balance enclosure to prevent inhalation of airborne particles. |
| Solution Preparation and Handling | - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown (Poly-coated) - Safety Goggles | Work should be conducted in a chemical fume hood. |
| Cell Culture and In Vitro Assays | - Nitrile Gloves - Lab Coat | Standard cell culture aseptic techniques should be followed within a biological safety cabinet. |
| Animal Handling (Dosing) | - Double Nitrile Gloves - Disposable Gown - Safety Glasses | Handle animals with care to avoid bites or scratches that could lead to exposure. |
| Waste Disposal | - Nitrile Gloves - Lab Coat - Safety Goggles | Follow specific disposal procedures outlined below. |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves frequently and immediately if contaminated.
Operational Procedures: A Step-by-Step Workflow for Safe Handling
Following a standardized workflow is crucial for minimizing the risk of exposure and contamination. The diagram below illustrates the recommended operational procedure for handling this compound in a laboratory setting.
Detailed Experimental Protocols
1. Weighing and Solution Preparation:
-
Preparation: Before starting, ensure the chemical fume hood or ventilated balance enclosure is certified and functioning correctly. Decontaminate the work surface.
-
PPE: Don the appropriate PPE as outlined in the table above (double gloves, gown, goggles, and respirator).
-
Weighing: Carefully weigh the desired amount of this compound powder on a tared weigh boat inside the ventilated enclosure. Use anti-static tools if necessary.
-
Dissolving: Transfer the powder to an appropriate container for dissolution. Add the desired solvent slowly to avoid splashing. Cap the container and mix until the compound is fully dissolved.
-
Storage: Aliquot the solution into clearly labeled, sealed vials for storage. Store at the recommended temperature, typically -20°C or -80°C, away from strong oxidizing agents.[1][5][6]
2. Decontamination and Spill Management:
-
Decontamination: After each use, thoroughly decontaminate all work surfaces with a suitable cleaning agent, such as 70% ethanol, followed by a detergent solution.[5]
-
Spill Response:
-
Small Spills (Powder): Gently cover the spill with absorbent material. Wet the material with a suitable solvent to prevent the powder from becoming airborne. Carefully collect the material and place it in a sealed container for hazardous waste disposal.
-
Small Spills (Solution): Absorb the spill with an inert absorbent material. Collect the contaminated material and place it in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of this compound and all contaminated materials is mandatory to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and absorbent pads, must be collected in a dedicated, clearly labeled hazardous waste container.[5][6]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[5][6]
-
Empty Vials: Empty stock vials should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, deface the label and dispose of the vial in a cardboard box for glass waste.[5][6]
All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidelines and to arrange for waste pickup.[5]
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. pharmtech.com [pharmtech.com]
- 4. agnopharma.com [agnopharma.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. umdearborn.edu [umdearborn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
